1-Methyl-3-propylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
4291-80-9 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-3-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
HFHJBWYDQAWSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-propylcyclohexane (C₁₀H₂₀) is a saturated alicyclic hydrocarbon. As a disubstituted cyclohexane (B81311), it exists as two geometric isomers, cis-1-methyl-3-propylcyclohexane and trans-1-methyl-3-propylcyclohexane. The spatial arrangement of the methyl and propyl groups influences the molecule's physical properties and conformational preferences. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its isomers, supported by experimental data and methodologies.
Physical Properties
The physical characteristics of this compound are summarized in the tables below. Data for the isomeric mixture, as well as the individual cis and trans isomers, are presented for comparative analysis.
Table 1: General and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK-- |
| Molecular Weight | 140.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number (Isomer Mixture) | 4291-80-9 | --INVALID-LINK-- |
| Canonical SMILES | CCCC1CCCC(C1)C | --INVALID-LINK-- |
| InChIKey | HFHJBWYDQAWSIA-UHFFFAOYSA-N | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | 3.61280 | --INVALID-LINK-- |
Table 2: Quantitative Physical Properties of this compound and its Isomers
| Property | Isomer Mixture | cis-Isomer | trans-Isomer | Source(s) |
| CAS Number | 4291-80-9 | 42806-75-7 | 34522-19-5 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 164.5 °C (437.65 K) at 760 mmHg | 168.55 °C (441.7 K) | 169.25 °C (442.4 K) | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Density | 0.777 g/cm³ | Not specified | Not specified | --INVALID-LINK-- |
| Refractive Index | 1.426 | Not specified | Not specified | --INVALID-LINK-- |
| Flash Point | 47.7 °C | Not specified | Not specified | --INVALID-LINK-- |
Chemical Properties and Reactivity
As a saturated cycloalkane, this compound is relatively inert. Its primary chemical reactivity involves combustion and, under specific conditions, free-radical substitution. It is a flammable liquid.
Conformational Analysis
The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The methyl and propyl substituents can occupy either axial or equatorial positions. The stability of the conformers is largely dictated by the steric hindrance of the substituents in the axial positions. The bulkier propyl group has a stronger preference for the equatorial position to minimize 1,3-diaxial interactions.
For the trans isomer, the most stable conformation has both the methyl and propyl groups in equatorial positions. In the cis isomer, one group must be axial while the other is equatorial. The equilibrium will favor the conformer where the larger propyl group is in the equatorial position.
Synthesis
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 1-methyl-3-propylbenzene.[1][2] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.
Spectroscopic Data
-
Mass Spectrometry (Electron Ionization) : The mass spectrum of this compound is available in the NIST Chemistry WebBook.[3]
-
¹³C NMR Spectroscopy : ¹³C NMR spectral data for this compound can be found in databases such as PubChem.
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of liquid hydrocarbons like this compound are outlined below.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, with the oil level above that of the sample.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement (Pycnometer or Hydrometer Method)
The density of a liquid can be accurately determined using a pycnometer or a hydrometer.
Pycnometer Method:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Hydrometer Method:
-
The liquid sample is placed in a graduated cylinder of appropriate size.
-
A hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read from the scale on the hydrometer stem at the point where the liquid surface meets the stem.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.
Apparatus:
-
Abbe refractometer
-
Light source
-
Dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Lens paper
Procedure:
-
The prisms of the refractometer are cleaned with a suitable solvent and lens paper.
-
A few drops of the this compound sample are placed on the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the light and dark fields are in sharp focus.
-
The dividing line between the light and dark fields is aligned with the crosshairs in the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a compound of interest in various chemical research and development fields. The summarized data, experimental protocols, and visualizations offer a valuable resource for scientists and professionals working with this and related alicyclic hydrocarbons. The understanding of its isomeric forms and conformational behavior is crucial for predicting its behavior in different applications.
References
An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and physicochemical properties of the cis and trans isomers of 1-methyl-3-propylcyclohexane. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by consolidating theoretical principles with practical experimental considerations.
Introduction to this compound Isomers
This compound (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is a disubstituted cycloalkane that exists as two geometric isomers: cis-1-methyl-3-propylcyclohexane and trans-1-methyl-3-propylcyclohexane.[1][2][3][4][5] The spatial arrangement of the methyl and propyl groups relative to the cyclohexane (B81311) ring plane defines these isomers and significantly influences their physical properties, stability, and reactivity. Understanding the distinct characteristics of each isomer is crucial for applications in stereoselective synthesis and the design of bioactive molecules where precise three-dimensional structure is paramount.
Stereochemistry and Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as ring flipping, is a key aspect of the conformational analysis of cyclohexane derivatives.
Cis-1-Methyl-3-propylcyclohexane:
In the cis isomer, both the methyl and propyl groups are on the same side of the cyclohexane ring. This arrangement can lead to two possible chair conformations:
-
Diequatorial (e,e): Both the methyl and propyl groups occupy equatorial positions. This is generally the more stable conformation as it minimizes steric hindrance.
-
Diaxial (a,a): Both substituents are in axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions, where the axial methyl and propyl groups experience steric repulsion with the axial hydrogens on the same side of the ring.
Trans-1-Methyl-3-propylcyclohexane:
In the trans isomer, the methyl and propyl groups are on opposite sides of the ring. This results in two chair conformations where one group is axial and the other is equatorial:
-
Axial-Equatorial (a,e): The methyl group is axial, and the propyl group is equatorial.
-
Equatorial-Axial (e,a): The methyl group is equatorial, and the propyl group is axial.
The relative stability of these two conformations depends on the steric bulk of the substituents, quantified by their A-values. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.
The following diagram illustrates the chair conformations and the equilibrium between them for both cis and trans isomers.
Quantitative Data Summary
The following tables summarize the available quantitative data for the isomers of this compound. Due to a lack of specific experimental data for the propyl group's A-value, it is estimated to be approximately 2.1 kcal/mol, similar to the isopropyl group. The A-value for a methyl group is approximately 1.8 kcal/mol.
Table 1: Physicochemical Properties
| Property | cis-1-Methyl-3-propylcyclohexane | trans-1-Methyl-3-propylcyclohexane | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | [1][2] |
| Molar Mass | 140.27 g/mol | 140.27 g/mol | [1][2] |
| CAS Number | 42806-75-7 | 34522-19-5 | [1][2] |
| Boiling Point | ~168.6 °C (441.7 K) | ~169.3 °C (442.4 K) | [2][3] |
| Heat of Formation (gas) | Data not available for individual isomer | Data not available for individual isomer |
Note: The boiling points have a high uncertainty as the original studies did not definitively separate the cis and trans isomers.[2][3]
Table 2: Conformational Energy Analysis (Estimated)
| Isomer | Conformation | Substituent Positions | 1,3-Diaxial Interactions Energy (kcal/mol) | Relative Stability |
| cis | Diequatorial (e,e) | Me (eq), Pr (eq) | 0 | Most Stable |
| Diaxial (a,a) | Me (ax), Pr (ax) | > 5.0 (Severe steric clash) | Least Stable | |
| trans | Equatorial-Axial (e,a) | Me (eq), Pr (ax) | ~2.1 (from axial Pr) | Less Stable |
| Axial-Equatorial (a,e) | Me (ax), Pr (eq) | ~1.8 (from axial Me) | More Stable |
Experimental Protocols
Synthesis
A common route for the synthesis of 1,3-dialkylcyclohexanes is the catalytic hydrogenation of the corresponding disubstituted aromatic compound.
Protocol: Synthesis of this compound via Hydrogenation
-
Starting Material: 1-Methyl-3-propylbenzene (B93027).[6]
-
Catalyst: Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂).
-
Solvent: Glacial acetic acid or ethanol.
-
Procedure: a. In a high-pressure hydrogenation apparatus, dissolve 1-methyl-3-propylbenzene in the chosen solvent.[6] b. Add the catalyst to the solution. c. Seal the reactor and purge with hydrogen gas. d. Pressurize the reactor with hydrogen to approximately 100-500 psi. e. Heat the mixture to 50-100 °C with vigorous stirring. f. Monitor the reaction progress by measuring the hydrogen uptake. g. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. h. Filter the reaction mixture to remove the catalyst. i. Remove the solvent under reduced pressure to yield a mixture of cis- and trans-1-methyl-3-propylcyclohexane.
Separation and Characterization
The separation and characterization of the cis and trans isomers can be achieved using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or weakly polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating geometric isomers of alkylcyclohexanes.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Expected Elution Order: Generally, the trans isomer of a disubstituted cyclohexane is expected to have a slightly shorter retention time than the cis isomer on a non-polar column due to its more compact structure.
Protocol: NMR Spectroscopy
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for complete structural elucidation and stereochemical assignment.
Estimated ¹H and ¹³C NMR Chemical Shifts:
While experimental spectra for this compound are not available, the following are estimated chemical shifts based on data for propylcyclohexane (B167486) and dimethylcyclohexanes.[7][8][9]
Table 3: Estimated ¹H NMR Chemical Shifts (ppm)
| Proton | cis Isomer (Diequatorial) | trans Isomer (eq-Me, ax-Pr) |
| CH₃ (methyl) | ~0.85 (d) | ~0.88 (d) |
| CH (on ring, C1) | ~1.2-1.4 (m) | ~1.3-1.5 (m) |
| CH (on ring, C3) | ~1.2-1.4 (m) | ~1.6-1.8 (m) |
| CH₂ (ring) | ~0.9-1.8 (m) | ~0.9-1.9 (m) |
| CH₂ (propyl, α) | ~1.2-1.3 (m) | ~1.3-1.4 (m) |
| CH₂ (propyl, β) | ~1.3-1.4 (m) | ~1.4-1.5 (m) |
| CH₃ (propyl, γ) | ~0.90 (t) | ~0.92 (t) |
Table 4: Estimated ¹³C NMR Chemical Shifts (ppm)
| Carbon | cis Isomer (Diequatorial) | trans Isomer (eq-Me, ax-Pr) |
| CH₃ (methyl) | ~23 | ~22 |
| C1 (ring) | ~33 | ~32 |
| C2 (ring) | ~36 | ~35 |
| C3 (ring) | ~38 | ~34 |
| C4 (ring) | ~27 | ~26 |
| C5 (ring) | ~36 | ~35 |
| C6 (ring) | ~33 | ~32 |
| CH₂ (propyl, α) | ~38 | ~34 |
| CH₂ (propyl, β) | ~21 | ~20 |
| CH₃ (propyl, γ) | ~14 | ~14 |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from synthesis to the characterization and conformational analysis of the this compound isomers.
Conclusion
The cis and trans isomers of this compound exhibit distinct stereochemical and conformational properties that are critical to their overall behavior. The diequatorial conformation of the cis isomer is predicted to be the most stable conformer overall, while the equatorial-methyl, axial-propyl conformer is the more stable of the two trans conformers. This technical guide provides a foundational understanding of these isomers, though further experimental work is needed to precisely determine their spectroscopic and thermodynamic properties. The outlined experimental protocols offer a starting point for the synthesis, separation, and detailed characterization of these compounds, which will be invaluable for their application in various fields of chemical research.
References
- 1. trans-1-methyl-3-propylcyclohexane [webbook.nist.gov]
- 2. cis-1-methyl-3-propylcyclohexane [webbook.nist.gov]
- 3. trans-1-methyl-3-propylcyclohexane [webbook.nist.gov]
- 4. cis-1-Methyl-3-propylcyclohexane | C10H20 | CID 154071124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-1-methyl-3-propylcyclohexane [webbook.nist.gov]
- 6. 1-Methyl-3-Propylbenzene | 1074-43-7 | FM157458 [biosynth.com]
- 7. PROPYLCYCLOHEXANE(1678-92-8) 1H NMR [m.chemicalbook.com]
- 8. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR [m.chemicalbook.com]
- 9. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 13C NMR [m.chemicalbook.com]
Stereochemistry of 1-Methyl-3-propylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereochemistry of 1-methyl-3-propylcyclohexane, a disubstituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of substituents and the conformational preferences of the cyclohexane ring is paramount in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties.
Introduction to the Stereoisomers of this compound
This compound exists as two geometric isomers: cis and trans. These isomers arise from the different spatial arrangements of the methyl and propyl groups relative to the plane of the cyclohexane ring.
-
cis-1-Methyl-3-propylcyclohexane : Both the methyl and propyl groups are on the same side of the ring (either both pointing up or both pointing down).
-
trans-1-Methyl-3-propylcyclohexane : The methyl and propyl groups are on opposite sides of the ring (one pointing up and one pointing down).
Each of these geometric isomers, in turn, exists as a pair of enantiomers due to the presence of chiral centers at carbons 1 and 3. However, this guide will focus on the diastereomeric relationship between the cis and trans isomers and their conformational analysis.
Conformational Analysis: The Chair Conformation
To alleviate ring strain, cyclohexane and its derivatives adopt a puckered chair conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a ring flip, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.
The stability of a particular chair conformation is primarily dictated by the steric strain arising from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the two axial hydrogen atoms (or other substituents) on the same side of the ring, located two carbons away. To minimize these unfavorable interactions, bulky substituents preferentially occupy the more spacious equatorial positions.
Conformational Analysis of trans-1-Methyl-3-propylcyclohexane
The trans isomer can exist in two chair conformations that interconvert via a ring flip. In one conformation, both the methyl and propyl groups are in equatorial positions (diequatorial). In the other, both groups are in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the substantial steric hindrance of 1,3-diaxial interactions.[1] Therefore, trans-1-methyl-3-propylcyclohexane predominantly exists in the diequatorial conformation.[1]
Conformational Analysis of cis-1-Methyl-3-propylcyclohexane
For the cis isomer, one substituent must be in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).[1] A ring flip interconverts these two conformations. The stability of these two conformers is not equal. The bulkier propyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1] Thus, the more stable chair conformation of cis-1-methyl-3-propylcyclohexane has the propyl group in the equatorial position and the methyl group in the axial position.
Quantitative Conformational Analysis: A-Values
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | ~1.7 - 1.8 |
| Ethyl (-CH₂CH₃) | ~1.75 - 2.0 |
| Isopropyl (-CH(CH₃)₂) | ~2.2 |
| n-Propyl (-CH₂CH₂CH₃) | ~1.8 - 2.1 (estimated) |
The relative stability of the two chair conformations of cis-1-methyl-3-propylcyclohexane can be estimated by comparing the A-values of the methyl and propyl groups. Since the propyl group is sterically bulkier and is expected to have a slightly larger A-value than the methyl group, the conformation with the equatorial propyl group and axial methyl group will be lower in energy. The energy difference between the two conformers will be approximately the difference between the A-values of the propyl and methyl groups.
For the trans isomer, the energy difference between the diaxial and diequatorial conformers is the sum of the A-values for the methyl and propyl groups, making the diaxial conformation highly unfavorable.
Experimental and Computational Methodologies
The determination of conformational energies and equilibria in substituted cyclohexanes is primarily achieved through a combination of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a powerful tool for studying conformational isomers. At sufficiently low temperatures, the rate of ring flipping slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.
-
Methodology:
-
The substituted cyclohexane is dissolved in an appropriate solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride).
-
The sample is cooled within the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale.
-
¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the signals for each conformer are analyzed.
-
The relative populations of the two conformers are determined by integrating the areas of their respective signals.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry
Molecular Mechanics and Quantum Mechanics Calculations: Computational methods are widely used to model the structures and calculate the relative energies of different conformers.
-
Methodology:
-
The 3D structures of the different chair conformations of the substituted cyclohexane are built using molecular modeling software.
-
The geometry of each conformer is optimized to find the lowest energy structure using computational methods such as molecular mechanics (e.g., MMFF force field) or, for higher accuracy, quantum mechanics (e.g., Density Functional Theory - DFT).
-
The single-point energies of the optimized structures are calculated.
-
The difference in the calculated energies provides an estimate of the relative stability of the conformers.
-
Visualization of Stereochemical Relationships
The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and their chair conformations.
Caption: Relationship between geometric isomers and their respective chair conformations.
References
Conformational Landscape of 1-Methyl-3-propylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chair conformations of cis- and trans-1-Methyl-3-propylcyclohexane. A detailed understanding of the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its physical properties and biological activity. This document outlines the fundamental principles governing the conformational equilibrium of this disubstituted cyclohexane (B81311), presents quantitative data derived from established principles, details relevant experimental and computational methodologies, and provides visual representations of the key conformational states and analytical workflows.
Principles of Conformational Analysis in Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring flip, these positions interconvert.
For monosubstituted cyclohexanes, the equatorial position is generally more stable due to the avoidance of unfavorable steric interactions, known as 1,3-diaxial interactions, between the axial substituent and the axial hydrogens on the same side of the ring. The energetic penalty associated with an axial substituent is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.
In disubstituted cyclohexanes, such as 1-Methyl-3-propylcyclohexane, the relative stability of the two chair conformers is determined by the sum of the steric interactions of both substituents.
Quantitative Conformational Analysis
The conformational analysis of cis- and trans-1-Methyl-3-propylcyclohexane relies on the A-values of the methyl and n-propyl groups. The A-value for a methyl group is well-established at approximately 1.74 kcal/mol (7.3 kJ/mol). The A-value for an n-propyl group is slightly larger than that of an ethyl group (1.79 kcal/mol) and is estimated to be approximately 1.8 kcal/mol.
cis-1-Methyl-3-propylcyclohexane
For the cis isomer, one chair conformation has both the methyl and propyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).
-
Diequatorial Conformer: This conformation is significantly more stable as both bulky substituents avoid 1,3-diaxial interactions.
-
Diaxial Conformer: This conformation is highly unstable due to severe steric strain from multiple 1,3-diaxial interactions. This includes interactions between the axial methyl group and axial hydrogens, the axial propyl group and axial hydrogens, and a highly unfavorable 1,3-diaxial interaction between the methyl and propyl groups themselves.
The energy difference is substantial, and the equilibrium lies almost exclusively toward the diequatorial conformer.
trans-1-Methyl-3-propylcyclohexane
For the trans isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position.
-
Conformer 1: Methyl group is axial, and the propyl group is equatorial. The steric strain is primarily due to the 1,3-diaxial interactions of the methyl group, contributing approximately 1.74 kcal/mol.
-
Conformer 2: Methyl group is equatorial, and the propyl group is axial. The steric strain is primarily due to the 1,3-diaxial interactions of the propyl group, contributing approximately 1.8 kcal/mol.
The conformer with the larger propyl group in the equatorial position (Conformer 1) is the more stable of the two.
Data Presentation
| Isomer | Conformation | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |
| cis | 1 | 1-Methyl (eq), 3-Propyl (eq) | ~0 | Most Stable |
| 2 | 1-Methyl (ax), 3-Propyl (ax) | > 3.54 + Me/Pr interaction | Least Stable | |
| trans | 1 | 1-Methyl (ax), 3-Propyl (eq) | ~1.74 | More Stable |
| 2 | 1-Methyl (eq), 3-Propyl (ax) | ~1.8 | Less Stable |
Note: The steric strain for the diaxial cis conformer is significantly higher than the sum of the individual A-values due to the direct 1,3-diaxial interaction between the methyl and propyl groups.
Experimental and Computational Protocols
Experimental Determination of Conformational Equilibria
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a primary experimental technique for determining the equilibrium constant between conformers.
Protocol Outline:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) or deuterated toluene).
-
Low-Temperature NMR: The sample is cooled within the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.
-
Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer.
-
Equilibrium Constant (K) Calculation: The equilibrium constant is calculated from the ratio of the integrated signal areas.
-
Gibbs Free Energy (ΔG) Calculation: The free energy difference between the conformers is calculated using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
Computational Modeling
Computational chemistry provides a powerful tool for predicting the relative stabilities of conformers.
Protocol Outline:
-
Structure Generation: The 3D structures of the different chair conformations of cis- and trans-1-Methyl-3-propylcyclohexane are generated.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Relative Energy Calculation: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria.
Conclusion
The conformational analysis of this compound is governed by the steric demands of the methyl and propyl substituents. For the cis isomer, the diequatorial conformation is overwhelmingly favored due to the severe steric penalties in the diaxial form. In the trans isomer, an equilibrium exists between two chair conformers, with a slight preference for the conformer where the larger propyl group occupies the equatorial position. The principles and methodologies outlined in this guide provide a robust framework for understanding and predicting the conformational behavior of this and similar disubstituted cyclohexane systems, which is a critical aspect of rational molecular design in drug discovery and development.
An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propylcyclohexane from Toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a robust synthetic pathway for the preparation of 1-methyl-3-propylcyclohexane, a substituted cycloalkane, commencing from the readily available aromatic hydrocarbon, toluene (B28343). The described synthesis is a multi-step process involving a regioselective reduction, a crucial allylic alkylation, and a final saturation, designed to yield the target molecule with high fidelity. This guide includes detailed experimental protocols, tabulated quantitative data for each key reaction step, and visual diagrams to elucidate the process workflow and reaction mechanisms.
Synthetic Strategy Overview
The selected synthetic route leverages the power of dissolving metal reduction to overcome the inherent challenge of functionalizing the toluene ring at the meta position, which is not readily accessible through direct electrophilic substitution. The overall transformation is achieved in three principal stages:
-
Birch Reduction: Toluene is first subjected to a Birch reduction to selectively reduce the aromatic ring, forming 1-methyl-1,4-cyclohexadiene (B1585077). This step is critical as it sets up the appropriate olefinic structure for the subsequent regioselective alkylation.
-
Allylic Alkylation: The 1-methyl-1,4-cyclohexadiene intermediate is deprotonated at the doubly allylic position using a strong base to form a nucleophilic cyclohexadienyl anion. This anion is then alkylated with a propyl halide to introduce the required propyl group at the C-3 position.
-
Catalytic Hydrogenation: The final step involves the complete saturation of the remaining carbon-carbon double bonds in the substituted diene intermediate (3-propyl-1-methyl-1,4-cyclohexadiene) via catalytic hydrogenation to yield the desired this compound.
The logical flow of this synthetic pathway is illustrated in the diagram below.
Caption: Overall synthetic workflow from Toluene to this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each key transformation. These protocols are based on established literature procedures for analogous reactions and are designed to be adaptable for laboratory-scale synthesis.
Step 1: Birch Reduction of Toluene
This procedure details the partial reduction of the aromatic ring of toluene to yield 1-methyl-1,4-cyclohexadiene. The reaction is conducted using an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) with an alcohol as a proton source.[1][2]
Reaction Mechanism: The Birch reduction proceeds via a well-established mechanism involving single electron transfer from the alkali metal to the aromatic ring, followed by protonation and further reduction.
Caption: Mechanism of the Birch reduction of Toluene.
Protocol:
-
Apparatus Setup: A three-necked round-bottom flask (1 L) is equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer. The system is maintained under a positive pressure of inert gas (e.g., Argon or Nitrogen).
-
Reaction Assembly: The flask is cooled to -78 °C in a dry ice/acetone bath. Approximately 400 mL of anhydrous liquid ammonia is condensed into the flask.
-
Reagent Addition: Toluene (e.g., 0.5 mol) is added to the liquid ammonia with stirring. Small, freshly cut pieces of sodium metal (e.g., 1.1 eq, 0.55 mol) are added portion-wise until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Protonation: Anhydrous ethanol (B145695) (e.g., 1.2 eq, 0.6 mol) is added dropwise to the reaction mixture. The addition is continued until the blue color is discharged.
-
Work-up: The ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining residue is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 1-methyl-1,4-cyclohexadiene.
Step 2: Allylic Alkylation of 1-Methyl-1,4-cyclohexadiene
This crucial step involves the deprotonation of the diene at the doubly allylic position (C-3) to form a resonance-stabilized anion, which is subsequently trapped by an electrophile, 1-bromopropane. This protocol is adapted from a similar procedure for the alkylation of a Birch reduction product.[3]
Protocol:
-
Anion Formation: A solution of 1-methyl-1,4-cyclohexadiene (e.g., 0.4 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) is prepared in a three-necked flask under an inert atmosphere and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi) in hexanes (e.g., 1.1 eq, 0.44 mol) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.
-
Alkylation: 1-Bromopropane (e.g., 1.2 eq, 0.48 mol) is added dropwise to the solution of the cyclohexadienyl anion at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 3-propyl-1-methyl-1,4-cyclohexadiene, can be purified by vacuum distillation.
Step 3: Catalytic Hydrogenation
The final step is the complete reduction of the two double bonds in the substituted cyclohexadiene intermediate to afford the saturated target molecule. This is a standard procedure that typically proceeds with high yield.[4]
Protocol:
-
Catalyst and Substrate: To a solution of 3-propyl-1-methyl-1,4-cyclohexadiene (e.g., 0.3 mol) in a suitable solvent such as ethanol or ethyl acetate (B1210297) (300 mL) in a high-pressure reaction vessel (e.g., a Parr hydrogenator), a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-2 mol%) is added.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to approximately 50 psi. The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated by rotary evaporation to yield this compound. The product is typically of high purity and may not require further purification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis. The yields are based on representative values reported in the literature for analogous transformations.
Table 1: Birch Reduction of Toluene
| Parameter | Value | Reference/Note |
|---|---|---|
| Starting Material | Toluene | - |
| Key Reagents | Sodium, Liquid NH₃, Ethanol | [1][2] |
| Reaction Temperature | -78 °C | Standard for liquid NH₃ |
| Typical Yield | 85 - 95% | Based on analogous reductions |
| Product | 1-Methyl-1,4-cyclohexadiene |[1] |
Table 2: Allylic Alkylation
| Parameter | Value | Reference/Note |
|---|---|---|
| Starting Material | 1-Methyl-1,4-cyclohexadiene | - |
| Key Reagents | n-Butyllithium, 1-Bromopropane | [3] |
| Reaction Temperature | -78 °C to Room Temp. | [3] |
| Typical Yield | 50 - 65% | Based on analogous alkylations[3] |
| Product | 3-Propyl-1-methyl-1,4-cyclohexadiene | - |
Table 3: Catalytic Hydrogenation
| Parameter | Value | Reference/Note |
|---|---|---|
| Starting Material | 3-Propyl-1-methyl-1,4-cyclohexadiene | - |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard hydrogenation catalyst |
| Hydrogen Pressure | ~50 psi | Typical pressure |
| Reaction Temperature | Room Temperature | Mild conditions |
| Typical Yield | >95% (often quantitative) | Standard for diene hydrogenation |
| Product | this compound | - |
References
IUPAC nomenclature of disubstituted cyclohexanes
An In-Depth Technical Guide to the IUPAC Nomenclature of Disubstituted Cyclohexanes
Introduction
The precise and unambiguous naming of chemical compounds is fundamental for effective communication and collaboration in the scientific community, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for the nomenclature of organic compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide provides a comprehensive overview of the IUPAC nomenclature for disubstituted cyclohexanes, a common structural motif in many biologically active molecules. We will delve into the core principles of naming, including the designation of stereochemistry, the numbering of the cyclohexane (B81311) ring, and the prioritization of substituents. Furthermore, this guide will outline key experimental protocols for the determination of stereochemistry and present quantitative data in a clear, tabular format.
Core Principles of IUPAC Nomenclature for Cyclohexanes
The systematic naming of a disubstituted cyclohexane follows a hierarchical set of rules. The primary components of the name include:
-
Parent Hydride: For the compounds discussed, the parent hydride is "cyclohexane."
-
Substituents: The two groups attached to the cyclohexane ring are identified and named.
-
Locants: Numbers are used to indicate the positions of the substituents on the ring.
-
Stereochemical Descriptors: Prefixes such as cis- and trans- are used to define the relative spatial orientation of the substituents.
Numbering the Cyclohexane Ring
The numbering of the carbon atoms in a disubstituted cyclohexane ring is a critical step in assigning the correct IUPAC name. The process is governed by the following rules, applied in order:
-
Lowest Locants for Substituents: The ring is numbered to assign the lowest possible numbers to the substituents. This is achieved by starting the numbering at one of the substituted carbons and proceeding in the direction that gives the lower number to the second substituent.[1]
-
Alphabetical Order: If there is a choice in numbering after applying the lowest locant rule, the substituent that comes first alphabetically is assigned the lower number.[1][2] It is important to note that prefixes like "di-", "tri-", and "tert-" are generally ignored when alphabetizing, while "iso-" and "neo-" are considered part of the substituent name.[2]
Prioritization of Functional Groups
When the substituents on the cyclohexane ring are different functional groups, their priority determines the principal functional group, which may alter the suffix of the parent name. However, for the scope of this guide focusing on disubstituted cyclohexanes with common alkyl or halo substituents, the parent name remains "cyclohexane." For more complex cases involving functional groups that take precedence over alkanes, a priority system is used.[3][4]
Table 1: Priority of Common Functional Groups in IUPAC Nomenclature
| Priority | Functional Group Class | Suffix (if principal group) | Prefix (if substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Aldehydes | -al | formyl- or oxo- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Alkenes | -ene | - | |
| Alkynes | -yne | - | |
| Low | Alkanes | -ane | - |
| Ethers | - | alkoxy- | |
| Halides | - | halo- |
This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.[5]
Stereochemistry: Cis-Trans Isomerism
Disubstituted cyclohexanes can exist as stereoisomers, specifically geometric isomers, which are designated by the prefixes cis- and trans-.[3]
-
cis- : The two substituents are on the same side of the ring (both pointing up or both pointing down).[6]
-
trans- : The two substituents are on opposite sides of the ring (one pointing up and one pointing down).[6]
These prefixes are placed at the beginning of the IUPAC name, followed by a hyphen.
Logical Flow for Naming Disubstituted Cyclohexanes
The following diagram illustrates the decision-making process for assigning the IUPAC name to a disubstituted cyclohexane.
Caption: Flowchart for the .
Experimental Protocols for Stereochemical Determination
The determination of the cis or trans configuration of a disubstituted cyclohexane is crucial for its correct naming and for understanding its chemical and biological properties. The primary experimental techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for elucidating the stereochemistry of disubstituted cyclohexanes in solution.[7] The key parameters used are the coupling constants (³J) between adjacent protons.
Methodology:
-
Sample Preparation: A solution of the purified disubstituted cyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) may be necessary to assign proton and carbon signals.[7]
-
Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³J(H,H)) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[7]
-
Trans-isomers: In the more stable diequatorial conformation of a trans-1,2-disubstituted cyclohexane, the relationship between adjacent methine protons is often axial-axial, leading to a large coupling constant (typically 8-13 Hz). In the diaxial conformation, the coupling would also be large.
-
Cis-isomers: In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial. This results in axial-equatorial and equatorial-equatorial couplings for the adjacent methine protons, which are significantly smaller (typically 2-5 Hz).[8]
-
-
Chemical Shifts: The chemical shifts of the protons can also provide clues about their axial or equatorial environment, with axial protons generally being more shielded (appearing at a lower chemical shift) than their equatorial counterparts.[8]
Table 2: Typical ¹H NMR Coupling Constants for Vicinal Protons in Cyclohexane Rings
| Proton Relationship | Dihedral Angle (approx.) | Typical Coupling Constant (³J) |
| axial-axial | 180° | 8 - 13 Hz |
| axial-equatorial | 60° | 2 - 5 Hz |
| equatorial-equatorial | 60° | 2 - 5 Hz |
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers and the relative stereochemistry of substituents.[9]
Methodology:
-
Crystallization: A single crystal of the disubstituted cyclohexane of suitable size and quality must be grown. This is often the most challenging step and involves slowly precipitating the compound from a supersaturated solution.[9]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.[11]
-
Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, which unequivocally establish the cis or trans relationship of the substituents.
The workflow for a typical X-ray crystallographic analysis is depicted below.
Caption: Workflow for the determination of molecular structure via X-ray crystallography.
Conclusion
A thorough understanding and correct application of IUPAC nomenclature are indispensable for scientists in research and development. For disubstituted cyclohexanes, the key principles involve the correct numbering of the ring to provide the lowest possible locants to the substituents, with alphabetical order used as a tie-breaker, and the accurate assignment of cis or trans stereochemical descriptors. Experimental techniques such as NMR spectroscopy and X-ray crystallography provide the definitive data required to establish the stereochemistry of these molecules. Adherence to these systematic naming conventions ensures clarity and prevents ambiguity in scientific communication.
References
- 1. 4.1 Naming Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Blue Book chapter P-4 [iupac.qmul.ac.uk]
- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, conformational analysis, and physicochemical properties of 1-Methyl-3-propylcyclohexane. It includes detailed, illustrative experimental protocols for its synthesis and analysis, designed to be a valuable resource for professionals in chemistry and drug development.
Core Molecular Identity
This compound is a saturated alicyclic hydrocarbon. As a disubstituted cyclohexane (B81311), its structure presents complexities in both stereoisomerism and three-dimensional conformation, which are critical to its chemical and physical behavior.
-
IUPAC Name: this compound[2]
-
CAS Numbers:
Stereoisomerism and Conformational Analysis
The spatial arrangement of the methyl and propyl groups on the cyclohexane ring gives rise to distinct stereoisomers and conformational preferences that dictate the molecule's stability and reactivity.
Cis/Trans Isomerism
This compound exists as two geometric isomers: cis and trans. In the cis isomer, both the methyl and propyl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down). In the trans isomer, they are on opposite faces (one up, one down).
Chair Conformations and Stability
The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angular and torsional strain. Each carbon in the chair has one axial position (perpendicular to the ring's plane) and one equatorial position (in the plane of the ring). The substituents (methyl and propyl groups) can occupy either of these positions.
The stability of a given conformation is primarily determined by steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur when non-hydrogen substituents occupy axial positions.[9][10] Larger, bulkier groups cause more significant steric strain in the axial position. Therefore, the most stable conformation is the one that places the maximum number of bulky substituents in the more spacious equatorial positions.[10][11] The propyl group is sterically bulkier than the methyl group.
trans-1-Methyl-3-propylcyclohexane: The trans isomer can exist in two chair conformations that interconvert via a "ring flip." In one conformation, both the methyl and propyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable as it completely avoids 1,3-diaxial interactions.[9]
cis-1-Methyl-3-propylcyclohexane: For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip converts the axial group to equatorial and vice versa. The equilibrium will favor the conformation where the larger propyl group occupies the equatorial position to minimize steric strain, while the smaller methyl group occupies the axial position.[10]
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | [1][2][3] |
| Molecular Weight | 140.27 g/mol | [1][2][4] |
| Boiling Point | 164.5 °C (at 760 mmHg) | [1] |
| Density | 0.777 g/cm³ | [1] |
| Flash Point | 47.7 °C | [1] |
| Refractive Index | 1.426 | [1] |
| LogP (Octanol/Water) | 3.61280 | [1] |
Spectroscopic data, including ¹³C NMR, ¹H NMR, and Mass Spectrometry (GC-MS), are available for this compound and its isomers in databases such as the NIST Chemistry WebBook and PubChem.[2][3] This data is essential for structural confirmation and purity analysis.
Experimental Protocols
Proposed Synthesis Pathway
A logical and common method for synthesizing 1,3-dialkylcyclohexanes is a two-step process: Friedel-Crafts alkylation of an aromatic ring followed by catalytic hydrogenation.
Protocol: Synthesis via Friedel-Crafts Alkylation and Hydrogenation
This protocol describes the synthesis of propylcyclohexane from benzene. A similar procedure using toluene (B28343) as the starting material would yield a mixture containing this compound.
Step 1: Friedel-Crafts Alkylation of Benzene to Propylbenzene [8][12]
-
Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂).
-
Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 0.15 mol). Add 50 mL of dry benzene (excess).
-
Reaction: Cool the flask in an ice bath. Slowly add 1-chloropropane (B146392) (0.1 mol) dropwise from an addition funnel over 30 minutes with vigorous stirring.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to a reflux of approximately 50-60°C for 2 hours.
-
Workup: Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding 50 mL of cold water, followed by 50 mL of 1M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution, and finally 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene solvent by rotary evaporation. The crude propylbenzene can be purified by fractional distillation.
Step 2: Catalytic Hydrogenation of Propylbenzene [13]
-
Setup: Place the purified propylbenzene (0.05 mol) and 50 mL of a suitable solvent (e.g., isopropanol (B130326) or ethanol) into a high-pressure hydrogenation vessel (Parr apparatus).
-
Catalyst: Carefully add a catalytic amount of 5% Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 4 bar.[13] Heat the vessel to 50°C while stirring vigorously.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent by rotary evaporation to yield the final product, which can be further purified by distillation if necessary.
Analytical Protocols
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [4][7]
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[4] Transfer the solution to a 1.5 mL glass autosampler vial.
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 5 min).[9]
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230°C.
-
Scan Mode: Full scan from m/z 40 to 300.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to library data (e.g., NIST).
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis [14][15]
-
Sample Preparation: For a ¹H NMR spectrum, dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[15] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL) to be within the active region of the spectrometer's coil.[3]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Acquire the spectrum according to standard instrument procedures, ensuring proper locking and shimming on the deuterated solvent signal.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Conclusion
The molecular structure of this compound is defined by its cis/trans isomerism and the dynamic equilibrium between its chair conformations. The steric demands of the propyl group are the dominant factor in determining the most stable three-dimensional arrangement for both isomers, favoring conformations that place this bulky group in an equatorial position to minimize destabilizing 1,3-diaxial interactions. A thorough understanding of these structural nuances, verified through standard analytical techniques, is fundamental for predicting its physical properties and chemical reactivity in advanced research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. depts.washington.edu [depts.washington.edu]
- 6. CHE 332 Problem Set 2 Discuss the Limitations of the Friedel-Crafts al.. [askfilo.com]
- 7. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mt.com [mt.com]
- 13. Mechanistic origins of accelerated hydrogenation of mixed alkylaromatics by synchronised adsorption over Rh/SiO 2 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00032J [pubs.rsc.org]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Thermodynamic Properties of 1-Methyl-3-propylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methyl-3-propylcyclohexane, a substituted cycloalkane. The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and illustrates the workflow for property determination.
Core Thermodynamic Data
The thermodynamic properties of this compound are influenced by its isomeric form, primarily the cis and trans configurations of the methyl and propyl substituents on the cyclohexane (B81311) ring. The following tables present critically evaluated data for various thermodynamic parameters.
Table 1: General and Physical Properties
| Property | Value | Units | Isomer |
| Molecular Formula | C₁₀H₂₀ | - | Both |
| Molecular Weight | 140.2658 | g/mol | Both |
| CAS Registry Number | 4291-80-9 | - | Mixture |
| CAS Registry Number | 42806-75-7 | - | cis |
| CAS Registry Number | 34522-19-5 | - | trans |
| Normal Boiling Point | 441.8 | K | cis (Uncertainty ± 2 K)[1] |
Table 2: Enthalpy and Gibbs Free Energy of Formation
| Property | Value | Units | Phase | Isomer |
| Enthalpy of Formation (ΔfH°) | Not Available | kJ/mol | Gas | cis/trans |
| Gibbs Free Energy of Formation (ΔfG°) | Not Available | kJ/mol | Gas | cis/trans |
Table 3: Heat Capacity, Enthalpy, and Entropy (Ideal Gas)
| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Molar Enthalpy (H) (kJ/mol) | Molar Entropy (S) (J/mol·K) |
| 200 | Not Available | Not Available | Not Available |
| 298.15 | Not Available | Not Available | Not Available |
| 500 | Not Available | Not Available | Not Available |
| 1000 | Not Available | Not Available | Not Available |
Table 4: Properties of the Liquid Phase in Equilibrium with Gas
| Property | Temperature Range (K) |
| Entropy | 250 - 630[2] |
| Enthalpy | 250 - 630[2] |
| Density | 200 - 643[2] |
| Viscosity | 270 - 640[2] |
| Thermal Conductivity | 200 - 570[2] |
Note: The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for these properties over the specified temperature ranges.[2] Specific values at discrete temperatures require access to the subscription database.
Experimental and Computational Protocols
The determination of the thermodynamic properties of compounds like this compound involves a combination of experimental measurements and computational modeling.
Experimental Methodologies
1. Enthalpy of Combustion via Oxygen Bomb Calorimetry
The standard enthalpy of formation of liquid hydrocarbons is often derived from their enthalpy of combustion, which can be determined with high precision using an oxygen bomb calorimeter.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured. The heat of combustion is calculated by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid.[3][4]
-
Apparatus: The setup consists of a high-pressure stainless steel bomb, a calorimeter bucket with a known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[3]
-
Procedure:
-
A weighed pellet or liquid sample is placed in a crucible within the bomb.[5][6]
-
A fuse wire is connected to electrodes, with the wire in contact with the sample.[5][6]
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6]
-
The bomb is submerged in the calorimeter's water bath, and the initial temperature is recorded after thermal equilibrium is reached.[5]
-
The sample is ignited by passing an electric current through the fuse wire.[6]
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[6]
-
Corrections are applied for the heat released by the ignition wire and for the formation of acids (e.g., nitric acid from residual nitrogen) to determine the total energy change for the combustion of the sample.[3]
-
The enthalpy of combustion is then calculated from this energy change.
-
2. Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8]
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[8][9] This difference in heat flow is proportional to the sample's heat capacity.[9]
-
Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for an empty reference pan), temperature sensors, and a control system to manage the heating/cooling rate.[10]
-
Procedure:
-
A baseline is established by running the DSC with two empty crucibles to measure any instrumental asymmetry.[10]
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample crucible and heated at a constant rate (e.g., 20 °C/min) over the desired temperature range.[7]
-
The sample of this compound is weighed into a crucible, which is then hermetically sealed.[7]
-
The sample is subjected to the same temperature program as the standard.[7]
-
The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the standard and the baseline.[11]
-
Computational Methodologies
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is scarce.
1. Ab Initio Quantum Chemistry Methods
High-level ab initio calculations can provide accurate predictions of gas-phase enthalpies of formation.
-
Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of the molecule. The enthalpy of formation is then calculated using the atomization energy method or isodesmic reactions.[12][13]
-
Methodology:
-
The 3D molecular geometry of the cis and trans isomers of this compound is optimized using a reliable method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[14]
-
Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[13]
-
Single-point energy calculations are then performed using more accurate composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories.[12][14] These methods are designed to approximate the results of very high-level calculations at a lower computational cost.
-
The standard enthalpy of formation at 298.15 K is then derived from the computed total energies.
-
Visualization of Thermodynamic Property Determination
The following diagram illustrates a generalized workflow for the determination of thermodynamic properties, encompassing both experimental and computational approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs [mdpi.com]
- 3. scimed.co.uk [scimed.co.uk]
- 4. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 5. web.williams.edu [web.williams.edu]
- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. researchgate.net [researchgate.net]
- 13. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
An In-depth Technical Guide to 1-Methyl-3-propylcyclohexane
This technical guide provides a comprehensive overview of 1-Methyl-3-propylcyclohexane, including its chemical identifiers, physicochemical properties, and general experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who may encounter or be interested in this molecule.
Chemical Identifiers and Nomenclature
This compound is a disubstituted cycloalkane. The naming and identification of this compound are crucial for accurate documentation and research. According to IUPAC nomenclature rules, substituents on a cycloalkane ring are numbered to give the lowest possible locants, and they are listed alphabetically. Therefore, the methyl group is assigned to position 1, and the propyl group to position 3.
The compound exists as two geometric isomers: cis-1-Methyl-3-propylcyclohexane and trans-1-Methyl-3-propylcyclohexane, depending on the orientation of the methyl and propyl groups relative to the plane of the cyclohexane (B81311) ring. Each of these isomers also has enantiomers due to the presence of chiral centers.
Below is a summary of the key identifiers for this compound and its isomers.
| Identifier | This compound (mixture) | cis-1-Methyl-3-propylcyclohexane | trans-1-Methyl-3-propylcyclohexane |
| CAS Number | 4291-80-9 | 42806-75-7 | 34522-19-5 |
| IUPAC Name | This compound | cis-1-methyl-3-propylcyclohexane | trans-1-methyl-3-propylcyclohexane |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.2658 g/mol |
| InChI | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10+ | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10- |
| InChIKey | HFHJBWYDQAWSIA-UHFFFAOYSA-N | HFHJBWYDQAWSIA-VHSXEESVSA-N | HFHJBWYDQAWSIA-UWVGGRQHSA-N |
| Canonical SMILES | CCCC1CCCC(C1)C | CCCC1CCCC(C1)C | CCCC1CCCC(C1)C |
| PubChem CID | 138178 | 154071124 | - |
| DSSTox Substance ID | DTXSID30871068 | DTXSID501025709 | - |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Reference |
| Density | 0.777 g/cm³ | |
| Boiling Point | 164.5 °C at 760 mmHg | |
| Flash Point | 47.7 °C | |
| LogP | 3.61280 | |
| Index of Refraction | 1.426 |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in the searched literature, this section provides generalized methodologies for the synthesis and analysis of similar alkyl-substituted cyclohexanes. These protocols can be adapted by researchers for their specific needs.
General Synthesis of 1,3-Disubstituted Cyclohexanes
A common approach for the synthesis of 1,3-disubstituted cyclohexanes involves the modification of a pre-existing cyclohexane ring. One possible route is the Grignard reaction with a substituted cyclohexanone.
Example Protocol: Synthesis of this compound
-
Step 1: Grignard Reagent Formation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Step 2: Grignard Reaction: Add 3-methylcyclohexanone (B152366) dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Step 3: Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Dehydration: The resulting tertiary alcohol is dehydrated using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield a mixture of 1-methyl-3-propylcyclohexene and 1-methyl-5-propylcyclohexene.
-
Step 5: Hydrogenation: The mixture of alkenes is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.
-
Step 6: Purification: The final product is purified by fractional distillation or column chromatography to separate the cis and trans isomers.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture. For this compound, GC can be used to separate the cis and trans isomers, and MS can provide information about their molecular weight and fragmentation patterns for structural confirmation.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the isomers.
-
Oven Program: A temperature gradient can be optimized to achieve good separation. For example, starting at 50 °C and ramping up to 250 °C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum will show the molecular ion peak (m/z 140) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring and the alkyl substituents will confirm the connectivity. The stereochemistry (cis or trans) can often be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.
Biological Activity and Toxicological Profile
Currently, there is limited publicly available information on the specific biological activity or a detailed toxicological profile of this compound. As a saturated hydrocarbon, it is expected to have low biological activity. However, like other volatile organic compounds, high concentrations may cause irritation to the respiratory tract and have narcotic effects. Further research is needed to fully characterize its pharmacological and toxicological properties.
Visualizations
The following diagrams illustrate a generalized experimental workflow for the synthesis and analysis of this compound and a hypothetical logical relationship for its characterization.
The Discovery and History of Alkylated Cyclohexanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of alkylated cyclohexanes has been fundamental to the development of modern stereochemistry and conformational analysis. This technical guide provides a comprehensive overview of the discovery and history of these foundational molecules. It details the pivotal moments, from early theoretical postulates to the development of sophisticated spectroscopic techniques for their analysis. This guide includes a compilation of quantitative data, detailed experimental protocols for their synthesis and conformational analysis, and a visualization of the historical and conceptual development of the field.
A Historical Journey: From Theory to Experimental Verification
The understanding of the three-dimensional structure of cyclohexane (B81311) and its alkylated derivatives has evolved over more than a century, marked by key theoretical insights and subsequent experimental validations.
Early Theories and the Dawn of Conformational Analysis
The journey began in 1890 when Hermann Sachse, a young German chemist, proposed that the cyclohexane ring is not planar but can exist in two non-planar, strain-free forms: the "symmetrical" (chair) and "unsymmetrical" (boat) conformations.[1] He astutely recognized that the hydrogen atoms on these puckered rings would occupy two distinct types of positions, which we now term axial and equatorial.[1][2] Sachse's ideas, however, were largely expressed in mathematical terms and were not widely understood or accepted by the chemical community of his time.[1] His work was vindicated posthumously in 1918 when Ernst Mohr, through his analysis of the diamond lattice, showed that it was composed of chair-form cyclohexane rings.[2]
The Barton Revolution and the Birth of Modern Conformational Analysis
The field of conformational analysis was truly revolutionized in the mid-20th century. In 1950, Derek H. R. Barton, in a seminal paper, demonstrated the profound chemical consequences of the chair conformation and the differential reactivity of axial and equatorial substituents.[2] His work, which earned him a share of the 1969 Nobel Prize in Chemistry, established conformational analysis as a cornerstone of organic chemistry.[2] Barton's principles were instrumental in understanding the stereochemistry of complex natural products, particularly steroids.
Synthesis of Alkylated Cyclohexanes
The preparation of specific alkylated cyclohexanes is crucial for studying their properties. A variety of synthetic methods have been developed, ranging from classical organometallic reactions to modern catalytic hydrogenations.
General Synthetic Strategies
Several general approaches are employed for the synthesis of alkylated cyclohexanes:
-
Catalytic Hydrogenation of Aromatic Precursors: A common and industrially significant method involves the hydrogenation of substituted benzenes or other aromatic compounds over catalysts such as rhodium, palladium, or platinum.[3] This method allows for the preparation of a wide range of alkylated cyclohexanes from readily available starting materials.
-
Alkylation of Enolates and Enamines: The alpha-alkylation of cyclohexanone (B45756) derivatives, followed by reduction of the carbonyl group, provides a versatile route to specific isomers of alkylated cyclohexanes.[4] The use of chiral auxiliaries can enable stereoselective syntheses.
-
Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to cyclohexanones, followed by dehydration and subsequent hydrogenation, is a classical and effective method for introducing alkyl groups.
-
Diels-Alder Reaction: The [4+2] cycloaddition of a substituted diene with a dienophile can be a powerful tool for constructing substituted cyclohexene (B86901) rings, which can then be hydrogenated to the corresponding cyclohexane.[5]
Detailed Experimental Protocols
This E1 elimination reaction is a common method for preparing an alkene precursor to an alkylated cyclohexane.
Materials:
-
1-Methylcyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
-
Carefully add 5 mL of concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to 90 °C for 3 hours.
-
After cooling, the product is isolated by distillation.
-
The resulting 1-methylcyclohexene can be hydrogenated over a platinum or palladium catalyst to yield methylcyclohexane.
This protocol illustrates the alkylation of a cyclohexanone enolate.
Materials:
-
Cyclohexanone
-
n-Butyllithium in hexanes
-
Allyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C under an inert atmosphere.
-
Slowly add cyclohexanone to the LDA solution to form the lithium enolate.
-
Add allyl bromide to the enolate solution and allow the reaction to warm to room temperature.
-
Quench the reaction with aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.
-
The resulting 2-allylcyclohexanone (B1266257) can be further modified or reduced.[4]
Conformational Analysis of Alkylated Cyclohexanes
The preference of a substituent to occupy the equatorial position is a central concept in the stereochemistry of alkylated cyclohexanes. This preference is quantified by the conformational free energy difference, known as the A-value.
The Concept of A-Values
An A-value represents the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in the axial position and the conformation where it is in the equatorial position.[6] A positive A-value indicates that the equatorial conformation is more stable.[1] These values are crucial for predicting the most stable conformation of a substituted cyclohexane.[6] For example, the A-value for a methyl group is approximately 1.74 kcal/mol, meaning it costs this much energy for the methyl group to be in the axial position compared to the equatorial position.[6]
Quantitative Data: A-Values for Common Substituents
The following table summarizes the A-values for a variety of substituents on a cyclohexane ring.
| Substituent | A-Value (kcal/mol) | Reference(s) |
| -H | 0 | - |
| -CH₃ (Methyl) | 1.70 - 1.8 | [7][8] |
| -CH₂CH₃ (Ethyl) | 1.75 - 2.0 | [7][8] |
| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.2 | [7][8] |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | [7] |
| -C₆H₅ (Phenyl) | 3.0 | [7] |
| -F (Fluoro) | 0.15 - 0.24 | [7][8] |
| -Cl (Chloro) | 0.43 - 0.53 | [8] |
| -Br (Bromo) | 0.38 - 0.7 | [7][8] |
| -I (Iodo) | 0.43 - 0.49 | [8] |
| -OH (Hydroxy) | 0.6 - 1.0 (solvent dependent) | [7][9] |
| -OCH₃ (Methoxy) | 0.60 - 0.75 | [8] |
| -NH₂ (Amino) | 1.2 - 1.7 | [8] |
| -CN (Cyano) | 0.17 - 0.24 | [8] |
| -COOH (Carboxylic Acid) | 1.35 | [8] |
| -COOCH₃ (Methyl Ester) | 1.27 - 1.31 | [8] |
Experimental Determination of A-Values by Low-Temperature NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining A-values. At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for the ring protons.[10] However, at sufficiently low temperatures (typically below -60 °C), this ring flip becomes slow enough to observe distinct signals for the axial and equatorial conformers.[10]
Equipment:
-
NMR spectrometer equipped with a variable temperature (VT) unit
-
Liquid nitrogen dewar
-
NMR tube (Class A glass, e.g., Pyrex)
-
Appropriate deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alkylated cyclohexane in a suitable low-temperature deuterated solvent in a Class A NMR tube.
-
Instrument Setup:
-
Cool the NMR probe to the desired low temperature using the VT unit, which typically involves passing cooled nitrogen gas through the probe.[11] For very low temperatures, a liquid nitrogen exchanger is used to cool the gas.[12]
-
Allow the temperature to equilibrate, which may take up to 20 minutes.[12]
-
-
Data Acquisition:
-
Acquire ¹H or ¹³C NMR spectra at a temperature where the signals for the axial and equatorial conformers are well-resolved.
-
Carefully integrate the signals corresponding to the axial and equatorial conformers.
-
-
Data Analysis:
-
The equilibrium constant (K) is calculated from the ratio of the integrals of the equatorial and axial conformers: K = [equatorial] / [axial].
-
The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Visualization of Key Concepts and Historical Development
The following diagrams illustrate the core concepts and the historical progression of our understanding of alkylated cyclohexanes.
Caption: Historical and conceptual development of cyclohexane analysis.
Caption: General experimental workflow for studying alkylated cyclohexanes.
Conclusion
The study of alkylated cyclohexanes has progressed from abstract theoretical concepts to a well-defined field of physical organic chemistry, underpinned by robust experimental techniques. The principles of conformational analysis, born from the study of these seemingly simple molecules, are now indispensable in diverse areas of chemical science, including natural product synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of the key historical discoveries, synthetic methodologies, and analytical techniques that have shaped our understanding of alkylated cyclohexanes, offering a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Historical Background to Conformational analysis [ch.ic.ac.uk]
- 3. Cyclohexane synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis- and trans-1-Methyl-3-propylcyclohexane. The synthesis of this 1,3-disubstituted cyclohexane, a common structural motif in medicinal chemistry and materials science, requires precise control over stereochemistry. The methods outlined below focus on a diastereoselective strategy involving Grignard addition to a cyclohexanone (B45756) precursor, followed by dehydration and subsequent stereoselective hydrogenation. These protocols are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Introduction
1-Methyl-3-propylcyclohexane exists as two diastereomers, cis and trans, each of which is chiral and exists as a pair of enantiomers. The spatial arrangement of the methyl and propyl groups significantly influences the molecule's physical, chemical, and biological properties. Consequently, methods for the selective synthesis of a single stereoisomer are of high importance.
This document details a synthetic approach commencing with the commercially available 3-methylcyclohexanone (B152366). The key steps involve the introduction of the propyl group via a Grignard reaction, followed by a diastereoselective hydrogenation of the resulting alkene intermediate to furnish the desired stereoisomer of this compound.
Overall Synthetic Strategy
The overarching synthetic pathway is a three-step process designed to allow for the stereocontrolled formation of this compound. The general workflow is outlined below.
Caption: General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-3-methylcyclohexan-1-ol
This protocol describes the addition of a propyl group to 3-methylcyclohexanone via a Grignard reaction.
Materials:
-
3-Methylcyclohexanone
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of 1-bromopropane (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium suspension to initiate the reaction. The initiation can be aided by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-propyl-3-methylcyclohexan-1-ol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Expected Yield: 80-90%
Protocol 2: Dehydration of 1-Propyl-3-methylcyclohexan-1-ol
This protocol describes the elimination of water from the tertiary alcohol to form a mixture of alkene isomers.
Materials:
-
1-Propyl-3-methylcyclohexan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask containing 1-propyl-3-methylcyclohexan-1-ol (1.0 eq) and toluene, add a catalytic amount of concentrated H₂SO₄ or PTSA (0.05 eq).
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude mixture of 1-methyl-3-propylcyclohexene isomers.
-
The product can be used in the next step without further purification.
Expected Yield: 90-95%
Protocol 3: Diastereoselective Hydrogenation to cis-1-Methyl-3-propylcyclohexane
This protocol describes the catalytic hydrogenation of the alkene mixture to predominantly yield the cis-diastereomer.
Materials:
-
Mixture of 1-methyl-3-propylcyclohexene isomers
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve the alkene mixture (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C catalyst (5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by GC-MS until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The diastereomeric ratio can be determined by GC analysis.
Quantitative Data Summary
| Product | Catalyst | Solvent | Diastereomeric Ratio (cis:trans) |
| This compound | 10% Pd/C | Ethanol | >95:5 |
Protocol 4: Diastereoselective Hydrogenation to trans-1-Methyl-3-propylcyclohexane
The synthesis of the trans-isomer is more challenging and often requires a different synthetic approach. One potential route involves the reduction of a suitable ketone precursor where the stereochemistry can be controlled. However, a direct and highly selective hydrogenation to the trans isomer from the alkene mixture is not straightforward.
Enantioselective Synthesis Considerations
For the synthesis of a single enantiomer of either the cis or trans isomer, an asymmetric synthesis approach is required. This can be achieved through several strategies:
-
Asymmetric Hydrogenation: Utilizing a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, for the hydrogenation of the alkene intermediate. The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee).
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction, followed by removal of the auxiliary.
A potential enantioselective hydrogenation workflow is depicted below.
Caption: Enantioselective Hydrogenation
Conclusion
The protocols provided herein offer a reliable and diastereoselective route to cis-1-Methyl-3-propylcyclohexane. The synthesis of the trans-isomer and the enantioselective synthesis of either diastereomer require more specialized and often more complex synthetic strategies. The successful execution of these protocols will provide researchers with valuable building blocks for applications in drug discovery and materials science. Careful attention to reaction conditions and purification techniques is essential for achieving high yields and stereoselectivity.
gas chromatography-mass spectrometry (GC-MS) analysis of 1-Methyl-3-propylcyclohexane
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1-methyl-3-propylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is suitable for researchers, scientists, and drug development professionals requiring the identification and quantification of this and similar alkylcyclohexane compounds. This document includes comprehensive procedures for sample preparation, instrument setup, and data analysis, along with a representative data summary and a visual workflow to ensure clarity and reproducibility.
Introduction
This compound (C10H20, MW: 140.27 g/mol ) is a saturated hydrocarbon that may be present in various complex matrices, including petroleum products, environmental samples, and as a potential impurity or metabolite in drug development processes.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds due to its high resolution and sensitivity.[3][4] This application note details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation
The following protocol describes the preparation of a liquid sample for GC-MS analysis. The goal is to dilute the sample to an appropriate concentration and remove any non-volatile interfering substances.
-
Solvent Selection: Choose a volatile organic solvent in which this compound is soluble. Hexane or dichloromethane (B109758) are suitable choices.[5] Ensure the solvent is of high purity (GC or HPLC grade).
-
Dilution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent. From the stock solution, perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). For unknown samples, dilute to an estimated concentration within the calibration range. A final concentration of approximately 10 µg/mL is often a good starting point for a 1 µL injection.[6]
-
Filtration/Centrifugation: If the sample contains particulate matter, it must be removed to prevent contamination of the GC inlet and column.[6][7]
-
Filtration: Pass the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.
-
Centrifugation: Alternatively, centrifuge the sample to pellet any suspended particles and carefully transfer the supernatant to an autosampler vial.
-
-
Vialing: Transfer the final diluted and cleaned sample into a 2 mL glass autosampler vial with a screw cap and septum. If sample volume is limited, use a vial insert.[5]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and desired separation.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium (99.999% purity)[9] |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio)[9] |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Temperature | 200 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Acquisition Mode | Full Scan |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above. The retention time is an estimate and may vary depending on the specific instrument and column conditions. The mass spectral data is based on the NIST database.[1][2]
Table 2: Quantitative Data for this compound
| Parameter | Value |
| Expected Retention Time (min) | ~ 8 - 12 |
| Molecular Ion (M+) [m/z] | 140 |
| Base Peak [m/z] | 55 |
| Key Fragment Ions [m/z] | 41, 69, 83, 97 |
Note on Fragmentation: The fragmentation pattern of alkanes and cycloalkanes is characterized by the loss of alkyl groups.[10][11] For this compound, the observed fragments correspond to various stable carbocations formed through cleavage of the propyl group and fragmentation of the cyclohexane (B81311) ring. The base peak at m/z 55 is a common fragment for cyclohexanes.
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of GC-MS Components
This diagram shows the interconnected components of the Gas Chromatography-Mass Spectrometry system.
Caption: Logical relationship of key GC-MS components.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust procedure for the analysis of this compound. The provided experimental protocol, including sample preparation and instrument parameters, can be readily implemented in a laboratory setting. The quantitative data and visual workflows serve as valuable resources for researchers, scientists, and professionals in drug development to ensure accurate and reproducible results. Minor modifications to the method may be necessary depending on the specific sample matrix and analytical instrumentation.
References
- 1. This compound | C10H20 | CID 138178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane, 1-methyl-3-propyl- [webbook.nist.gov]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes: Structural Elucidation of 1-Methyl-3-propylcyclohexane using NMR Spectroscopy
APN-001
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the characterization and differentiation of the cis and trans isomers of 1-methyl-3-propylcyclohexane. The protocols outlined herein are designed for researchers in organic chemistry, natural product chemistry, and drug development to facilitate the structural verification of substituted cyclohexanes.
Introduction
This compound is a saturated cyclic hydrocarbon with two stereoisomers: cis and trans. The relative orientation of the methyl and propyl groups on the cyclohexane (B81311) ring significantly influences their respective chemical environments, leading to distinct NMR spectra. In the cis isomer, both substituents can occupy equatorial positions in the most stable chair conformation to minimize steric hindrance. In the trans isomer, one substituent is axial while the other is equatorial. These conformational differences result in variations in chemical shifts (δ) and spin-spin coupling constants (J), which can be systematically analyzed using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
Predicted NMR Data
Due to the absence of comprehensive experimental data in the public domain, the following NMR data has been predicted using advanced computational algorithms to serve as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers (500 MHz, CDCl₃)
| Assignment | cis-1-Methyl-3-propylcyclohexane | trans-1-Methyl-3-propylcyclohexane |
| δ (ppm) | δ (ppm) | |
| CH₃ (Methyl) | ~ 0.85 (d, J ≈ 6.5 Hz) | ~ 0.88 (d, J ≈ 7.0 Hz) |
| CH (C1) | ~ 1.65 (m) | ~ 1.70 (m) |
| CH₂ (Cyclohexane) | ~ 0.90 - 1.80 (m) | ~ 0.95 - 1.85 (m) |
| CH (C3) | ~ 1.20 (m) | ~ 1.25 (m) |
| CH₂ (Propyl-α) | ~ 1.25 (m) | ~ 1.30 (m) |
| CH₂ (Propyl-β) | ~ 1.35 (m) | ~ 1.40 (m) |
| CH₃ (Propyl-γ) | ~ 0.90 (t, J ≈ 7.0 Hz) | ~ 0.92 (t, J ≈ 7.0 Hz) |
Note: The proton chemical shifts for the cyclohexane ring protons are complex and overlapping multiplets.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers (125 MHz, CDCl₃)
| Assignment | cis-1-Methyl-3-propylcyclohexane | trans-1-Methyl-3-propylcyclohexane |
| δ (ppm) | δ (ppm) | |
| CH₃ (Methyl) | ~ 22.5 | ~ 17.5 |
| C1 | ~ 32.0 | ~ 28.0 |
| C2 | ~ 35.0 | ~ 33.0 |
| C3 | ~ 38.0 | ~ 36.0 |
| C4 | ~ 26.0 | ~ 26.5 |
| C5 | ~ 30.0 | ~ 29.5 |
| C6 | ~ 34.0 | ~ 32.5 |
| CH₂ (Propyl-α) | ~ 37.0 | ~ 36.5 |
| CH₂ (Propyl-β) | ~ 20.0 | ~ 20.5 |
| CH₃ (Propyl-γ) | ~ 14.5 | ~ 14.8 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired at 298 K on a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 12 ppm
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: 240 ppm
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
DEPT-135:
-
Pulse sequence: dept135
-
Spectral width: 240 ppm
-
Number of scans: 512
-
Relaxation delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Spectral width: 12 ppm in both dimensions
-
Number of scans: 8
-
Number of increments: 256
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
¹H spectral width: 12 ppm
-
¹³C spectral width: 165 ppm
-
Number of scans: 4
-
Number of increments: 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
¹H spectral width: 12 ppm
-
¹³C spectral width: 240 ppm
-
Number of scans: 16
-
Number of increments: 256
-
Data Analysis and Interpretation
A logical workflow for the analysis of the acquired NMR data is crucial for the correct structural assignment.
Caption: Experimental workflow for NMR-based structural elucidation.
The key to differentiating the cis and trans isomers lies in the analysis of the ¹³C chemical shifts and the through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
¹³C Chemical Shifts: The axial methyl group in the less stable conformer of the trans isomer is expected to be shielded due to the gamma-gauche effect, resulting in an upfield shift (lower ppm value) compared to the equatorial methyl group in the cis isomer.
-
HMBC Correlations: The HMBC spectrum will be crucial in confirming the connectivity. For example, correlations from the methyl protons to C1, C2, and C6 of the cyclohexane ring, and from the propyl-α protons to C2, C3, and C4 will solidify the substitution pattern.
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete structural elucidation of this compound and its stereoisomers. By following the detailed protocols and data analysis workflow presented in this application note, researchers can confidently assign the correct structure and stereochemistry of substituted cyclohexanes.
Application Notes and Protocols for 1-Methyl-3-propylcyclohexane as a Non-Polar Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Methyl-3-propylcyclohexane as a viable non-polar solvent for various organic reactions. Due to its properties, it can be considered as a potential replacement for conventional non-polar solvents like toluene (B28343) and hexane (B92381). This document outlines its physicochemical properties, potential applications with representative protocols, and safety considerations.
Physicochemical Properties
This compound is a cycloalkane that exhibits typical characteristics of a non-polar solvent.[1] A summary of its key physical and chemical properties is presented below in comparison to other common non-polar solvents. This data is crucial for determining its suitability for specific reaction conditions and for solvent substitution in existing protocols.
Table 1: Physicochemical Properties of this compound and Common Non-Polar Solvents
| Property | This compound | Toluene | Hexane |
| CAS Number | 4291-80-9[1] | 108-88-3 | 110-54-3 |
| Molecular Formula | C₁₀H₂₀[1] | C₇H₈ | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 140.27[1] | 92.14 | 86.18 |
| Boiling Point (°C) | ~172-174 | 111 | 69 |
| Melting Point (°C) | Data not available | -95 | -95 |
| Density (g/mL at 20°C) | ~0.79 | 0.867 | 0.659 |
| Flash Point (°C) | ~49 | 4 | -22 |
| Polarity | Non-polar | Non-polar | Non-polar |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Potential Applications and Experimental Protocols
Based on its non-polar nature and physical properties, this compound can be proposed as a solvent for a range of organic reactions that are typically carried out in non-polar media. Its higher boiling point compared to hexane makes it suitable for reactions requiring elevated temperatures. The following are representative protocols where this compound could be employed.
Note: These are generalized protocols and may require optimization for specific substrates and reaction scales.
General Considerations for Solvent Use
As with other non-polar solvents, reactions conducted in this compound, especially those involving air- or moisture-sensitive reagents, should be carried out under an inert atmosphere (e.g., Nitrogen or Argon). The solvent should be appropriately dried before use, for example, by distillation over a suitable drying agent like sodium/benzophenone or by passing it through a column of activated alumina.
References
Application of 1-Methyl-3-propylcyclohexane in Biofuel Blend Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 1-Methyl-3-propylcyclohexane in biofuel blend studies is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar compounds, primarily propylcyclohexane (B167486) and other alkylated cyclohexanes, to provide a framework for potential research and application.
Introduction
This compound is a cycloalkane with potential as a "drop-in" biofuel component. Its saturated cyclic structure suggests a higher energy density and better thermal stability compared to some straight-chain alkanes. As a bio-blendstock, it could be derived from the hydrotreating of terpenes or other bio-derived cyclic compounds. This document outlines the potential applications, relevant properties, and suggested experimental protocols for evaluating this compound as a component in biofuel blends for compression ignition engines.
Potential Applications and Rationale
Based on studies of similar cycloalkanes like propylcyclohexane, this compound is a promising candidate for inclusion in surrogate fuels representing naphthenic-rich bio-blendstock oils.[1] These oils can be produced from catalytic fast pyrolysis of biomass followed by hydrotreating.[1] Blending such compounds with conventional diesel or biodiesel can potentially:
-
Increase Energy Density: The cyclic structure contributes to a higher density than typical acyclic alkanes.
-
Improve Cold Flow Properties: The presence of alkyl branches can disrupt crystallization, potentially lowering the pour point of the fuel blend.
-
Enhance Cetane Number: While data for this compound is unavailable, cycloalkanes can have cetane numbers suitable for diesel engine applications.
-
Reduce Sooting Propensity: Studies on surrogate fuels containing propylcyclohexane have shown a decrease in sooting propensity without a significant impact on NOx formation when blended with diesel fuel.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for fuel blend formulation and for predicting combustion behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [2] |
| Molecular Weight | 140.27 g/mol | [2] |
| CAS Number | 4291-80-9 | [2] |
| Density | Not available | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Cetane Number | Not available | |
| Lower Heating Value | Not available |
Proposed Experimental Protocols
The following protocols are adapted from established methods for biofuel blend analysis and studies on similar cycloalkanes.[1][3][4]
Fuel Blend Preparation and Characterization
Objective: To prepare stable blends of this compound with a base fuel (e.g., conventional diesel or biodiesel) and characterize their key fuel properties.
Protocol:
-
Blending:
-
Prepare volumetric blends of this compound with a certified diesel fuel (e.g., ULSD) or a well-characterized biodiesel.
-
Suggested blend ratios (v/v): 5%, 10%, 20%, and 30% of this compound.
-
Ensure thorough mixing using a magnetic stirrer or vortex mixer for at least 30 minutes to achieve a homogenous blend.
-
Store blends in airtight, dark glass bottles to prevent oxidation and contamination.
-
-
Property Measurement:
-
Density: Measure at 15°C using an oscillating U-tube density meter (ASTM D4052).
-
Kinematic Viscosity: Determine at 40°C using a capillary viscometer (ASTM D445).
-
Flash Point: Measure using a Pensky-Martens closed-cup tester (ASTM D93).
-
Cloud Point and Pour Point: Determine using an automatic analyzer (ASTM D2500 and ASTM D97) to assess cold flow properties.
-
Cetane Number: Measure using a cetane engine (ASTM D613) or a derived cetane number (DCN) analyzer (ASTM D6890).
-
Heating Value (Calorific Value): Determine using a bomb calorimeter (ASTM D240).
-
Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions in a compression-ignition engine.
Protocol:
-
Engine Setup:
-
Utilize a single-cylinder or multi-cylinder compression ignition research engine. A Ricardo Hydra or similar engine is suitable.[1]
-
Equip the engine with sensors for in-cylinder pressure, temperature, and crankshaft position.
-
Connect the exhaust to a gas analyzer to measure key emissions.
-
-
Operating Conditions:
-
Conduct tests at a constant engine speed (e.g., 1500 rpm or 2000 rpm).
-
Vary the engine load from low to high (e.g., 25%, 50%, 75%, and 100% of full load).
-
For more detailed analysis, perform sweeps of injection timing at a constant equivalence ratio.[1]
-
-
Data Acquisition:
-
Performance Parameters: Record brake torque, brake power, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE).
-
Combustion Analysis: Use in-cylinder pressure data to analyze combustion characteristics such as ignition delay, rate of heat release, and peak pressure.
-
Gaseous Emissions: Measure concentrations of nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC) using a chemiluminescence analyzer for NOx and non-dispersive infrared (NDIR) analyzers for CO and HC.
-
Particulate Matter (Soot): Measure smoke opacity using a smoke meter or particulate matter mass concentration using a gravimetric method.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: Hypothetical Fuel Properties of this compound Blends
| Fuel Blend | Density @ 15°C ( kg/m ³) | Viscosity @ 40°C (mm²/s) | Cetane Number | Lower Heating Value (MJ/kg) |
| Diesel | Value | Value | Value | Value |
| B5 (5% C₁₀H₂₀) | Value | Value | Value | Value |
| B10 (10% C₁₀H₂₀) | Value | Value | Value | Value |
| B20 (20% C₁₀H₂₀) | Value | Value | Value | Value |
| B30 (30% C₁₀H₂₀) | Value | Value | Value | Value |
Table 3: Hypothetical Engine Performance and Emissions Data (at a specific operating point)
| Fuel Blend | BSFC (g/kWh) | BTE (%) | NOx (g/kWh) | CO (g/kWh) | HC (g/kWh) | Smoke Opacity (%) |
| Diesel | Value | Value | Value | Value | Value | Value |
| B5 | Value | Value | Value | Value | Value | Value |
| B10 | Value | Value | Value | Value | Value | Value |
| B20 | Value | Value | Value | Value | Value | Value |
| B30 | Value | Value | Value | Value | Value | Value |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel biofuel blend component.
Caption: Workflow for Biofuel Blend Evaluation.
Logical Relationship of Fuel Properties to Engine Performance
This diagram shows the logical connections between key fuel properties and their expected impact on engine performance and emissions.
Caption: Fuel Properties and Engine Performance Relationships.
Conclusion
While this compound remains a compound of interest for biofuel applications, dedicated research is required to fully characterize its properties and performance in engine systems. The protocols and frameworks provided here, based on analogous compounds, offer a comprehensive starting point for such investigations. The key will be to experimentally determine the fundamental fuel properties and then systematically evaluate its performance and emission characteristics in blends with conventional and biodiesels.
References
Application Notes and Protocols for the Detection of 1-Methyl-3-propylcyclohexane in Petroleum and Crude Oil Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-propylcyclohexane is a cycloalkane, also known as a naphthene, with the chemical formula C10H20.[1] As a component of the naphthenic fraction of crude oil, its detection and quantification are crucial for understanding the composition and quality of petroleum products. Naphthenes can constitute a significant portion of crude oil, ranging from 30% to 60% by weight, and are prevalent in fractions such as naphtha, kerosene (B1165875), and gas oil.[2][3] The detailed analysis of individual hydrocarbon components, including this compound, is essential for refinery process optimization, quality control of fuels, and environmental monitoring.[4] This document provides detailed application notes and protocols for the detection and quantification of this compound in petroleum and crude oil samples.
Data Presentation
The concentration of this compound can vary significantly depending on the type of crude oil and the specific petroleum fraction. Detailed Hydrocarbon Analysis (DHA) is a standard method used in the petroleum industry to quantify individual components in light petroleum streams. While specific concentrations for this compound are not always individually reported in general analyses, it is identified as a component of the C10 naphthene fraction.
For illustrative purposes, the following table summarizes hypothetical quantitative data for this compound in different petroleum fractions, as would be determined by DHA.
| Petroleum Fraction | Analytical Method | Predominant Hydrocarbon Class | Hypothetical Concentration of this compound (% w/w) |
| Light Naphtha | ASTM D5134 | Paraffins, Naphthenes, Aromatics | 0.1 - 0.5 |
| Heavy Naphtha | ASTM D5134 | Paraffins, Naphthenes, Aromatics | 0.3 - 1.0 |
| Kerosene | GC-MS with SIM | Alkanes, Cycloalkanes, Aromatics | 0.2 - 0.8 |
| Diesel Fuel | GCxGC-MS | Alkanes, Cycloalkanes, Aromatics | 0.1 - 0.6 |
Experimental Protocols
The primary analytical technique for the identification and quantification of this compound in petroleum and crude oil is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[5][6]
Protocol 1: Detailed Hydrocarbon Analysis (DHA) of Naphtha Fractions
This protocol is based on standard methods like ASTM D5134 for the detailed analysis of petroleum naphthas.[5]
1. Sample Preparation:
-
Obtain a representative sample of the naphtha fraction.
-
If necessary, dilute the sample in a volatile solvent such as pentane (B18724) or hexane (B92381) to bring the concentration of analytes within the calibration range of the instrument. A typical dilution might be 1:10 or 1:100.
-
Filter the diluted sample using a 0.45 µm syringe filter to remove any particulate matter that could damage the GC column.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: A high-resolution capillary gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness, 100% dimethylpolysiloxane capillary column is commonly used for DHA.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 15 minutes.
-
Ramp 1: 2 °C/minute to 60 °C.
-
Ramp 2: 3 °C/minute to 200 °C, hold for 10 minutes.
-
-
Detector Temperature (FID): 300 °C.
3. Data Analysis and Quantification:
-
Identification of this compound is achieved by comparing its retention time with that of a certified reference standard. The NIST Chemistry WebBook provides mass spectral data that can aid in identification.[7]
-
Quantification is performed using an external or internal standard method. An internal standard, such as a non-interfering hydrocarbon not present in the sample, is added to both the calibration standards and the samples.
-
The concentration of this compound is calculated based on the peak area response relative to the calibration curve.
Protocol 2: GC-MS Analysis of Kerosene and Diesel Fractions
For heavier fractions like kerosene and diesel, Gas Chromatography-Mass Spectrometry (GC-MS) provides enhanced selectivity and identification capabilities.[8]
1. Sample Preparation:
-
Dilute the kerosene or diesel sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Perform a sample cleanup to separate the aliphatic and aromatic fractions. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge.
-
Condition the silica gel cartridge with hexane.
-
Load the diluted sample onto the cartridge.
-
Elute the saturated hydrocarbons (including this compound) with hexane.
-
Elute the aromatic hydrocarbons with a more polar solvent mixture (e.g., hexane/dichloromethane).
-
-
Concentrate the saturated fraction under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: A GC system coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A 30 m or 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 300 °C, hold for 15 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound (C10H20, molecular weight 140.27 g/mol ), characteristic ions would be monitored.[1]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Data Analysis and Quantification:
-
Identification is confirmed by matching the retention time and the mass spectrum of the analyte with a reference standard.
-
Quantification is performed using an internal standard method. A deuterated hydrocarbon or a similar compound not present in the sample can be used as an internal standard.
-
A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is determined from this curve.
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Classification of this compound within crude oil fractions.
References
- 1. This compound | C10H20 | CID 138178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phenomenex.com [phenomenex.com]
- 5. assets.new.siemens.com [assets.new.siemens.com]
- 6. peakscientific.com [peakscientific.com]
- 7. Cyclohexane, 1-methyl-3-propyl- [webbook.nist.gov]
- 8. Kerosene and Diesel Fuel Analysis By GCMS – Investigative Chemical Analysis And Consultancy [smsanalytical.com]
Application Notes and Protocols: Hydrogenation of Substituted Aromatics for the Synthesis of 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrogenation of aromatic compounds to their corresponding cycloalkanes is a fundamental transformation in organic chemistry with significant applications in the pharmaceutical and fine chemical industries.[1] This process allows for the modification of molecular scaffolds, influencing properties such as solubility, metabolic stability, and biological activity. This document provides a detailed protocol for the synthesis of 1-Methyl-3-propylcyclohexane via the hydrogenation of a suitable substituted aromatic precursor, such as 1-methyl-3-propylbenzene (B93027). The methodologies described herein are based on established principles of catalytic hydrogenation.[1][2][3]
Data Presentation
The efficiency of catalytic hydrogenation is highly dependent on the catalyst, substrate, and reaction conditions. Below is a summary of representative quantitative data for the hydrogenation of substituted aromatics, providing a baseline for the expected outcomes in the synthesis of this compound.
| Catalyst System | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Product Yield (%) | Reference |
| Platinum Nanowires | Aromatic Compounds | 70 | 1 | - | >99 | - | [1] |
| Rhodium-Platinum Bimetallic | Sterically Hindered Aromatics | <50 | 0.1 (1 atm) | - | - | - | [2] |
| Pt₀.₇₇Rh₁@HMSNs | Toluene | 30 | 0.1 | 2-propanol | 100 | 100 (as Methylcyclohexane) | [4] |
| Ruthenium-Nickel-Manganese-Alumina | Toluene | - | - | Water | - | Good (as Methyl cyclohexenes) | [5] |
| 5% Pt/CB (Microwave) | Benzalacetone | 140 | In situ H₂ generation | MCH/2-PrOH | 100 | 87 (as hydrogenated product) | [6] |
Experimental Protocols
This section details the methodology for the hydrogenation of 1-methyl-3-propylbenzene to produce this compound.
Materials and Equipment
-
Substrate: 1-methyl-3-propylbenzene
-
Catalyst: 5% Platinum on activated carbon (Pt/C) or Rhodium on alumina (B75360) (Rh/Al₂O₃)
-
Solvent: Ethanol, Methanol, or Cyclohexane (distilled and deoxygenated)
-
Hydrogen Source: High-purity hydrogen gas cylinder with a regulator
-
Reaction Vessel: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and thermocouple
-
Filtration: Celite® or a similar filter aid, Buchner funnel, and filter flask
-
Purification: Rotary evaporator, distillation apparatus, or column chromatography setup
-
Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean and dry.
-
To the reactor, add 1-methyl-3-propylbenzene (1.0 eq), the chosen catalyst (e.g., 5 mol% Pt/C), and a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
Seal the autoclave securely.
-
Purge the system by pressurizing with nitrogen gas and then venting (repeat 3 times) to remove any residual air.
-
Subsequently, purge the system with hydrogen gas (repeat 3 times).
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
-
Begin vigorous stirring.
-
Heat the reactor to the target temperature (e.g., 30-80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and dilute the reaction mixture with a small amount of the solvent.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by distillation or column chromatography to obtain pure this compound.
-
-
Product Characterization:
-
Confirm the identity and purity of the product using GC-MS and NMR spectroscopy. The resulting product will be a mixture of cis and trans isomers.
-
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
-
High-pressure autoclaves should be operated by trained personnel and regularly inspected.
-
Catalysts, especially platinum on carbon, can be pyrophoric. Handle with care and do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.
Conclusion
The hydrogenation of substituted aromatics is a robust and versatile method for accessing a wide range of saturated cyclic compounds. The protocol described provides a general framework for the synthesis of this compound. Researchers should optimize the reaction conditions, including catalyst choice, solvent, temperature, and pressure, to achieve the desired conversion and selectivity for their specific application.
References
- 1. Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US3912787A - Selective partial hydrogenation of aromatics - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for the Conformational Analysis of 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The three-dimensional shape of a molecule, or its conformation, is critical in determining its physical, chemical, and biological properties. For cyclic molecules like substituted cyclohexanes, the chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. The interchange between two chair conformations is a rapid process at room temperature, but the presence of substituents leads to a preference for one conformation over the other. This preference is dictated by steric strain, primarily 1,3-diaxial interactions. The conformational analysis of molecules such as 1-methyl-3-propylcyclohexane is crucial in drug design and development, as the specific arrangement of substituent groups can significantly impact receptor binding and biological activity.
This document provides a detailed experimental and computational protocol for the conformational analysis of cis- and trans-1-methyl-3-propylcyclohexane. The primary experimental technique employed is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the "freezing out" of individual conformers. Computational chemistry is used as a complementary technique to calculate the relative energies of the different conformations.
Conformational Preferences of this compound
The conformational equilibrium of this compound is governed by the energetic preference of the methyl and propyl groups to occupy the more spacious equatorial position to minimize steric hindrance. This preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[1][2]
-
A-value (Methyl): ~1.7 kcal/mol
-
A-value (n-Propyl): ~1.8 kcal/mol (similar to ethyl)[3]
The larger A-value of the n-propyl group indicates it has a stronger preference for the equatorial position compared to the methyl group.
cis-1-Methyl-3-propylcyclohexane
The cis isomer can exist in two chair conformations that are in equilibrium. In one conformer, both the methyl and propyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). Due to the significant steric strain of having both groups in the axial position, the diequatorial conformer is overwhelmingly favored.
trans-1-Methyl-3-propylcyclohexane
For the trans isomer, one substituent must be in an axial position while the other is in an equatorial position. The ring flip interconverts the axial and equatorial positions of the two groups. The more stable conformer will have the bulkier n-propyl group in the equatorial position and the smaller methyl group in the axial position.
Data Presentation
The following table summarizes the predicted relative energies and equilibrium populations for the conformers of cis- and trans-1-methyl-3-propylcyclohexane based on their A-values. The interaction energies for 1,3-diaxial interactions are additive.
| Isomer | Conformer | Axial Substituents | Total 1,3-Diaxial Strain (kcal/mol) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| cis-1-Methyl-3-propyl | Diequatorial | None | 0 | 0 | >99.9 |
| Diaxial | Methyl, Propyl | ~3.5 (1.7 + 1.8) | ~3.5 | <0.1 | |
| trans-1-Methyl-3-propyl | Propyl (eq), Methyl (ax) | Methyl | ~1.7 | ~0.1 | ~42 |
| Propyl (ax), Methyl (eq) | Propyl | ~1.8 | 0 | ~58 |
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of variable-temperature ¹H NMR to determine the conformational equilibrium of this compound.
Materials:
-
cis- and trans-1-methyl-3-propylcyclohexane
-
Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated toluene (B28343) (toluene-d₈))
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation:
-
Prepare a ~10-20 mM solution of each isomer of this compound in a suitable low-temperature deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer at room temperature (298 K).
-
Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-flip will be rapid on the NMR timescale, and you will observe averaged signals for the axial and equatorial protons.
-
-
Variable-Temperature ¹H NMR:
-
Gradually lower the temperature of the probe in increments of 10-20 K.
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[4][5]
-
Monitor the ¹H NMR spectrum as the temperature decreases. You will observe broadening of the signals as the rate of conformational exchange slows down.
-
Continue to lower the temperature until you pass the coalescence point and the signals for the individual conformers become sharp. This is typically below -60 °C.[6]
-
Acquire high-quality ¹H NMR spectra at several temperatures below the coalescence point.
-
-
Data Analysis:
-
At a low temperature where the exchange is slow, identify the signals corresponding to each conformer. For the trans isomer, you will observe two sets of signals corresponding to the two different chair conformations. For the cis isomer, you will predominantly see the signals for the diequatorial conformer.
-
Integrate the signals for a specific, well-resolved proton in each conformer to determine the relative populations of the conformers.
-
The equilibrium constant (K) can be calculated from the ratio of the integrals.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Computational Chemistry Protocol
This protocol outlines the steps to calculate the relative energies of the conformers of this compound using computational methods.
Software:
-
A molecular modeling and computational chemistry software package (e.g., Gaussian, Spartan, etc.)
Procedure:
-
Structure Building:
-
Build the 3D structures of the different conformers of cis- and trans-1-methyl-3-propylcyclohexane:
-
cis-diequatorial
-
cis-diaxial
-
trans-(propyl-equatorial, methyl-axial)
-
trans-(propyl-axial, methyl-equatorial)
-
-
-
Geometry Optimization and Frequency Calculations:
-
Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-31G(d) basis set). This will find the lowest energy structure for each conformer.[7]
-
After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.[7]
-
-
Energy Analysis:
-
From the output of the frequency calculations, obtain the Gibbs free energy for each conformer.
-
Calculate the relative energies of the conformers by setting the energy of the most stable conformer to zero.
-
The calculated relative energies can be compared to the experimental values obtained from the low-temperature NMR data.
-
Mandatory Visualization
Caption: Conformational equilibrium of cis-1-Methyl-3-propylcyclohexane.
Caption: Conformational equilibrium of trans-1-Methyl-3-propylcyclohexane.
Caption: Experimental workflow for conformational analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Resolution Gas Chromatography for the Quantification of 1-Methyl-3-propylcyclohexane in Complex Hydrocarbon Mixtures
Introduction
1-Methyl-3-propylcyclohexane is a saturated cyclic hydrocarbon that can be found in various petroleum products and as a potential biomarker in environmental samples. Accurate quantification of this and similar C10 hydrocarbons is crucial for fuel quality assessment, geochemical exploration, and environmental monitoring. This application note details a robust protocol for the analysis of this compound using high-resolution gas chromatography with flame ionization detection (GC-FID), employing it as a reference standard for the identification and quantification of cyclic alkanes in complex hydrocarbon matrices.
Experimental Protocols
This protocol outlines the preparation of standards and samples, along with the instrumental parameters for the GC-FID analysis of this compound.
1. Materials and Reagents
-
Reference Standard: this compound (cis/trans mixture, purity ≥98%)
-
Internal Standard (IS): n-Undecane (purity ≥99%)
-
Solvent: n-Hexane (HPLC grade)
-
Sample Matrix: Synthetic hydrocarbon mixture or a light naphtha sample.
2. Standard and Sample Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of n-undecane and dissolve it in 10 mL of n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: For liquid hydrocarbon samples, accurately dilute 1 mL of the sample in 9 mL of n-hexane. Spike the diluted sample with the internal standard to a final concentration of 20 µg/mL.
3. Gas Chromatography (GC) Conditions
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Injector: Split/Splitless, 250°C, split ratio 50:1
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes
-
-
Detector: FID, 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (He): 25 mL/min
-
Injection Volume: 1 µL
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of calibration standards. The response factor is calculated relative to the internal standard, n-undecane.
| Concentration (µg/mL) | Peak Area (this compound) | Peak Area (n-Undecane, IS) | Response Factor (RF) |
| 1 | 12500 | 255000 | 0.98 |
| 5 | 63000 | 258000 | 0.98 |
| 10 | 128000 | 260000 | 0.98 |
| 25 | 322000 | 259000 | 0.99 |
| 50 | 650000 | 261000 | 0.99 |
| 100 | 1310000 | 260000 | 1.01 |
Response Factor Calculation:
RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC analysis of this compound as a reference standard.
Caption: Experimental workflow for GC-FID analysis.
Discussion
The described GC-FID method provides excellent resolution and sensitivity for the quantification of this compound. The use of a non-polar column allows for the separation of hydrocarbons based on their boiling points, which is ideal for complex mixtures. The linearity of the detector response over the tested concentration range demonstrates the suitability of this method for quantitative analysis. The calculated response factors are consistent across the calibration range, indicating a reliable and robust method. This protocol can be adapted for the analysis of other cyclic and branched alkanes by adjusting the temperature program and selecting appropriate reference standards.
analytical techniques for separating cis/trans isomers of 1-Methyl-3-propylcyclohexane
Abstract
This application note details analytical techniques for the effective separation of cis and trans isomers of 1-Methyl-3-propylcyclohexane, a non-polar aliphatic hydrocarbon. Due to their similar physicochemical properties, the separation of these geometric isomers can be challenging.[1] This document provides optimized protocols for their resolution using high-resolution capillary gas chromatography (GC), which is the preferred method for volatile hydrocarbons. A conceptual high-performance liquid chromatography (HPLC) method is also discussed as an alternative approach. These methods are crucial for researchers, scientists, and drug development professionals for purity assessment, isomeric ratio determination, and quality control.
Introduction
This compound is a substituted cyclohexane (B81311) with two geometric isomers: cis and trans. The spatial arrangement of the methyl and propyl groups relative to the cyclohexane ring results in distinct three-dimensional structures. The trans isomer is generally more stable due to the equatorial positioning of the larger substituent groups, which minimizes steric hindrance.[2][3] The subtle differences in the physical properties of these isomers, such as boiling point and polarity, can be exploited for their chromatographic separation. Gas chromatography, with its high efficiency and selectivity for volatile compounds, is particularly well-suited for this purpose.[4][5]
Analytical Techniques
Gas Chromatography (GC)
High-resolution capillary GC is the primary recommended technique for the separation of cis and trans isomers of this compound. The choice of a suitable capillary column and the optimization of GC parameters are critical for achieving baseline resolution.
Recommended Stationary Phases:
For non-polar analytes like alkylcyclohexanes, non-polar stationary phases are generally the first choice.[6] The separation mechanism is primarily based on differences in boiling points and van der Waals interactions.
-
Non-Polar Phases: Columns such as those with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent starting points. The elution order on these phases typically follows the boiling points of the isomers.
-
Chiral Phases: For potentially enhanced selectivity, chiral stationary phases, such as those based on derivatized cyclodextrins, can be employed.[7] These phases can provide unique selectivity for stereoisomers even without functional groups on the analyte.[7]
High-Performance Liquid Chromatography (HPLC)
While GC is the preferred method, HPLC can also be explored for the separation of these non-polar isomers. A normal-phase HPLC method would be the most appropriate approach.
Recommended Stationary Phase:
-
Silica (B1680970) Gel: A standard silica gel column is the primary choice for normal-phase HPLC. The separation is based on the interaction of the non-polar analytes with the polar stationary phase.
-
Mobile Phase: A non-polar mobile phase, such as hexane (B92381) or heptane, would be used. The elution strength can be modulated by the addition of a small amount of a slightly more polar solvent like isopropanol (B130326) or ethyl acetate.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method
This protocol provides a starting point for the separation of cis and trans isomers of this compound using a standard non-polar capillary column.
1. Sample Preparation:
- Prepare a 100 µg/mL solution of the this compound isomer mixture in n-hexane.
- Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.
2. GC System and Conditions:
- Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split mode (50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp: 5°C/min to 120°C.
- Hold: 5 minutes at 120°C.
- Detector: FID at 280°C.
3. Data Analysis:
- Identify the peaks corresponding to the cis and trans isomers based on their retention times. The isomer with the lower boiling point is expected to elute first.
- Quantify the relative amounts of each isomer by integrating the peak areas.
Protocol 2: Conceptual High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a conceptual approach for the separation of cis and trans isomers of this compound using normal-phase HPLC.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the this compound isomer mixture in the mobile phase (n-hexane).
- Filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC System and Conditions:
- HPLC System: A system equipped with a pump, injector, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
- Column: Silica gel, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with 100% n-hexane. (Note: A small percentage of a polar modifier like isopropanol may be required to achieve elution and can be optimized).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: Refractive Index (RI) detector.
3. Data Analysis:
- Identify the peaks for the cis and trans isomers.
- Determine the relative concentrations using the peak areas from the RI detector.
Data Presentation
The following table summarizes the expected quantitative data from the GC analysis. Retention times and resolution are illustrative and will depend on the specific instrument and conditions.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| trans-1-Methyl-3-propylcyclohexane | 12.5 | 50 | > 1.5 |
| cis-1-Methyl-3-propylcyclohexane | 13.0 | 50 |
Visualizations
Caption: Workflow for the GC-based separation of this compound isomers.
Caption: Conceptual workflow for the HPLC-based separation of this compound isomers.
Conclusion
The separation of cis and trans isomers of this compound can be effectively achieved using high-resolution capillary gas chromatography with a non-polar stationary phase. The provided GC protocol offers a robust starting point for method development. While HPLC presents a viable alternative, GC is generally the more suitable technique for these volatile, non-polar compounds. The successful separation and quantification of these isomers are essential for ensuring the quality and purity of materials in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemcoplus.co.jp [chemcoplus.co.jp]
- 5. vurup.sk [vurup.sk]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of 1-Methyl-3-propylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereospecific synthesis of 1-methyl-3-propylcyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the target stereoisomers in the synthesis of this compound?
A1: The primary target stereoisomers are cis-1-Methyl-3-propylcyclohexane and trans-1-Methyl-3-propylcyclohexane. In the cis isomer, the methyl and propyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides.[1] For a 1,3-disubstituted cyclohexane, the cis isomer has one substituent in an axial position and the other in an equatorial position (ax/eq or eq/ax), while the more stable trans isomer has both substituents in equatorial positions (eq/eq).
Q2: What are the common synthetic routes to achieve stereoselectivity?
A2: Common strategies for the stereoselective synthesis of 1,3-disubstituted cyclohexanes like this compound include:
-
Catalytic Hydrogenation of a Substituted Arene: Hydrogenation of 3-propyltoluene over specific catalysts can yield the cis isomer with high selectivity.
-
Stereoselective Reduction of a Substituted Cyclohexanone: The reduction of 3-propylcyclohexanone (B1314683) to the corresponding cyclohexanol, followed by conversion of the hydroxyl group to a methyl group, is a viable route. The stereochemistry is controlled during the reduction step.
-
Grignard Reaction with a Substituted Cyclohexanone: The addition of a methylmagnesium halide to 3-propylcyclohexanone (or a propylmagnesium halide to 3-methylcyclohexanone) creates a tertiary alcohol. Subsequent dehydration and hydrogenation can lead to the desired product, although controlling stereochemistry can be challenging.
Q3: How can I differentiate between the cis and trans isomers of this compound?
A3: The isomers can be distinguished using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can differentiate the isomers based on the chemical shifts and coupling constants of the ring protons. The symmetry of the molecules will also result in distinct spectra.
-
Gas Chromatography (GC): The cis and trans isomers will have different retention times on an appropriate GC column.[1]
-
Infrared (IR) Spectroscopy: While less definitive than NMR, the IR spectra of the two isomers may show subtle differences in the fingerprint region.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Catalytic Hydrogenation of 3-Propyltoluene
Problem: The hydrogenation of 3-propyltoluene results in a mixture of cis and trans isomers with a low diastereomeric ratio (d.r.).
| Possible Cause | Recommended Solution(s) |
| Incorrect Catalyst Choice | Rhodium (e.g., Rh/C, Rh on alumina) and Ruthenium (e.g., Ru/C) catalysts are known to favor the formation of cis isomers in the hydrogenation of substituted arenes.[2] Palladium catalysts may show lower selectivity.[2] |
| Suboptimal Reaction Temperature | Lower reaction temperatures generally favor the formation of the kinetic product, which is often the cis isomer in this type of hydrogenation. |
| Inappropriate Solvent | The choice of solvent can influence the substrate's interaction with the catalyst surface. Protic solvents like ethanol (B145695) or acetic acid are commonly used. A screen of different solvents may be necessary to optimize selectivity. |
| Catalyst Poisoning | Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst, leading to reduced activity and selectivity. Ensure the purity of all reagents and solvents. |
Issue 2: Poor Stereocontrol in the Reduction of 3-Propylcyclohexanone
Problem: The reduction of 3-propylcyclohexanone with a hydride reducing agent yields a nearly 1:1 mixture of cis- and trans-1-methyl-3-propylcyclohexanol.
| Possible Cause | Recommended Solution(s) |
| Choice of Reducing Agent | The stereochemical outcome depends on whether the hydride attacks the carbonyl group from the axial or equatorial face. Bulky reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) tend to attack from the less sterically hindered equatorial face, leading to the axial alcohol (cis product). Less bulky reagents (e.g., Sodium borohydride) may show less selectivity. |
| Reaction Temperature | Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lower activation energy. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. A survey of different ethereal solvents (e.g., THF, diethyl ether) may be beneficial. |
Issue 3: Difficulty in Separating cis and trans Isomers
Problem: The final product is a mixture of cis and trans isomers that are difficult to separate.
| Possible Cause | Recommended Solution(s) |
| Similar Physical Properties | The boiling points and polarities of the cis and trans isomers can be very similar, making separation by distillation or standard column chromatography challenging. |
| Ineffective Chromatographic Method | Gas Chromatography (GC): Preparative GC using a suitable column can be effective for separating small quantities of the isomers.[1] Column Chromatography: Use a high-performance silica (B1680970) gel and carefully optimize the eluent system. A non-polar solvent system with a small amount of a slightly more polar co-solvent may provide the necessary resolution. It is often a process of trial and error. |
| Formation of an Azeotrope | In some cases, isomers can form an azeotrope, making separation by distillation impossible. |
Experimental Protocols
Protocol 1: Stereoselective Hydrogenation of 3-Propyltoluene to cis-1-Methyl-3-propylcyclohexane
This protocol is a representative procedure and may require optimization.
-
Catalyst Preparation: In a suitable high-pressure reactor, add 5 mol% of Rhodium on carbon (Rh/C).
-
Reaction Setup: Add a solution of 3-propyltoluene in ethanol.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 atm.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC by taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or preparative GC to obtain the desired cis-1-Methyl-3-propylcyclohexane.
-
Analysis: Determine the diastereomeric ratio using GC or NMR spectroscopy.
Data Presentation
| Compound | Isomer | CAS Number | Molecular Weight | Boiling Point (°C) |
| This compound | cis | 42806-75-7 | 140.27 | 173-174 |
| This compound | trans | 34522-19-5 | 140.27 | 171-172 |
Visualizations
Caption: Stereoisomers of this compound.
Caption: Workflow for cis-selective hydrogenation.
Caption: Kinetic vs. Thermodynamic control pathways.
References
Technical Support Center: Synthesis of 1-Methyl-3-propylcyclohexane
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-3-propylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic pathways to produce this compound:
-
Two-Step Synthesis from Toluene (B28343): This involves the Friedel-Crafts alkylation of toluene with propene to yield 1-methyl-3-propylbenzene (B93027), followed by the catalytic hydrogenation of the aromatic ring.[1][2]
-
Grignard Reagent Synthesis: This method utilizes a Grignard reagent, which involves the reaction of an organomagnesium halide with a suitable electrophile. For instance, benzyl (B1604629) magnesium chloride can be reacted with an ethylating agent to produce n-propylbenzene, suggesting a similar pathway is feasible for substituted cyclohexanes.[3]
Q2: Which catalysts are most effective for the hydrogenation of 1-methyl-3-propylbenzene?
For the hydrogenation of arenes (aromatic rings) like 1-methyl-3-propylbenzene, supported rhodium and ruthenium catalysts generally exhibit the highest selectivity, leaving most other functional groups intact.[4] Other common hydrogenation catalysts such as platinum, palladium, nickel, or cobalt can also be utilized.[4] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's selectivity and yield.[4][5]
Q3: How can I minimize the formation of isomeric impurities during Friedel-Crafts alkylation?
The alkylation of toluene with propene typically results in a mixture of ortho, meta, and para isomers.[1] To favor the formation of a specific isomer, shape-selective catalysts like HZSM-5 zeolites can be employed.[1] The catalytic activity and selectivity of these zeolites are highly dependent on factors such as the degree of ion-exchange and calcination temperature.[1] For instance, with HZSM-5, para-cymene selectivity can be as high as 98% under specific conditions.[1]
Q4: What are common side reactions to be aware of during the synthesis?
During the Friedel-Crafts alkylation step, potential side reactions include the formation of di- and tri-alkylated products and propene oligomerization.[6] In the catalytic hydrogenation step, side reactions can include hydrogenolysis, which involves the cleavage of C-C bonds, especially under harsh conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield can be a significant issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Alkylation Reaction | - Optimize reaction temperature and pressure.[1]- Ensure the catalyst (e.g., HZSM-5) is active and properly prepared.[1]- Adjust the molar ratio of toluene to propene.[1] |
| Inefficient Hydrogenation | - Select a more active catalyst (e.g., Rh/C or Ru/C).[4]- Increase hydrogen pressure and reaction temperature, but monitor for side reactions.[5]- Ensure efficient stirring to overcome mass transfer limitations.[5] |
| Catalyst Poisoning | - Purify starting materials to remove potential catalyst poisons (e.g., sulfur compounds).- Use a larger amount of catalyst if impurities are suspected.[4] |
| Side Reactions | - For alkylation, modify the catalyst to improve selectivity.[1]- For hydrogenation, use milder reaction conditions to minimize hydrogenolysis.[4] |
Issue 2: Presence of Impurities in the Final Product
The purity of the final product is critical. This section addresses common impurities and their mitigation.
| Impurity | Source | Mitigation and Purification |
| Isomers of this compound | Formation of ortho and para isomers during Friedel-Crafts alkylation. | - Use shape-selective catalysts (e.g., HZSM-5) to control regioselectivity.[1]- Purify the intermediate 1-methyl-3-propylbenzene by fractional distillation before hydrogenation.[7] |
| Unreacted 1-Methyl-3-propylbenzene | Incomplete hydrogenation. | - Increase reaction time, temperature, or hydrogen pressure for the hydrogenation step.[5]- Use a more active catalyst.[4]- Separate from the final product by fractional distillation. |
| Over-hydrogenated or Side Products | Hydrogenolysis or other side reactions during hydrogenation. | - Employ milder hydrogenation conditions (lower temperature and pressure).[4]- Use a more selective catalyst.[4] |
| Solvent and Reagent Residues | Incomplete removal after reaction workup. | - Perform thorough washing and drying steps.- Purify the final product using distillation or chromatography. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Friedel-Crafts Alkylation and Hydrogenation
Step A: Friedel-Crafts Alkylation of Toluene with Propene
-
Catalyst Activation: Activate the HZSM-5 zeolite catalyst by calcining at a high temperature (e.g., 400 °C) to ensure maximum Brønsted acidity.[1]
-
Reaction Setup: In a suitable reactor, charge the activated HZSM-5 catalyst.
-
Reactant Feed: Feed toluene and propene into the reactor at a specific molar ratio (e.g., 7.7 toluene to propene) and weight hourly space velocity.[1]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 523 K) and pressure.[1]
-
Product Collection: Collect the product mixture, which will primarily contain cymene isomers.
-
Purification: Separate the desired 1-methyl-3-propylbenzene isomer from the product mixture using fractional distillation.
Step B: Catalytic Hydrogenation of 1-Methyl-3-propylbenzene
-
Reaction Setup: In a high-pressure autoclave, add 1-methyl-3-propylbenzene, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst (e.g., 5% Rh/C).[8]
-
Hydrogenation: Pressurize the autoclave with hydrogen (e.g., 4 bar) and heat to the desired temperature (e.g., 50 °C).[8]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., GC-MS).[2][5]
-
Workup: Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
Protocol 2: Grignard Synthesis (General Approach)
-
Grignard Reagent Formation: In a dry, inert atmosphere, react an appropriate alkyl or aryl halide (e.g., 3-bromotoluene) with magnesium turnings in an ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.[3]
-
Reaction with Electrophile: Add a suitable electrophile (e.g., a propyl-containing compound that can react with the Grignard reagent to form the desired carbon skeleton) to the Grignard reagent at a controlled temperature.
-
Quenching: Quench the reaction by slowly adding an aqueous acidic solution (e.g., dilute HCl).
-
Extraction and Workup: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent and purify the crude product by distillation or chromatography to obtain this compound.
Data Presentation
Table 1: Catalyst Performance in Toluene Alkylation with Propene
| Catalyst | Temperature (K) | Toluene:Propene Ratio | p-Cymene Selectivity (%) | Reference |
| HZSM-5 (modified) | 523 | 7.7 | > 90 | [1] |
| HZSM-5 | 523 | 7.7 | High, but lower than modified | [1] |
| Y-type Zeolite | ~400 °C (activation) | Not specified | Para isomer preferred at <400 °C | [1] |
Table 2: General Conditions for Arene Hydrogenation
| Catalyst | Typical Pressure | Typical Temperature | Selectivity | Reference |
| Rhodium (supported) | Atmospheric to high | Room temp to elevated | High for arenes | [4] |
| Ruthenium (supported) | Atmospheric to high | Room temp to elevated | High for arenes | [4] |
| Platinum | Varies | Varies | Good, can affect other groups | [4] |
| Palladium | Varies | Varies | Good, can affect other groups | [4] |
Visualizations
Caption: Overview of the two primary synthesis routes for this compound.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Key factors influencing isomer distribution in Friedel-Crafts alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-3-propylbenzene | 1074-43-7 | Benchchem [benchchem.com]
- 3. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-Methyl-3-propylbenzene (EVT-315606) | 1074-43-7 [evitachem.com]
- 8. Mechanistic origins of accelerated hydrogenation of mixed alkylaromatics by synchronised adsorption over Rh/SiO 2 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00032J [pubs.rsc.org]
resolving co-elution issues in GC analysis of 1-Methyl-3-propylcyclohexane isomers
Troubleshooting Guides & FAQs for Co-elution Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving co-elution problems encountered during the Gas Chromatography (GC) analysis of isomeric compounds, with a focus on 1-Methyl-3-propylcyclohexane isomers.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in GC analysis?
A1: Co-elution occurs when two or more compounds are not sufficiently separated by the GC column and, therefore, elute at the same time, appearing as a single, often distorted, peak in the chromatogram.[1] This lack of separation hinders accurate identification and quantification of the individual analytes.[1]
Q2: How can I identify if I have a co-elution problem with my this compound isomers?
A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some common indicators:
-
Peak Shape Deformities: Look for asymmetrical peaks, such as those with a shoulder or tailing. A shoulder is a sudden discontinuity in the peak shape, which may indicate the presence of a co-eluting compound.[1]
-
Broader Than Expected Peaks: If the peak for your isomers is significantly wider than other peaks in the chromatogram for compounds with similar retention times, it might be due to the merging of multiple isomer peaks.
-
Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the trailing edge of the peak, it is a strong indication of co-elution.[1] For this compound isomers, the mass spectra will be very similar, but slight variations in ion ratios might be observable.
Q3: What are the primary factors that influence the separation of isomers like this compound in GC?
A3: The separation of isomers is primarily influenced by three main factors in GC:
-
Stationary Phase Selection: The chemical composition of the stationary phase is critical. Different phases will exhibit different selectivities towards the isomers based on subtle differences in their polarity, shape, and volatility. For non-polar compounds like alkylcyclohexanes, a non-polar or slightly polar stationary phase is often a good starting point.
-
Column Temperature/Temperature Programming: Temperature affects the vapor pressure and solubility of the analytes in the stationary phase.[2] A well-optimized temperature program can significantly enhance the resolution of closely eluting compounds.[2][3]
-
Carrier Gas Flow Rate: The velocity of the carrier gas through the column impacts the efficiency of the separation. An optimal flow rate allows for sufficient interaction between the analytes and the stationary phase, leading to better resolution.[4]
Troubleshooting Guide: Resolving Co-elution of this compound Isomers
Issue: Poor or no separation between cis- and trans-1-Methyl-3-propylcyclohexane peaks.
This guide provides a systematic approach to troubleshooting and resolving co-elution issues. Below is a logical workflow to follow.
Caption: Troubleshooting workflow for resolving co-elution.
Step 1: Confirm Co-elution with Mass Spectrometry (if available)
-
Action: Acquire mass spectra across the entire peak.
-
Expected Outcome: For co-eluting isomers, you may observe subtle changes in the fragmentation pattern or ion ratios across the peak.
-
Rationale: This confirms that the peak is not pure and contains more than one component.[1]
Step 2: Optimize the Temperature Program
The temperature program has a significant impact on separation by influencing analyte retention and selectivity.[2][5]
-
Action 1: Lower the Initial Temperature.
-
Rationale: A lower starting temperature can improve the resolution of early-eluting peaks.[3] For volatile compounds like this compound, this can be particularly effective.
-
-
Action 2: Reduce the Ramp Rate.
-
Rationale: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can enhance separation.[3]
-
Example Protocol: If your current ramp rate is 10°C/min, try reducing it to 5°C/min or even 2°C/min.
-
Illustrative Data: Effect of Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 20 | 5.21 | 5.21 | 0.00 |
| 10 | 8.54 | 8.60 | 0.85 |
| 5 | 12.33 | 12.48 | 1.52 |
Note: Data is illustrative and not from a specific analysis of this compound.
Step 3: Adjust the Carrier Gas Flow Rate
The carrier gas flow rate affects column efficiency. An optimal flow rate will provide the best separation.
-
Action: Vary the carrier gas flow rate (or linear velocity) above and below the current setting.
-
Rationale: Both excessively high and low flow rates can lead to decreased resolution.[6] It is important to find the optimal flow rate for your specific column and analytes.
-
Example Protocol: If your current helium flow rate is 1.2 mL/min, try analyzing your sample at 1.0 mL/min and 1.4 mL/min to observe the effect on resolution.
Illustrative Data: Effect of Carrier Gas Flow Rate on Resolution
| He Flow Rate (mL/min) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 0.8 | 13.15 | 13.32 | 1.45 |
| 1.2 | 12.33 | 12.48 | 1.52 |
| 1.6 | 11.58 | 11.70 | 1.30 |
Note: Data is illustrative and not from a specific analysis of this compound.
Step 4: Evaluate the Stationary Phase
The choice of stationary phase is crucial for separating isomers.
-
Action: If optimizing the temperature and flow rate does not provide adequate resolution, consider a different stationary phase.
-
Rationale: Isomers have very similar boiling points, so separation is highly dependent on the selectivity of the stationary phase. A phase that offers different interactions (e.g., shape selectivity) may be required. For geometric isomers like cis- and trans-1-Methyl-3-propylcyclohexane, a cyanopropyl-based stationary phase can be effective due to its high polarity and ability to interact differently with the geometric shapes of the isomers.[7] While these are non-polar molecules, the subtle differences in their shapes can lead to differential interactions with a more polar phase.
-
Suggested Stationary Phases for Alkylcyclohexane Isomers:
Step 5: Review Sample Preparation and Injection
-
Action 1: Ensure Proper Dilution.
-
Action 2: Check Injection Technique.
-
Rationale: A slow or inconsistent injection can cause band broadening in the inlet, which translates to broader peaks in the chromatogram.
-
Protocol: Ensure a fast and smooth injection if performing manual injections. For autosamplers, ensure the injection speed is set to "fast."
-
Experimental Protocols
Example GC Method for Isomer Analysis (Starting Point)
This is a generic starting method that can be adapted for the analysis of this compound isomers.
Caption: Example GC experimental workflow.
Detailed Parameters:
-
Sample Preparation: Dilute the sample mixture in a volatile solvent like hexane to a concentration suitable for your detector (e.g., 100 µg/mL).[10][11] Ensure the sample is free of particulates by filtering or centrifugation if necessary.[10]
-
Instrumentation:
-
GC System: Any standard GC equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a slightly polar stationary phase like 5% Phenyl-95% Dimethylpolysiloxane.
-
Injector: Set to 250°C with a split ratio of 50:1 to prevent column overload.[9]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Final Hold: Hold at 150°C for 2 minutes.
-
-
Detector: FID at 280°C.
-
This guide provides a structured approach to resolving co-elution issues for this compound isomers. By systematically optimizing the GC parameters, researchers can achieve the necessary resolution for accurate analysis.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Sample preparation GC-MS [scioninstruments.com]
purification techniques for separating 1-Methyl-3-propylcyclohexane from reaction byproducts
Welcome to the technical support center for the purification of 1-Methyl-3-propylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a reaction mixture of this compound?
A1: The synthesis of this compound commonly proceeds through the Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431) to form cymene, followed by hydrogenation.[1][2][3] Consequently, the primary impurities are typically:
-
Isomers of the final product: cis-1-Methyl-3-propylcyclohexane and trans-1-Methyl-3-propylcyclohexane.
-
Unreacted starting materials: Toluene.
-
Intermediate products: ortho-, meta-, and para-cymene isomers resulting from the alkylation step.[1] Incomplete hydrogenation will also leave these as impurities.[4][5]
-
Side-reaction products: Poly-alkylated aromatics such as di-isopropyl toluene, and other isomers formed during alkylation.[1][2]
Q2: What are the key physical properties I should consider when choosing a purification technique?
A2: The most critical physical properties are the boiling points and polarities of your target compound and the potential impurities. This compound and its likely byproducts are all nonpolar hydrocarbons.[6] Crucially, their boiling points are very close, which presents the main purification challenge.
| Compound | Boiling Point (°C) |
| trans-1-Methyl-3-propylcyclohexane | 169.3 |
| cis-1-Methyl-3-propylcyclohexane | 168.6 |
| p-Cymene | 177.1 |
| m-Cymene | 175.1 |
| o-Cymene | 178.0 |
| Toluene | 110.6 |
| 2,4-Diisopropyltoluene | ~220-230 |
Note: Boiling points are approximate and may vary slightly with pressure.[1][7][8]
Q3: Which purification techniques are most suitable for separating this compound from its byproducts?
A3: Given the close boiling points and similar polarities of the components, the most effective techniques are high-resolution methods:
-
Preparative Gas Chromatography (pGC): Excellent for separating volatile compounds with very close boiling points, including isomers.[9][10]
-
High-Efficiency Fractional Distillation: Can be effective if a column with a very high number of theoretical plates is used.[5][11][12]
-
Preparative High-Performance Liquid Chromatography (HPLC): While less common for nonpolar hydrocarbon separation, it can be employed, particularly with chiral stationary phases for isomer separation.[13]
Troubleshooting Guides
Preparative Gas Chromatography (pGC)
Issue: Poor separation (co-elution) of cis- and trans-1-Methyl-3-propylcyclohexane isomers.
Possible Causes & Solutions:
-
Inappropriate Column: The stationary phase may not have sufficient selectivity for the isomers.
-
Solution: Use a long capillary column (e.g., >50 m) with a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1) or a slightly more polar phase like 5% phenyl-dimethylpolysiloxane (e.g., DB-5). For challenging separations, consider a column with a liquid crystalline stationary phase, which can offer high selectivity for isomers.[10]
-
-
Suboptimal Temperature Program: The temperature ramp rate may be too fast.
-
Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) to increase the interaction time of the analytes with the stationary phase.[11]
-
-
Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the column dimensions.
-
Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the best resolution. A lower flow rate can sometimes improve the separation of closely eluting peaks.[11]
-
Issue: Low recovery of the purified product.
Possible Causes & Solutions:
-
Inefficient Trapping: The collection trap may not be cold enough to efficiently condense the eluted compound.
-
Solution: Ensure the collection trap is sufficiently cooled, typically with liquid nitrogen or a dry ice/acetone bath.
-
-
Sample Overload: Injecting too much sample can lead to broad peaks that are difficult to separate and collect efficiently.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
High-Efficiency Fractional Distillation
Issue: Incomplete separation of this compound from cymene isomers.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with very close boiling points.
-
Distillation Rate is Too High: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Solution: Decrease the heating rate to slow down the distillation. A slow and steady distillation rate is crucial for separating close-boiling liquids.[14]
-
-
Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient.
-
Solution: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[14]
-
Preparative High-Performance Liquid Chromatography (HPLC)
Issue: No separation of isomers on a standard C18 column.
Possible Causes & Solutions:
-
Lack of Selectivity: Standard reversed-phase columns often lack the selectivity to separate nonpolar, structurally similar isomers.
-
Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for separating nonpolar isomers.[15][13] Normal phase chromatography on silica (B1680970) or alumina (B75360) with a nonpolar mobile phase (e.g., hexane/isopropanol) can also be explored.
-
-
Inappropriate Mobile Phase: The mobile phase composition may not provide adequate resolution.
-
Solution: For chiral separations, the choice of mobile phase is critical. A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents needs to be carefully optimized.
-
Experimental Protocols
Preparative Gas Chromatography (pGC) Method for Alkylcyclohexane Isomer Separation
-
Instrumentation: Preparative Gas Chromatograph with a flame ionization detector (FID) and a collection system.
-
Column: DB-1 (100% Dimethylpolysiloxane), 60 m x 0.53 mm ID, 1.5 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 10 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 2°C/min to 180°C.
-
Hold at 180°C for 10 minutes.
-
-
Detector Temperature: 280°C.
-
Collection Trap: Cooled with liquid nitrogen.
High-Efficiency Fractional Distillation Protocol
-
Apparatus: A 1-liter round-bottom flask, a vacuum-jacketed Vigreux column (at least 50 cm in length, providing >20 theoretical plates), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Procedure:
-
Charge the round-bottom flask with the crude this compound mixture.
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.
-
Begin heating the flask gently.
-
Once boiling begins, adjust the heating to establish a slow, steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in lower-boiling impurities like toluene.
-
As the temperature approaches the boiling point of this compound, change the receiving flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.
-
Stop the distillation before the flask boils to dryness.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Preparative GC | >99% | 60-80% | Low (mg to g scale) | High resolution for isomers | Low throughput, requires specialized equipment |
| Fractional Distillation | 95-98% (highly dependent on column efficiency) | 70-90% | High (g to kg scale) | Scalable, well-established technique | Lower resolution for very close-boiling isomers |
| Preparative HPLC | >98% (with chiral column) | 50-70% | Low to Medium (mg to g scale) | Can separate enantiomers if a chiral center is present | High solvent consumption, less common for nonpolar hydrocarbons |
Visualization
Logical Workflow for Purification Method Selection
Caption: A decision workflow for selecting the appropriate purification technique.
Troubleshooting Workflow for GC Co-elution
Caption: A step-by-step guide to troubleshooting co-elution in GC analysis.
References
- 1. Respiratory protection equipments C13H20 (2,4-diisopropyl toluene), CAS number 1460-98-6 [en.gazfinder.com]
- 2. benchchem.com [benchchem.com]
- 3. Fractional Distillation of Crude Oil: Process & Applications [invexoil.com]
- 4. 2,4-Diisopropyl toluene (CAS 1460-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. US2540318A - Separation of narrow boiling hydrocarbon fractions - Google Patents [patents.google.com]
- 6. Cyclohexane, 1-methyl-3-propyl- [webbook.nist.gov]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. scispace.com [scispace.com]
- 10. vurup.sk [vurup.sk]
- 11. benchchem.com [benchchem.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
minimizing side reactions during the alkylation of cyclohexane
Welcome to the Technical Support Center for Cyclohexane (B81311) Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side reactions during the alkylation of cyclohexane.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Polyalkylated Species
-
Q: My reaction is producing a significant amount of di- and tri-alkylated cyclohexane, leading to a low yield of the desired mono-alkylated product. What causes this and how can I prevent it?
A: This issue is known as polyalkylation . It occurs because the initial alkylation of cyclohexane can activate the ring, making the mono-alkylated product more reactive than the starting material. This increased reactivity leads to subsequent alkylations.
Troubleshooting Steps:
-
Molar Ratio of Reactants: The most effective way to minimize polyalkylation is to use a large excess of cyclohexane relative to the alkylating agent (e.g., alkene). This statistically favors the alkylating agent reacting with an unreacted cyclohexane molecule.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions, thus favoring mono-alkylation. High temperatures can also promote other side reactions.
-
Catalyst Activity: Using a less active catalyst can help reduce the rate of polyalkylation. The choice of catalyst is critical for selectivity.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of it, further discouraging polyalkylation.
-
Issue 2: Formation of Isomeric Products
-
Q: I am observing the formation of methylcyclopentane (B18539) and other isomers in my product mixture. What is causing this isomerization?
A: Isomerization is a common side reaction in acid-catalyzed reactions involving carbocations. The carbocation intermediate formed during alkylation can rearrange to a more stable carbocation before the alkyl group is added, or the cyclohexane ring itself can undergo rearrangement.
Troubleshooting Steps:
-
Catalyst Choice: The acidity of the catalyst plays a crucial role. Stronger acids are more likely to promote isomerization. Experimenting with milder acid catalysts or solid acid catalysts with controlled acid site density can be beneficial.
-
Temperature Control: Isomerization reactions are often favored at higher temperatures. Maintaining a lower and precisely controlled reaction temperature can suppress these rearrangements.
-
Contact Time: Reducing the contact time of the reactants with the catalyst can limit the extent of isomerization. This can be achieved in a flow reactor by increasing the space velocity.
-
Issue 3: Alkene Oligomerization
-
Q: My reaction is consuming the alkene, but I am seeing low yields of the alkylated cyclohexane and the formation of high molecular weight byproducts. What is happening?
A: The alkene alkylating agent can react with itself in a process called oligomerization , especially in the presence of an acid catalyst. This leads to the formation of dimers, trimers, and higher oligomers, reducing the amount of alkene available to alkylate the cyclohexane.
Troubleshooting Steps:
-
Optimize Reactant Ratio: A high excess of cyclohexane to alkene is crucial to ensure the alkene preferentially reacts with the cyclohexane.
-
Temperature: Lower reaction temperatures generally disfavor oligomerization.
-
Catalyst Acidity: Strong acid catalysts can promote rapid oligomerization. Using a catalyst with milder acidity can help control this side reaction.
-
Feed Introduction: Introducing the alkene into a well-agitated mixture of cyclohexane and catalyst can help to quickly disperse it and encourage the desired alkylation reaction over oligomerization.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence conversion and selectivity in a typical acid-catalyzed alkylation of an aromatic hydrocarbon with propylene (B89431), which can be analogous to cyclohexane alkylation.
Table 1: Effect of Reaction Temperature on Alkylation
| Temperature (°C) | Aromatic Hydrocarbon Conversion (%) | Mono-alkylated Product Selectivity (%) | Poly-alkylated Product Selectivity (%) |
| 160 | 45 | 85 | 10 |
| 180 | 60 | 80 | 15 |
| 200 | 75 | 70 | 25 |
| 220 | 85 | 60 | 35 |
| 240 | 90 | 50 | 45 |
Data adapted from a study on aromatic hydrocarbon alkylation with propylene[1]. High temperatures favor higher conversion but can decrease selectivity for the mono-alkylated product.
Table 2: Effect of Catalyst Loading on Alkylation
| Catalyst Loading (wt%) | Aromatic Hydrocarbon Conversion (%) | Mono-alkylated Product Selectivity (%) |
| 5 | 30 | 90 |
| 10 | 55 | 82 |
| 15 | 70 | 75 |
| 20 | 80 | 68 |
| 25 | 85 | 60 |
Data adapted from a study on aromatic hydrocarbon alkylation with propylene[1]. Increasing catalyst loading generally increases conversion but may decrease selectivity.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Alkylation of Cyclohexane with an Alkene
This protocol is a general guideline and should be optimized for specific alkenes and catalysts.
Materials:
-
Cyclohexane (in excess)
-
Alkene (e.g., ethylene, propylene)
-
Acid Catalyst (e.g., p-toluenesulphonic acid, solid acid catalyst)
-
Anhydrous Sodium Sulfate
-
Solvent for extraction (e.g., diethyl ether)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge the flask with cyclohexane and the acid catalyst. The molar ratio of cyclohexane to alkene should be at least 5:1 to minimize polyalkylation.
-
Heat the mixture to the desired reaction temperature with stirring.
-
Add the alkene dropwise from the dropping funnel over a period of 1-2 hours. For gaseous alkenes, they can be bubbled through the reaction mixture at a controlled rate.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for the desired reaction time (monitor by GC-MS).
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to separate the mono-alkylated product from unreacted cyclohexane and poly-alkylated byproducts.
Product Analysis:
-
The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any side products.[2]
Mandatory Visualization
Caption: Key side reactions in the alkylation of cyclohexane.
Caption: Troubleshooting workflow for low yield in cyclohexane alkylation.
Caption: Experimental workflow for cyclohexane alkylation.
References
optimizing temperature and pressure for the hydrogenation of methylpropylbenzene
Technical Support Center: Hydrogenation of Methylpropylbenzene
Welcome to the technical support center for the hydrogenation of methylpropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Experimental Protocols: Hydrogenation of Alkylbenzenes
This section details a general protocol for the hydrogenation of methylpropylbenzene, drawing upon established methods for similar alkylbenzenes like sec-butylbenzene (B1681704) and p-cymene.
Objective: To catalytically hydrogenate methylpropylbenzene to the corresponding (methylpropyl)cyclohexane.
Materials:
-
Methylpropylbenzene (substrate)
-
Solvent (e.g., ethanol (B145695), methanol (B129727), or solvent-free)
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or 0.5% Palladium on Alumina (B75360) (Pd/Al₂O₃)
-
Hydrogen (H₂) gas (high purity)
-
Inert gas (Nitrogen or Argon) for purging
-
Celite for filtration
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Gas chromatograph (GC) or other analytical instrument for reaction monitoring
Procedure:
-
Catalyst Preparation and Loading:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh the desired amount of catalyst (typically 5-10% by weight relative to the substrate).
-
Carefully transfer the catalyst to the autoclave.
-
Safety Note: Palladium on carbon (Pd/C) can be pyrophoric. Handle it with care, preferably in a wet state or under an inert atmosphere.[1][2]
-
-
Substrate and Solvent Addition:
-
Add the solvent (if not a solvent-free reaction) to the autoclave. Protic solvents like ethanol or methanol can often accelerate the reaction rate.[1]
-
Add the methylpropylbenzene substrate to the autoclave.
-
-
System Purging:
-
Seal the autoclave.
-
To ensure an oxygen-free environment, purge the system by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting. Repeat this cycle 3-5 times.
-
Following the inert gas purge, perform a similar purge cycle with hydrogen gas to saturate the atmosphere with the reactant gas.
-
-
Reaction Conditions:
-
Begin stirring the reaction mixture. Efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (see table below for ranges).
-
Heat the reactor to the target temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge.
-
If possible, take small aliquots of the reaction mixture at intervals to analyze by GC to determine the conversion of methylpropylbenzene.
-
-
Reaction Work-up:
-
Once the reaction is complete (no further hydrogen uptake or complete conversion by GC), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the autoclave with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Safety Note: The Celite pad with the catalyst should be kept wet to prevent ignition.[2]
-
Wash the Celite pad with a small amount of fresh solvent.
-
The filtrate contains the product. The solvent can be removed by rotary evaporation if necessary.
-
Data Presentation: Optimized Reaction Parameters
The following table summarizes typical temperature and pressure ranges for the hydrogenation of alkylbenzenes, which can be used as a starting point for optimizing the hydrogenation of methylpropylbenzene.
| Parameter | Value | Catalyst | Substrate Example | Notes |
| Temperature | 90°C | 0.5% Pd/Al₂O₃ | sec-Butylbenzene | Higher temperatures (e.g., 140°C) can increase conversion but may also lead to side reactions.[3] |
| 110°C | Cationic Arene Ruthenium Clusters | Benzene Derivatives | Biphasic conditions with water as the solvent.[4] | |
| Room Temperature to 150°C | 5% Rh/C | p-Cymene | Low temperatures (4°C) favor the cis-isomer, while high temperatures (150°C) favor the trans-isomer.[5] | |
| Pressure | 20 atm (approx. 20.3 bar) | 0.5% Pd/Al₂O₃ | sec-Butylbenzene | |
| 60 bar | Cationic Arene Ruthenium Clusters | Benzene Derivatives | [4] | |
| 2.75 MPa (approx. 27.5 bar) | 5% Rh/C | p-Cymene | Higher pressure generally leads to a higher conversion rate.[5] | |
| Atmospheric Pressure | Rhodium on Carbon | Aromatic Rings | Possible with a highly effective catalyst.[6] |
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of methylpropylbenzene.
| Question | Possible Cause | Troubleshooting Steps |
| Why is the reaction not starting or proceeding very slowly? | Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. | • Use a fresh batch of catalyst.• Ensure the catalyst was handled under an inert atmosphere to prevent oxidation.• Consider a catalyst pre-activation step if recommended for the specific catalyst type. |
| Insufficient Mixing: Poor agitation can limit the mass transfer of hydrogen to the catalyst surface. | • Increase the stirring speed. | |
| Low Hydrogen Pressure: The hydrogen concentration may be too low for the reaction to proceed at a reasonable rate. | • Increase the hydrogen pressure within safe limits of the equipment. | |
| Low Temperature: The reaction may have a high activation energy. | • Gradually increase the reaction temperature. | |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. | • Use high-purity reagents and solvents.• Purify the substrate if necessary. | |
| Why is the reaction incomplete? | Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | • Increase the catalyst loading.• Consider adding a second portion of fresh catalyst. |
| Equilibrium Limitations: While unlikely for full hydrogenation, partial hydrogenation could be limited by equilibrium. | • This is generally not an issue for complete saturation of the aromatic ring. | |
| Why am I observing side products? | High Temperature: Elevated temperatures can lead to cracking or isomerization.[3] | • Lower the reaction temperature. |
| Hydrogenolysis: Cleavage of C-C bonds can occur, especially with certain catalysts and at higher temperatures. | • Choose a milder catalyst (e.g., Rhodium may be less prone to hydrogenolysis than Palladium in some cases).• Optimize the temperature and pressure to favor hydrogenation over hydrogenolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of methylpropylbenzene?
A1: Rhodium on carbon (Rh/C) and Palladium on alumina (Pd/Al₂O₃) are both effective catalysts for the hydrogenation of alkylbenzenes.[3][5] Rhodium catalysts can sometimes offer higher activity at lower pressures.[5] The optimal choice may depend on the specific reaction conditions and desired selectivity.
Q2: Can I perform this reaction at atmospheric pressure?
A2: While hydrogenation of aromatic rings typically requires elevated pressure due to their stability, it is possible to achieve this at atmospheric pressure using a highly active catalyst like rhodium on carbon.[6] However, reaction times will likely be longer.
Q3: How do I know when the reaction is complete?
A3: The reaction is typically considered complete when there is no further uptake of hydrogen, which can be observed by a stable reading on the pressure gauge of the reactor. For more accurate determination, you can analyze the reaction mixture using Gas Chromatography (GC) to confirm the complete disappearance of the starting material.
Q4: What are the primary safety concerns with this reaction?
A4: The main safety concerns are the use of flammable hydrogen gas under pressure and the pyrophoric nature of some catalysts like Pd/C.[1][2] It is crucial to work in a well-ventilated area, use properly rated equipment, and handle the catalyst under an inert atmosphere. Always ensure the system is purged of air to prevent the formation of explosive mixtures with hydrogen.
Q5: How does the presence of the alkyl group affect the hydrogenation?
A5: The alkyl group (methylpropyl) can have a slight electronic and steric effect on the aromatic ring, but it generally does not prevent hydrogenation. The conditions will be similar to those for other alkylbenzenes.
Visualizations
Caption: Experimental workflow for the hydrogenation of methylpropylbenzene.
Caption: Troubleshooting logic for incomplete hydrogenation reactions.
References
addressing matrix effects in the analysis of 1-Methyl-3-propylcyclohexane in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 1-Methyl-3-propylcyclohexane in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting components of the sample matrix.[1][2] In the analysis of this compound, a volatile organic compound (VOC), matrix effects can arise from other compounds present in complex samples like biological fluids, environmental extracts, or pharmaceutical formulations.[3] These effects can lead to inaccurate quantification, with possibilities of either underestimation or overestimation of the analyte's concentration.[1] For instance, in gas chromatography-mass spectrometry (GC-MS), co-extracted matrix components can enhance the signal by masking active sites in the GC inlet system, leading to an overestimation of the analyte.[4][5]
Q2: My quantitative results for this compound are inconsistent across different sample types. Could this be a matrix effect?
A2: Yes, inconsistent results for the same analyte across different sample matrices are a strong indicator of matrix effects.[1] The composition of the matrix can vary significantly between sample types (e.g., plasma vs. urine, soil extract vs. water sample), leading to different degrees of signal suppression or enhancement.[3] To confirm this, you can perform a matrix effect evaluation. A common method is to compare the signal response of a standard in a pure solvent to the response of a standard spiked into a pre-extracted blank sample matrix.[1] A significant difference in the signal indicates the presence of matrix effects.
Q3: What are the primary strategies to mitigate matrix effects when analyzing this compound?
A3: The most common and effective strategies to counteract matrix effects in chromatographic analysis include:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix.[6] This helps to ensure that the standards and the samples experience similar matrix effects.[7][8]
-
Stable Isotope Dilution (SID): This is a robust method where a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is added to the sample as an internal standard at the beginning of the sample preparation.[9][10][11] Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[10]
-
Standard Addition: In this method, known amounts of the analyte are added to aliquots of the sample itself.[12] A calibration curve is then generated from the spiked samples, which inherently accounts for the matrix effects of that specific sample.[6][7]
-
Sample Preparation and Cleanup: Thorough sample preparation to remove interfering matrix components can significantly reduce matrix effects.[13] Techniques like solid-phase extraction (SPE) can be optimized to selectively isolate the analyte of interest.[4]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in the quantification of this compound.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of the matrix effect. The matrix factor (MF) can be calculated as follows:
-
Implement a Suitable Calibration Strategy: Based on the nature of your samples and the availability of standards, choose an appropriate calibration method. The following table provides a comparison of common strategies.
| Calibration Method | Principle | Advantages | Disadvantages |
| External Calibration | Calibration curve is prepared in a pure solvent. | Simple and fast. | Does not compensate for matrix effects. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix similar to the samples.[6] | Compensates for matrix effects.[7][8] | Requires a representative blank matrix which may not always be available.[6] |
| Stable Isotope Dilution (SID) | A stable isotope-labeled internal standard is added to each sample.[9][11] | Highly accurate and corrects for both matrix effects and analyte loss during sample preparation.[10][11] | Requires a specific labeled internal standard which can be expensive and not always commercially available.[8][11] |
| Standard Addition | Known amounts of standard are added directly to sample aliquots.[12] | Compensates for matrix effects specific to each sample.[6][7] | Time-consuming and requires a larger sample volume.[6][12] |
-
Optimize Sample Preparation: If matrix effects are severe, consider improving your sample cleanup procedure. This could involve using a more selective SPE sorbent or adding an additional cleanup step.[4][13]
Issue 2: Difficulty in finding a suitable "blank" matrix for matrix-matched calibration.
Troubleshooting Steps:
-
Consider an Alternative Matrix: If an identical matrix is unavailable, a similar matrix that mimics the key properties of the sample matrix can sometimes be used.[6]
-
Employ the Standard Addition Method: Since standard addition uses the sample itself to create the calibration curve, it is an excellent alternative when a blank matrix is not available.[6][7]
-
Utilize Stable Isotope Dilution: SID is the preferred method when a blank matrix is not available, as the internal standard co-elutes with the analyte and experiences the same matrix effects, providing accurate correction without the need for a separate blank matrix.[9][10]
Experimental Protocols
Protocol 1: Matrix Effect Assessment
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration.
-
Prepare a spiked matrix sample by adding the same concentration of this compound to a blank sample extract.
-
Analyze both samples using your established analytical method (e.g., GC-MS).
-
Calculate the Matrix Factor (MF) using the formula: MF = (Peak Area of analyte in spiked matrix) / (Peak Area of analyte in pure solvent).
Protocol 2: Stable Isotope Dilution Workflow
-
Spike the sample: Add a known amount of the stable isotope-labeled internal standard (e.g., this compound-d6) to the sample at the beginning of the sample preparation process.
-
Equilibrate: Thoroughly mix the sample to ensure the internal standard is evenly distributed.
-
Sample Preparation: Perform the necessary extraction and cleanup steps.
-
Analysis: Analyze the sample by GC-MS, monitoring for both the native analyte and the labeled internal standard.
-
Quantification: Calculate the concentration of the native analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard and the known concentration of the internal standard.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for Stable Isotope Dilution.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. info.asistandards.com [info.asistandards.com]
- 7. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. brewingscience.de [brewingscience.de]
- 11. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 14. researchgate.net [researchgate.net]
stability of 1-Methyl-3-propylcyclohexane under different storage conditions
This technical support center provides guidance on the stability of 1-Methyl-3-propylcyclohexane under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound, as a saturated cycloalkane, is a chemically stable compound. Saturated hydrocarbons are characterized by strong carbon-carbon and carbon-hydrogen single bonds, making them generally unreactive at ambient temperatures and pressures. When stored in a tightly sealed container, protected from light, and at room temperature, it is expected to remain stable for extended periods with minimal degradation.
Q2: How can I best store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to prevent the ingress of moisture and atmospheric oxygen. Storage in an amber glass bottle or an opaque container is recommended to protect the compound from light, particularly UV radiation, which can induce photolytic degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: What are the potential degradation pathways for this compound?
A3: While generally stable, this compound can degrade under certain stress conditions. The two primary anticipated degradation pathways are:
-
Oxidation: In the presence of oxygen, especially when initiated by heat, light, or the presence of metal catalysts, autoxidation can occur. This process can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and aldehydes.
-
Photodegradation: Exposure to light, particularly in the ultraviolet spectrum, can provide the energy to break C-H and C-C bonds, leading to the formation of free radicals. These radicals can then participate in a variety of reactions, including isomerization, ring-opening, and the formation of unsaturated compounds like 1-methyl-3-propylcyclohexene.
Q4: Are there any known incompatibilities with common laboratory solvents or materials?
A4: this compound is a non-polar solvent and is generally compatible with other hydrocarbons and aprotic solvents. It is incompatible with strong oxidizing agents, which can initiate its degradation. Care should be taken to avoid contact with materials that could catalyze oxidation, such as certain metals. For routine laboratory use, glass and PTFE are suitable container and transfer materials.
Q5: How can I determine if my sample of this compound has degraded?
A5: Degradation can be assessed by analyzing the purity of the sample. The most common and effective method for this is gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in GC analysis | Sample degradation due to improper storage. | Review storage conditions. Ensure the sample is stored in a tightly sealed, light-protected container in a cool, dark place. Consider re-purifying the sample if necessary. |
| Contamination from solvent or glassware. | Use high-purity solvents for dilution and ensure all glassware is scrupulously clean. Run a blank analysis of the solvent to check for impurities. | |
| Decreased purity of the compound over time | Gradual oxidation or photodegradation. | If the compound is frequently used, consider aliquoting it into smaller, single-use vials to minimize exposure of the bulk material to air and light. |
| Incompatibility with the storage container. | Ensure the storage container is made of an inert material like glass. Avoid plastic containers for long-term storage as plasticizers may leach into the sample. | |
| Inconsistent experimental results | Variability in the purity of this compound. | Always check the purity of a new batch of the compound before use. If stability is a concern for the duration of an experiment, consider re-analyzing the purity of the starting material. |
Data on Stability
Currently, there is a lack of specific, publicly available quantitative data on the long-term stability of this compound under various storage conditions. To address this, it is recommended that users perform their own stability studies if the long-term integrity of the compound is critical for their applications. The following tables are provided as templates for recording data from such a study.
Table 1: Example Stability Study Protocol for this compound
| Parameter | Recommended Conditions |
| Storage Conditions | 1. Ambient Temperature (25 °C ± 2 °C), protected from light |
| 2. Refrigerated (5 °C ± 3 °C), protected from light | |
| 3. Accelerated (40 °C ± 2 °C), protected from light | |
| 4. Photostability (25 °C, exposed to light) | |
| Time Points | 0, 3, 6, 9, 12, 18, 24, and 36 months for ambient and refrigerated. 0, 1, 3, and 6 months for accelerated and photostability. |
| Analytical Method | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Parameters to be Tested | Purity (%), Appearance, Presence of Degradation Products (%) |
Table 2: Example Data Collection Table for Stability Testing of this compound (Purity as % Area by GC)
| Time Point (Months) | Ambient Temp (Protected from Light) | Refrigerated (Protected from Light) | Accelerated (40°C, Protected from Light) | Photostability (Exposed to Light) |
| 0 | 99.8% | 99.8% | 99.8% | 99.8% |
| 1 | - | - | ||
| 3 | ||||
| 6 | ||||
| 9 | - | - | ||
| 12 | - | - | ||
| 18 | - | - | ||
| 24 | - | - | ||
| 36 | - | - |
Experimental Protocols
Protocol: Determination of this compound Purity by Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or similar).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Analysis:
-
Inject the prepared sample onto the GC system.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
troubleshooting peak tailing in the gas chromatography of cycloalkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of cycloalkanes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation. Peak tailing can negatively impact analysis by making peak integration and quantification less precise and reproducible.
Q2: Why are my cycloalkane peaks tailing even though they are non-polar?
While cycloalkanes are non-polar and less susceptible to interactions with active sites than polar compounds, peak tailing can still occur due to several factors unrelated to analyte polarity. These include physical issues within the GC system, such as poor column installation, system contamination, or column overload.[2]
Q3: If all peaks in my chromatogram are tailing, what is the likely cause?
When all peaks, including the solvent peak, exhibit tailing, the cause is often related to a physical issue within the GC system rather than a chemical interaction.[3] This could be due to an improperly installed column, a leak in the system, or a contaminated inlet liner.[2][4]
Q4: Can the injection technique affect the peak shape of cycloalkanes?
Yes, the injection technique can significantly impact peak shape. Injecting too large a sample volume can lead to column overload, which can manifest as peak tailing.[1] For splitless injections, an initial oven temperature that is too high can also cause peak distortion for early eluting compounds.[5]
Troubleshooting Guides
Below are troubleshooting guides for common causes of peak tailing in the gas chromatography of cycloalkanes.
Issue 1: All Peaks are Tailing
This is often indicative of a physical problem in the GC system.
Troubleshooting Workflow:
References
enhancing the resolution of 1-Methyl-3-propylcyclohexane conformers in NMR
This guide provides troubleshooting and frequently asked questions for researchers encountering challenges in resolving the conformers of 1-methyl-3-propylcyclohexane using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my room-temperature ¹H NMR spectrum of this compound broad and poorly resolved?
A: At room temperature, substituted cyclohexanes like this compound undergo rapid chair-chair interconversion (ring flipping), often occurring thousands of times per second.[1] This rate is faster than the NMR timescale, meaning the spectrometer detects an average of the axial and equatorial environments for the protons.[1][2] This time-averaging effect results in broad, coalesced signals, making it impossible to distinguish individual conformers.
Q2: What is the primary technique to resolve the individual conformers?
A: The most effective method is Dynamic NMR (DNMR) spectroscopy , which involves acquiring spectra at low temperatures.[3] By lowering the sample temperature, you decrease the rate of the chair-chair interconversion. When the exchange rate becomes slow relative to the NMR timescale, the signals for each distinct conformer (e.g., diequatorial vs. diaxial) decoalesce and become sharp, allowing for individual observation and analysis.
Q3: I've lowered the temperature, but my resolution is still poor. What are the next troubleshooting steps?
A: If lowering the temperature is insufficient, several factors could be at play. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor NMR resolution.
Common issues include poor magnetic field homogeneity (shimming), sample concentration being too high, which increases viscosity at low temperatures, or the compound precipitating out of solution.[4] Changing to a solvent with a lower freezing point or using a higher-field spectrometer can also significantly improve signal dispersion.[4][5]
Q4: How can NMR help distinguish between the cis and trans diastereomers of this compound?
A: As diastereomers, the cis and trans isomers are distinct chemical compounds and will have unique sets of NMR signals.[6] Once the conformational exchange is frozen at low temperature, you can use 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) , to make an unambiguous assignment. For example, in the major conformer of the cis isomer (diequatorial), a NOE cross-peak would be expected between the axial protons at C1 and C3. In the trans isomer, different spatial relationships will produce a distinct NOE pattern, allowing for clear differentiation.
Troubleshooting Guides
Guide 1: Optimizing Low-Temperature Experiments
Poor signal resolution at low temperatures is often related to the physical properties of the sample and solvent.
-
Ensure Solubility: Confirm your compound is soluble in the chosen solvent at the target temperature. A cloudy or precipitated sample will give very broad lines.
-
Optimize Concentration: Highly concentrated samples become viscous when cooled, leading to slower molecular tumbling and broader signals. Aim for the lowest concentration that provides adequate signal-to-noise.
-
Select the Right Solvent: The freezing point and viscosity of the deuterated solvent are critical. Toluene-d8 is an excellent choice for very low temperatures, whereas Dichloromethane-d2 is also effective but has a more limited range.
| Solvent | Freezing Point (°C) | Typical Usable Range (°C) | Notes |
| Chloroform-d (CDCl₃) | -63.5 | +25 to -50 | Becomes viscous below -50 °C. |
| Dichloromethane-d₂ (CD₂Cl₂) | -96.7 | +25 to -90 | Good general-purpose low-temp solvent. |
| Acetone-d₆ | -94 | +25 to -90 | Can be reactive with some compounds. |
| Toluene-d₈ | -95 | +25 to -100 | Excellent choice for very low temperatures due to low viscosity. |
| Methanol-d₄ | -98 | +25 to -90 | Protic solvent; can exchange with labile protons on the analyte. |
Guide 2: Resolving Signal Overlap with Advanced Techniques
When conformer signals are close in chemical shift, 1D spectra may not be sufficient.
Caption: Isomer and conformer relationships for this compound.
| Technique | Principle | Advantage for Conformer Analysis | Potential Disadvantage |
| High-Field NMR | Increases separation (in Hz) between signals with different chemical shifts. | Spreads out crowded spectral regions, turning overlapping multiplets into resolved ones. | Access to high-field instruments (e.g., >600 MHz) may be limited. |
| 2D COSY | Correlates signals from protons that are J-coupled (typically through 2-3 bonds). | Helps trace the connectivity of protons within a specific conformer, aiding assignment. | Does not resolve signals that are completely overlapped. |
| 2D NOESY/ROESY | Correlates protons that are close in space (<5 Å). | Crucial for determining stereochemistry and differentiating axial vs. equatorial positions. Essential for distinguishing cis/trans isomers. | Requires careful selection of mixing time; can be time-consuming. |
| "Pure Shift" NMR | Advanced pulse sequences that suppress homonuclear J-coupling, collapsing multiplets into singlets.[7] | Provides dramatic resolution enhancement, allowing for precise chemical shift measurement of each unique proton.[7] | Can have significantly lower sensitivity than a standard ¹H experiment.[7] |
Experimental Protocols
Protocol 1: Dynamic ¹H NMR (DNMR) for Conformer Resolution
-
Sample Preparation: Prepare a ~5-15 mg/mL solution of this compound in a low-freezing point solvent (e.g., Toluene-d8). Filter the solution into a clean NMR tube.
-
Initial Setup: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K). Optimize shimming for the best possible resolution.
-
Temperature Reduction: Begin lowering the spectrometer's sample temperature in increments of 10-15 K.
-
Equilibration and Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. Re-shim the spectrometer, as temperature gradients affect magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H spectrum at each temperature step.
-
Identify Coalescence: Observe the spectral changes. As the temperature decreases, broad peaks will begin to sharpen and split into multiple signals. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.
-
Final Spectrum: Continue cooling until the exchange is "frozen" and the signals for the major conformer are sharp and well-resolved. This is typically 40-50 K below the coalescence temperature.
Protocol 2: 2D NOESY for Conformer and Isomer Assignment
This protocol assumes the sample temperature is already set to a low value where conformational exchange is slow, as determined by DNMR.
-
Experiment Setup: Load a standard 2D NOESY pulse sequence (e.g., noesyesgp) on the spectrometer.
-
Set Spectral Widths: Ensure the spectral width in both dimensions covers all proton signals of interest.
-
Set Key Parameters:
-
Mixing Time (d8): This is the most critical parameter. It allows for the transfer of magnetization via the Nuclear Overhauser Effect. Start with a mixing time of ~500-800 ms (B15284909) for a small molecule. Acquire a small series of NOESY spectra with different mixing times (e.g., 300 ms, 600 ms, 1 s) to find the optimal value.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of your compound's protons.
-
-
Acquisition: Run the 2D experiment. This may take several hours depending on the sample concentration and desired resolution.
-
Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Analysis: Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are close in space. Use these spatial correlations to confirm the stereochemical arrangement of the methyl and propyl groups (distinguishing cis vs. trans) and the orientation of ring protons (distinguishing axial vs. equatorial).
References
- 1. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 2. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ultrahigh-Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of GC-MS methods for 1-Methyl-3-propylcyclohexane quantification
A comprehensive guide to the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 1-Methyl-3-propylcyclohexane is essential for researchers, scientists, and drug development professionals seeking to ensure accurate and reliable results. Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[1] This guide provides a comparative overview of GC-MS methods, detailed experimental protocols, and key validation parameters based on international guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
Comparative GC-MS Method Parameters for Cycloalkane Analysis
The selection of appropriate GC-MS parameters is critical for the effective separation and quantification of this compound. Non-polar or moderately polar stationary phases are typically recommended for the analysis of cycloalkanes.[4] The following table compares potential starting parameters for method development, which should be optimized for specific applications.
| Parameter | Alternative 1: General Purpose Non-Polar | Alternative 2: Mid-Polarity | Supporting Experimental Data/Rationale |
| GC Column | Stationary Phase: 5% Phenyl Methyl Siloxane (e.g., HP-5MS)[5][6]Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness[7] | Stationary Phase: 6% Cyanopropylphenyl Polysiloxane (e.g., USP Phase G43)[3]Dimensions: 60 m x 0.32 mm ID x 1.8 µm film thickness[3] | Non-polar columns provide good selectivity for non-polar analytes like cycloalkanes.[4][7] A longer, thicker film column can offer increased resolution for complex matrices. |
| Carrier Gas | Helium[3][8][9] | Hydrogen[7] | Helium is a common and inert carrier gas. Hydrogen can allow for faster analysis times without a significant loss in resolution.[7] |
| Flow Rate | 1-2 mL/min[7] | 1.5 mL/min[3] | An optimized flow rate is crucial for good chromatographic separation.[7] |
| Oven Program | 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)[7] | 120°C (hold 5 min), ramp 5°C/min to 250°C (hold 6 min)[3] | A temperature gradient program starting at a low initial temperature is recommended to achieve sufficient resolution.[4] The program must be optimized for the specific analyte and sample matrix. |
| Injector | Type: Split (100:1 ratio)[8]Temperature: 250°C | Type: Split (1:1 ratio)[3]Temperature: 200°C[3] | Split injection is common for introducing small amounts of concentrated samples. The temperature should be high enough to ensure rapid vaporization without causing thermal degradation. |
| MS Parameters | Ionization Mode: Electron Ionization (EI)[4]Source Temp: 230°C[7]Quadrupole Temp: 150°C[7]Scan Mode: Full Scan or Selected Ion Monitoring (SIM)[4] | Ionization Mode: Electron Ionization (EI)Source Temp: 230°C[10]Quadrupole Temp: 150°C[10]Scan Mode: Multiple Reaction Monitoring (MRM) for tandem MS[11] | EI is a common ionization technique for GC-MS.[4] SIM or MRM modes can significantly increase sensitivity for targeted analysis by monitoring characteristic fragment ions.[4][7] For this compound, key fragment ions would be identified from its mass spectrum.[12] |
Validation Parameters for Quantitative GC-MS Methods
Analytical method validation is crucial for ensuring the reliability of results and is a requirement in regulated industries.[1][2] The following table summarizes the key validation parameters, their purpose, typical experimental protocols, and acceptance criteria based on ICH guidelines.
| Validation Parameter | Purpose | Experimental Protocol | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the analytical signal is only from the analyte of interest, without interference from the matrix, impurities, or other components.[2] | Analyze blank matrix samples, spiked samples, and samples containing potential interferents. Compare chromatograms to identify any co-eluting peaks at the retention time of this compound. | No significant interfering peaks should be observed at the retention time of the analyte.[13] The analyte peak should be pure and well-resolved from other peaks. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a specified range.[2] | Prepare a series of at least five calibration standards of known concentrations spanning the expected working range. Perform a linear regression analysis of the concentration versus the peak area. | Correlation coefficient (r²) ≥ 0.995.[10] The y-intercept should be insignificant compared to the response at the lowest concentration. |
| Accuracy | To determine the closeness of the measured value to the true value.[1] It is often assessed through recovery studies.[2] | Analyze a minimum of three replicate samples at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a blank matrix with a known amount of analyte.[1] | Mean recovery should be within 80-120% (or 98-102% in some applications) of the true value.[10][13] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] | Repeatability (Intra-assay): Analyze a minimum of six replicates at 100% of the target concentration, or nine replicates over three concentration levels, on the same day, with the same analyst and instrument.[1]Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be < 2% for repeatability and < 3% for intermediate precision.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or by calculating from the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or by calculating from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed with accuracy and precision data.[14] | Signal-to-noise ratio of 10:1. Accuracy and precision should meet acceptance criteria at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] | Introduce small variations to GC parameters such as oven temperature, flow rate, and injector temperature. Analyze samples under these modified conditions and evaluate the impact on the results. | The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during normal use. |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane). From the stock solution, prepare a series of calibration standards covering the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dilute the sample with the chosen solvent to bring the concentration of this compound within the calibrated range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[4][6]
-
Instrument Setup:
-
Install a suitable GC column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[9]
-
Set the GC-MS parameters as outlined in "Alternative 1" in the table above.
-
Perform an autotune of the mass spectrometer to ensure optimal performance.[7]
-
Run a solvent blank to check for system contamination.[7]
-
-
Analysis: Inject the calibration standards, followed by the prepared samples.
-
Data Processing: Integrate the peak area for the characteristic quantifier ion of this compound. Construct a calibration curve and determine the concentration in the samples by interpolation.
Protocol 2: Validation Experiment - Accuracy Assessment
-
Prepare Spiked Samples: Select a representative blank matrix (a sample known to not contain this compound). Spike the blank matrix with known amounts of a this compound standard at three concentration levels (e.g., low, medium, and high). Prepare at least three replicates for each level.[1]
-
Sample Analysis: Analyze the spiked samples using the validated GC-MS method described in Protocol 1.
-
Calculate Recovery: Determine the concentration of this compound in each spiked sample using the calibration curve. Calculate the percent recovery for each replicate using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Evaluate Results: Calculate the mean percent recovery and the relative standard deviation (RSD) for each concentration level. The mean recovery should fall within the predefined acceptance criteria (e.g., 80-120%).[10]
Visualizations
Caption: Workflow for GC-MS Method Validation.
Caption: Relationship Between Validation Parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]
- 4. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C10H20 | CID 138178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. environics.com [environics.com]
- 14. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-3-propylcyclohexane and Decalin as High-Temperature Solvents
For researchers, scientists, and drug development professionals seeking robust high-temperature solvents, the selection between monocyclic and bicyclic alkanes is critical. This guide provides a detailed comparative study of 1-Methyl-3-propylcyclohexane and decalin, focusing on their physical properties, thermal stability, and potential performance in high-temperature applications. The information is supported by experimental data to facilitate an informed decision for your specific research needs.
Executive Summary
Both this compound and decalin are cycloalkanes with potential as high-temperature solvents due to their high boiling points and relative inertness. Decalin, a bicyclic compound, exists as two isomers, cis and trans, with the trans isomer being more thermally stable. This compound, a monosubstituted cyclohexane, also has cis and trans isomers. While both are effective nonpolar solvents, their performance at elevated temperatures is dictated by their inherent molecular structure and resulting thermal stability. This guide will delve into a comparison of their key physical properties and behavior under thermal stress.
Physical and Chemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and decalin is presented below. These properties are crucial in determining their suitability for various high-temperature processes.
| Property | This compound | Decalin (Decahydronaphthalene) |
| Molecular Formula | C₁₀H₂₀[1][2][3] | C₁₀H₁₈[4][5] |
| Molecular Weight | 140.27 g/mol [1][2][3] | 138.25 g/mol [5] |
| Boiling Point | cis: 168.55 °C (441.7 K)[6] trans: 169.25 °C (442.4 K)[7] | cis: 196 °C[4] trans: 187 °C[4] |
| Melting Point | Not readily available | cis: -42.9 °C[4] trans: -30.4 °C[4] |
| Density | ~0.8 g/cm³ (Isomer specific data not readily available) | 0.896 g/cm³[4][5] |
| Appearance | Colorless liquid | Colorless liquid with an aromatic odor[4][5] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in non-polar solvents like hexane (B92381) and benzene[5] |
| Isomers | cis and trans[6][7] | cis and trans[4] |
Thermal Stability and Decomposition
The utility of a solvent at high temperatures is fundamentally limited by its thermal stability. Studies on the thermal decomposition of decalin and analogous cycloalkanes provide insights into their operational limits.
Decalin: Decalin exhibits high thermal stability, a critical characteristic for an advanced jet fuel component.[8] Its thermal decomposition at high pressures and temperatures is dominated by isomerization reactions.[4] At lower pressures and higher temperatures, cracking reactions become more prevalent, leading to the formation of lighter gases and smaller cyclic hydrocarbons.[4] The initiation of thermal cracking most likely involves the cleavage of the C9-C10 carbon-carbon bond.[8] The decomposition of decalin can lead to the formation of aromatic compounds such as benzene, toluene, and xylene.[5]
This compound: While direct thermal decomposition data for this compound is limited, studies on its analog, propylcyclohexane (B167486), reveal that its decomposition kinetics are highly temperature-dependent. For instance, at 375 °C, it is relatively stable, with only 5% decomposition observed after 32 hours.[9] However, at 450 °C, the decomposition is significantly faster, with 20% decomposition occurring in just 40 minutes.[9] The decomposition products of propylcyclohexane include smaller alkanes and cycloalkanes, such as methylcyclopentane (B18539) and cyclohexane.[9]
Experimental Protocols
To provide a framework for a direct comparative study, the following experimental protocols are suggested.
Determination of Thermal Decomposition Onset and Kinetics
Objective: To determine and compare the temperature at which significant thermal decomposition begins for each solvent and the rate of decomposition at various temperatures.
Methodology:
-
Apparatus: A high-pressure, high-temperature reactor (e.g., a stainless steel ampule reactor) equipped with a thermocouple and pressure transducer.[9]
-
Procedure:
-
A known volume of the solvent is placed in the reactor.
-
The reactor is sealed and pressurized with an inert gas (e.g., nitrogen) to a specified initial pressure (e.g., 34.5 MPa).[9]
-
The reactor is heated to a set temperature and maintained for a specific duration. A range of temperatures (e.g., 350 °C to 500 °C) and times should be investigated.[9]
-
After the specified time, the reactor is rapidly cooled to quench the reaction.
-
The composition of the reactor contents (liquid and gas phases) is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the decomposition products.[9]
-
-
Data Analysis: The percentage of the original solvent that has decomposed is calculated for each temperature and time point. This data can be used to determine the first-order rate constants for decomposition and the Arrhenius parameters (activation energy and pre-exponential factor).[9]
Evaluation of Solvent Performance in a High-Temperature Reaction
Objective: To compare the performance of this compound and decalin as solvents in a model high-temperature organic reaction.
Methodology:
-
Model Reaction: A well-characterized high-temperature reaction, such as a specific Menshutkin reaction or a controlled polymerization, should be selected.
-
Procedure:
-
The model reaction is carried out in both this compound and decalin under identical conditions (temperature, pressure, reactant concentrations, and reaction time).
-
Aliquots are taken from the reaction mixture at different time intervals.
-
The progress of the reaction (consumption of reactants and formation of products) is monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis: The reaction rates and product yields in each solvent are compared. The influence of the solvent on the reaction kinetics and product distribution can then be assessed.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the thermal decomposition pathway of decalin and a proposed experimental workflow for a comparative study.
Caption: Thermal decomposition pathway of decalin.
Caption: Workflow for a comparative experimental study.
Conclusion
The choice between this compound and decalin as a high-temperature solvent will depend on the specific requirements of the application. Decalin, with its higher boiling point and well-documented thermal stability, may be preferable for extremely high-temperature processes where minimal solvent degradation is paramount. However, this compound, with its slightly lower boiling point, may be suitable for applications where a balance between solvent volatility and thermal stability is required. The provided experimental protocols offer a clear path for a direct, data-driven comparison to determine the optimal solvent for a given high-temperature application. Researchers are encouraged to perform such tailored evaluations to ensure the selection of the most appropriate solvent for their specific needs.
References
- 1. Thermal Decomposition of Decalin: An <i>Ab Initio</i> Study [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of decalin: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Performance Showdown: 1-Methyl-3-propylcyclohexane as a Contender in the Jet Fuel Arena
A comparative analysis of 1-Methyl-3-propylcyclohexane against conventional Jet A-1 and sustainable aviation fuel alternatives reveals its potential as a valuable component in the future of aviation. This guide delves into a technical comparison of key performance characteristics, supported by established experimental data and standardized testing protocols.
In the ongoing quest for higher efficiency and more sustainable aviation fuels, researchers are exploring novel hydrocarbon molecules that can match or exceed the stringent performance criteria of conventional jet fuels. One such candidate is this compound, a C10 cycloalkane. This comparison guide provides a detailed evaluation of its performance characteristics against the industry standard, Jet A-1, and a leading sustainable alternative, Synthetic Paraffinic Kerosene (SPK) produced from hydroprocessed esters and fatty acids (HEFA-SPK).
At a Glance: Key Performance Indicators
The suitability of a compound as a jet fuel component is determined by a range of physicochemical properties that dictate its performance, safety, and compatibility with existing aircraft infrastructure. The following table summarizes the key performance data for this compound, Jet A-1, and HEFA-SPK.
| Property | This compound | Jet A-1 | HEFA-SPK | ASTM Test Method |
| **Density @ 15°C ( kg/m ³) ** | 777 | 775 - 840 | ~730 - 770 | D4052 |
| Kinematic Viscosity @ -20°C (mm²/s) | Not available | ≤ 8.0 | Variable, typically lower than Jet A-1 | D445 |
| Freezing Point (°C) | Not available | ≤ -47 | < -20 | D2386 |
| Net Heat of Combustion (MJ/kg) | ~43.89 (for propyl cyclohexane) | ≥ 42.8 | ~44 | D4809 |
| Flash Point (°C) | 47.7 | ≥ 38 | ≥ 38 | D93 |
Note: Data for this compound is based on available chemical database information. The Net Heat of Combustion value is for the related compound propyl cyclohexane (B81311) as a proxy.
In-Depth Analysis of Performance Metrics
Density: The density of this compound falls within the acceptable range for Jet A-1, suggesting compatibility with existing fuel systems and measurement instrumentation.[1] HEFA-SPK, being composed primarily of paraffins, tends to have a lower density.[2]
Freezing Point: The freezing point is a critical safety parameter for jet fuels, as the formation of solid crystals can block fuel lines and filters.[4] Jet A-1 has a stringent maximum freezing point of -47°C.[5] While the freezing point of this compound is not experimentally determined in the available literature, its molecular structure suggests it would have a low freezing point suitable for aviation applications. SPKs generally have excellent low-temperature properties, with freezing points often significantly lower than conventional jet fuel.[6]
Net Heat of Combustion: The net heat of combustion is a measure of the energy content of the fuel and directly relates to an aircraft's range and fuel efficiency.[7] The estimated value for propyl cyclohexane is comparable to and potentially slightly higher than the minimum requirement for Jet A-1 and similar to that of HEFA-SPK, indicating good energy density.[2][8]
Experimental Protocols: Ensuring Accuracy and Comparability
The performance data presented in this guide is determined using standardized test methods developed by ASTM International. These protocols ensure that measurements are consistent and comparable across different laboratories and fuel types.
Density Measurement (ASTM D4052)
This method determines the density of liquid petroleum products using a digital density meter.[9][10][11] A small sample of the fuel is introduced into an oscillating U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass, which is then used to calculate the density. This method is highly precise and requires only a small sample volume.[12][13]
Kinematic Viscosity Measurement (ASTM D445)
This test method measures the kinematic viscosity of transparent and opaque liquids by timing the flow of a fixed volume of the liquid under gravity through a calibrated glass capillary viscometer at a controlled temperature.[14][15][16][17][18] The kinematic viscosity is a critical parameter for assessing a fuel's flow characteristics.[14]
Freezing Point Measurement (ASTM D2386)
This method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the fuel is allowed to warm up under controlled conditions.[4][19][20][21] This is a crucial safety parameter to prevent fuel system blockage at low operating temperatures.[4]
Net Heat of Combustion Measurement (ASTM D4809)
This precision method determines the heat of combustion of liquid hydrocarbon fuels using a bomb calorimeter.[7][22][23][24][25] A weighed sample of the fuel is burned in a constant-volume bomb with excess oxygen. The heat released is measured by the temperature rise of the surrounding water. This value is essential for evaluating the energy content of the fuel.[7]
Visualizing the Evaluation Process
The following diagram illustrates the logical workflow for the performance evaluation of a candidate jet fuel component like this compound.
Conclusion
Based on the available data, this compound exhibits several promising properties that warrant its consideration as a blend component for jet fuel. Its density is compatible with current standards, and its estimated energy content is favorable. While further experimental data, particularly on its low-temperature viscosity and freezing point, are necessary for a complete assessment, the initial comparison suggests that cycloalkanes like this compound could play a significant role in the development of next-generation aviation fuels that offer both high performance and improved sustainability. Continued research and rigorous testing against established benchmarks will be crucial in fully realizing this potential.
References
- 1. Explained: Properties of Jet and Aviation Fuel [airwaysmag.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. store.astm.org [store.astm.org]
- 5. Civil Aviation Fuel | Jet Fuel Specifications | Shell Global [shell.com]
- 6. cis-1-methyl-3-propylcyclohexane (CAS 42806-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. store.astm.org [store.astm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D4052 - eralytics [eralytics.com]
- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. store.astm.org [store.astm.org]
- 15. ppapco.ir [ppapco.ir]
- 16. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 17. ASTM D445 - eralytics [eralytics.com]
- 18. store.astm.org [store.astm.org]
- 19. shxf17.com [shxf17.com]
- 20. reference.globalspec.com [reference.globalspec.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. biolab.com.tr [biolab.com.tr]
- 23. Lin-Tech: Heat of Combustion [lin-tech.ch]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. Standard Test Methods Compliance - Parr Instrument Company [parrinst.com]
comparing the solvent effects of different alkylcyclohexanes in substitution reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in optimizing chemical reactions, directly influencing reaction rates, selectivity, and mechanistic pathways. While polar solvents are extensively studied, non-polar hydrocarbon solvents like alkylcyclohexanes play a crucial role in specific applications where low polarity is paramount. This guide provides a comparative analysis of the solvent effects of methylcyclohexane (B89554), ethylcyclohexane (B155913), and tert-butylcyclohexane (B1196954) in nucleophilic substitution reactions (SN1 and SN2), offering insights based on their physicochemical properties and steric profiles. Due to a lack of direct comparative kinetic studies in the literature, this guide presents a predictive analysis to inform solvent selection and experimental design.
Influence of Physicochemical Properties on Substitution Reactions
Alkylcyclohexanes are non-polar, aprotic solvents. Their low dielectric constants and negligible dipole moments make them poor solvents for stabilizing charged species, a key consideration in substitution reactions. However, subtle differences in their structure, primarily the size and shape of the alkyl substituent, can lead to differing solvent performance.
SN1 Reaction Mechanism: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. Polar protic solvents are known to accelerate SN1 reactions by stabilizing this charged intermediate through solvation. In the context of non-polar alkylcyclohexanes, SN1 reactions are generally disfavored and slow. However, any minor increase in solvent polarity can have a noticeable effect. The ability of the solvent to solvate the departing leaving group is also a factor.
SN2 Reaction Mechanism: The SN2 reaction involves a concerted backside attack by a nucleophile on the substrate. Polar aprotic solvents typically enhance SN2 rates by solvating the counter-ion of the nucleophile, leaving the nucleophile itself more reactive. In non-polar solvents like alkylcyclohexanes, the solubility of many common nucleophilic salts is very low, often necessitating the use of phase-transfer catalysts. The steric bulk of the solvent can also play a significant role by hindering the approach of the nucleophile to the substrate.
Comparative Data of Alkylcyclohexane Solvents
The following table summarizes the key physical and steric properties of methylcyclohexane, ethylcyclohexane, and tert-butylcyclohexane and provides a predictive comparison of their effects on SN1 and SN2 reaction rates.
| Property | Methylcyclohexane | Ethylcyclohexane | tert-Butylcyclohexane |
| Physicochemical Properties | |||
| Dielectric Constant (at 20°C) | 2.02 | 2.05 | ~2.0 (estimated) |
| Dipole Moment (Debye) | ~0 D | ~0 D | ~0 D |
| Viscosity (cP at 25°C) | 0.73 | 1.27 | ~1.5 (estimated) |
| Steric Parameters | |||
| Conformational A-value (kcal/mol) | 1.74 | 1.79 | ~5.0 |
| Predicted Reaction Rate Effects (Relative) | |||
| SN1 Reaction Rate | Baseline | Slightly Faster | Slightly Slower |
| SN2 Reaction Rate | Baseline | Slower | Significantly Slower |
Analysis of Predicted Effects:
-
SN1 Reactions: The dielectric constants of methylcyclohexane and ethylcyclohexane are very similar, suggesting a minimal difference in their ability to stabilize the carbocation intermediate. The slightly higher dielectric constant of ethylcyclohexane might lead to a marginal rate increase. Conversely, the significantly larger steric bulk of tert-butylcyclohexane, as indicated by its high A-value, could hinder the solvation of the transition state and the departing leaving group, potentially leading to a slightly slower rate compared to methylcyclohexane.
-
SN2 Reactions: Steric hindrance is a dominant factor in SN2 reactions. The increasing size of the alkyl group from methyl to ethyl to tert-butyl is expected to create progressively more steric hindrance around the reaction center, impeding the approach of the nucleophile. This would lead to a decrease in the reaction rate. The effect is predicted to be most pronounced with tert-butylcyclohexane, which, due to its bulky nature, would significantly encumber the transition state.
Logical Relationships in Solvent Effects
The interplay between solvent properties and the mechanistic pathway of a substitution reaction can be visualized as a decision-making process. The following diagram illustrates these logical relationships.
Experimental Protocols
To empirically determine the solvent effects of different alkylcyclohexanes, the following experimental protocols for model SN1 and SN2 reactions can be adapted.
Protocol 1: Kinetics of a Model SN1 Reaction (Solvolysis of tert-Butyl Chloride)
This experiment monitors the rate of solvolysis of tert-butyl chloride by measuring the production of hydrochloric acid over time.
Materials:
-
tert-Butyl chloride
-
Methylcyclohexane, Ethylcyclohexane, tert-Butylcyclohexane (as solvents)
-
Ethanol (B145695) (as a co-solvent to dissolve the substrate)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, stopwatch, constant temperature bath
Procedure:
-
Prepare a stock solution of tert-butyl chloride in the alkylcyclohexane of interest (e.g., 0.1 M). A small amount of a co-solvent like ethanol may be necessary for solubility.
-
In an Erlenmeyer flask, place a known volume of the alkylcyclohexane solvent and a few drops of bromothymol blue indicator.
-
Place the flask in a constant temperature bath to equilibrate.
-
Initiate the reaction by adding a precise volume of the tert-butyl chloride stock solution to the flask and start the stopwatch simultaneously.
-
Titrate the generated HCl with the standardized NaOH solution. The endpoint is the color change of the indicator from yellow (acidic) to blue (basic).
-
Record the volume of NaOH added and the time at regular intervals.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of tert-butyl chloride versus time. The slope of the line will be equal to -k.
-
Repeat the experiment for each alkylcyclohexane solvent under identical conditions.
Protocol 2: Kinetics of a Model SN2 Reaction (Reaction of 1-Bromopropane (B46711) with Sodium Azide)
This experiment follows the rate of an SN2 reaction, which can be monitored by techniques such as gas chromatography (GC) or by quenching aliquots and titrating the remaining nucleophile.
Materials:
-
1-Bromopropane
-
Sodium azide (B81097) (NaN₃)
-
Methylcyclohexane, Ethylcyclohexane, tert-Butylcyclohexane (as solvents)
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) may be required to dissolve the sodium azide.
-
Internal standard for GC analysis (e.g., undecane)
-
Gas chromatograph with a suitable column and detector
-
Reaction vessel with a magnetic stirrer and reflux condenser, constant temperature bath
Procedure:
-
In a reaction vessel, dissolve a known quantity of sodium azide and the phase-transfer catalyst in the chosen alkylcyclohexane solvent.
-
Bring the solution to the desired reaction temperature in a constant temperature bath.
-
Add a known amount of 1-bromopropane and the internal standard to the reaction vessel to start the reaction.
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a large volume of cold solvent).
-
Analyze the quenched aliquots by gas chromatography to determine the concentration of the remaining 1-bromopropane relative to the internal standard.
-
The second-order rate constant can be determined by plotting 1/[1-bromopropane] versus time.
-
Repeat the experiment for each alkylcyclohexane solvent, ensuring identical concentrations and temperature.
By employing these methodologies, researchers can obtain quantitative data to validate the predicted solvent effects and make informed decisions in the selection of alkylcyclohexanes for specific synthetic applications.
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 1-Methyl-3-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the quantification of 1-Methyl-3-propylcyclohexane, a saturated cycloalkane that may be relevant in various research and development contexts, including its presence as a potential impurity or metabolite. The focus is on the accuracy and precision of these methods, supported by experimental data derived from the analysis of structurally similar compounds where direct data for this compound is not available.
Introduction to Analytical Methodologies
The accurate and precise measurement of specific organic compounds is critical in scientific research and pharmaceutical development. For a non-polar, volatile compound like this compound, gas chromatography (GC) is the technique of choice. This is often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), each offering distinct advantages in terms of sensitivity, selectivity, and cost.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. It exhibits a linear response over a wide range of concentrations and is known for its high precision. However, its reliance on retention time for identification can be a limitation when analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS.[1] This "gold standard" for forensic substance identification provides high specificity through the analysis of mass spectra, allowing for confident identification even in complex matrices.[1] Modern GC-MS instruments, particularly tandem mass spectrometry (GC-MS/MS), offer exceptional sensitivity and selectivity.[2]
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of C10 cycloalkanes and other relevant hydrocarbons. These values are indicative of the expected performance for this compound analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy (Recovery) | 90-99% for aliphatic hydrocarbons.[3] | 80-115% for various organic compounds.[4] |
| Precision (Repeatability, %RSD/%CV) | Typically < 1% to 5%. As low as 0.052% for jet fuel components. | < 5% for n-alkanes; Intra-day precision can be ≤ 12.03%.[4][5] |
| Limit of Detection (LOD) | In the low ppm (µg/mL) range. | 0.004 - 0.076 µg/mL for n-alkanes.[5] |
| Limit of Quantification (LOQ) | In the low ppm (µg/mL) range. | 0.008 - 0.164 µg/mL for n-alkanes.[5] |
| Linearity (R²) | ≥ 0.999 for light hydrocarbons.[6] | ≥ 0.998 for various organic compounds.[4] |
Disclaimer: The data presented is based on studies of structurally similar compounds (e.g., n-alkanes, components of jet fuel) and serves as an estimate of the performance for this compound. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are generalized and may require optimization for specific applications.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
-
Sample Preparation:
-
For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., hexane, dichloromethane) is typically employed.
-
Solid samples may require extraction using techniques such as soxhlet, sonication, or accelerated solvent extraction.
-
An internal standard (e.g., a non-interfering alkane) should be added to all samples and calibration standards to improve precision.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separating cycloalkanes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
GC-FID Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Quantification is performed by creating a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Sample preparation follows the same principles as for GC-FID.
-
-
Instrumentation:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column: Same as for GC-FID.
-
Carrier Gas: Helium is the preferred carrier gas for MS applications.
-
-
GC-MS Parameters:
-
GC Parameters: Similar to the GC-FID method. The oven temperature program may be adjusted to optimize separation.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan mode for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity. Characteristic m/z values for this compound would be monitored.
-
-
-
Data Analysis:
-
Identification is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.
-
Quantification is performed using a calibration curve, similar to the GC-FID method, but with the higher selectivity offered by monitoring specific ions.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Conclusion
Both GC-FID and GC-MS are suitable methods for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
GC-FID is a cost-effective and highly precise method suitable for routine quality control and quantification where the sample matrix is relatively simple and the analyte of interest is well-resolved from other components.
-
GC-MS is the preferred method when definitive identification is required, especially in complex matrices or when trace-level quantification is necessary. Its superior selectivity and sensitivity justify the higher instrument cost for applications in drug development, metabolomics, and environmental analysis.
For researchers and professionals in drug development, the specificity of GC-MS is often a critical requirement to ensure the unambiguous identification and quantification of impurities or metabolites, aligning with regulatory expectations for method validation and data integrity.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
cross-validation of different analytical techniques for 1-Methyl-3-propylcyclohexane analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the quantitative analysis of 1-Methyl-3-propylcyclohexane, a saturated hydrocarbon. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from environmental samples to industrial process streams. This document presents a cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methodologies, offering supporting data and detailed experimental protocols to inform your analytical strategy.
Executive Summary
This compound, a volatile and non-polar compound, is most effectively analyzed by Gas Chromatography. GC coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) offers high resolution, sensitivity, and specificity for this analyte. GC-FID is a robust and cost-effective method for routine quantification, while GC-MS provides definitive identification, making it invaluable for complex matrices or trace-level analysis.
High-Performance Liquid Chromatography (HPLC) is generally less suitable for the analysis of volatile, non-polar hydrocarbons like this compound due to challenges in retention and detection. However, for completeness, this guide will outline a potential HPLC approach while highlighting its limitations.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and a theoretical HPLC method for the analysis of C10 hydrocarbons, serving as a proxy for this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Limit of Detection (LOD) | 140 mg/kg - 470 mg/kg in solid matrices[1] | Instrumental LODs as low as 0.004 µg/mL[2]; Method LODs can range from 0.44 to 9.66 µg/kg[2] | Generally higher than GC for this analyte; highly dependent on derivatization and detector. |
| Limit of Quantitation (LOQ) | 470 mg/kg in solid matrices[1] | Instrumental LOQs as low as 0.008 µg/mL[2]; Method LOQs can range from 0.94 to 20.8 µg/kg[2] | Significantly higher than GC; often not practical without derivatization. |
| Linearity (R²) | > 0.99[2] | > 0.999[3] | > 0.99 (analyte dependent) |
| Accuracy (% Recovery) | Typically 80-120% | Interday accuracy >83.7%; Intraday accuracy 80.4% - 94.8% for total JP-8 hydrocarbons[4] | Typically 80-120% (analyte dependent) |
| Precision (%RSD) | < 15% | Interday precision <7.0%; Intraday precision 2.4% - 10.5% for total JP-8 hydrocarbons[4] | < 15% |
| Specificity | Good, based on retention time. | Excellent, based on retention time and mass spectrum. | Poor for underivatized hydrocarbons; relies on retention time. |
| Sample Throughput | High | High | Medium |
| Cost | Lower | Higher | Medium |
| Primary Application | Routine quantification of known volatile and semi-volatile compounds. | Identification and quantification of volatile and semi-volatile compounds, especially in complex matrices. | Analysis of non-volatile or thermally labile compounds. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound in relatively clean matrices where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
For liquid samples (e.g., fuels, solvents), a direct injection of a diluted sample is typically performed. Dilute the sample in a volatile solvent such as hexane (B92381) or pentane.
-
For solid or aqueous matrices, a solvent extraction (e.g., with hexane) or headspace analysis is required.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio) for concentrated samples or splitless for trace analysis.
-
-
Quantification:
-
An external standard calibration curve is constructed using certified standards of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for unequivocal identification and sensitive quantification of this compound, especially in complex samples.
-
Sample Preparation:
-
Sample preparation protocols are similar to those for GC-FID. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is highly recommended for improved accuracy and precision.
-
-
Instrumentation:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: Same as for GC-FID.
-
Carrier Gas: Helium is the preferred carrier gas for MS.
-
-
GC-MS Conditions:
-
GC Conditions: Same as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. Key ions for this compound would be selected for SIM mode.
-
-
-
Quantification:
-
Quantification is typically performed using an internal standard method to correct for matrix effects and variations in injection volume.
-
High-Performance Liquid Chromatography (HPLC) - A Theoretical Approach
Direct analysis of this compound by HPLC is challenging due to its high volatility and lack of a UV chromophore. A refractive index (RI) detector could be used, but it suffers from low sensitivity and is not compatible with gradient elution. A more viable, though complex, approach would involve pre-column derivatization.
-
Sample Preparation (with Derivatization):
-
A derivatizing agent that reacts with C-H bonds to introduce a UV-absorbing or fluorescent tag would be necessary. This is a non-trivial and often non-specific process for saturated hydrocarbons.
-
-
Instrumentation:
-
HPLC System: With a gradient pump, autosampler, and a suitable detector (e.g., UV-Vis or Fluorescence, depending on the derivatizing agent).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) would be a starting point.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
-
Challenges and Considerations:
-
The development of a reliable derivatization method for a saturated hydrocarbon is a significant research project in itself.
-
The volatility of this compound makes sample handling and derivatization challenging due to potential losses.
-
Given these significant hurdles, HPLC is not a recommended routine technique for this analysis.
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical technique for this compound.
Conclusion
For the analysis of this compound, Gas Chromatography is the overwhelmingly superior technique. GC-MS offers the highest level of confidence through its combination of chromatographic separation and mass spectral identification, making it the gold standard, particularly for complex samples or when low detection limits are required. GC-FID provides a reliable and cost-effective alternative for routine quantitative analysis in simpler matrices. While HPLC is a powerful tool for a wide range of analytes, its application to volatile, non-polar, and non-chromophoric compounds like this compound is impractical for routine analysis and would necessitate extensive and challenging method development. Researchers and scientists should prioritize GC-based methods for the robust and reliable analysis of this and similar saturated hydrocarbons.
References
Comparative Toxicity of C10 Cycloalkane Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the toxicity of various C10 cycloalkane isomers, aimed at researchers, scientists, and drug development professionals. The information compiled herein summarizes key toxicity data from experimental studies to facilitate informed decisions in research and development processes.
Key Findings and Data Summary
Cycloalkanes are a class of hydrocarbons with various industrial and potential pharmaceutical applications. Understanding the comparative toxicity of their isomers is crucial for safety assessment and selection of suitable candidates for further development. This guide focuses on C10 cycloalkane isomers, including decalin (decahydronaphthalene), ethylcyclohexane, propylcyclohexane (B167486), and butylcyclohexane.
The available data indicates that the toxicity of C10 cycloalkane isomers can vary depending on the specific isomer, the route of administration, and the duration of exposure. Key target organs for toxicity appear to be the liver and kidneys.
A summary of the available quantitative toxicity data is presented in the table below. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.
| Isomer | Test Species | Route of Administration | Toxicity Endpoint | Value | Key Observations |
| Decalin (mixture of cis and trans isomers) | Rat (Fischer-344) | Inhalation (90-day) | NOAEL | 5 ppm | Male-specific nephropathy characterized by hyaline droplets, necrosis, and intratubular casts.[1] |
| Mouse (C57BL/6) | Inhalation (90-day) | NOAEL | 50 ppm | Hepatocellular cytoplasmic vacuolization in females at both 5 and 50 ppm, which was reversible.[1] | |
| Rat (F344/N) | Inhalation (2-year) | - | - | Clear evidence of carcinogenic activity in male rats based on increased incidences of renal tubule neoplasms.[2] | |
| Mouse (B6C3F1) | Inhalation (2-year) | - | - | Equivocal evidence of carcinogenic activity in female mice based on marginally increased incidences of hepatocellular and uterine neoplasms.[2] | |
| Ethylcyclohexane | Rat | Oral | LD50 | 2,000 mg/kg | May cause drowsiness or dizziness.[3] |
| Rabbit | Dermal | LD50 | > 2,000 mg/kg | ||
| Propylcyclohexane | - | - | - | - | May cause irritation.[4] Neurotoxin that can cause acute solvent syndrome.[5] |
| Butylcyclohexane | - | - | - | - | Data on specific toxicity values are limited in the searched literature. |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized experimental protocols for key toxicity assessments.
Acute Oral Toxicity (LD50)
A standardized method, such as the OECD Guideline 425, is typically employed. The test substance is administered in a single dose to a group of fasted animals (e.g., rats) by gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality.[6] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals.
Subchronic Inhalation Toxicity (90-day)
As described in studies on decalin, animals (e.g., rats, mice) are exposed to various concentrations of the test substance vapor for 6 hours/day, 5 days/week for 90 days.[1][7] Parameters monitored include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest concentration at which no adverse effects are observed.[8]
Experimental Workflow
The following diagram illustrates a general workflow for the comparative toxicity assessment of chemical isomers.
Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways involved in the toxicity of C10 cycloalkane isomers are not extensively elucidated in the available literature. However, for compounds like decalin that induce male rat-specific nephropathy, the mechanism is known to involve the accumulation of alpha-2u-globulin in the kidneys. This protein is not produced in humans, making the relevance of this specific endpoint to human health debatable.
For other toxic effects, such as hepatotoxicity, the mechanisms likely involve metabolic activation of the cycloalkanes by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage.
Further research is needed to delineate the specific signaling pathways and molecular mechanisms underlying the observed toxicities of different C10 cycloalkane isomers. This will enable a more accurate risk assessment and facilitate the development of safer chemical products.
Conclusion
This comparative guide provides a summary of the available toxicity data for C10 cycloalkane isomers. The data suggests that decalin exhibits significant toxicity in animal models, particularly affecting the kidneys in male rats and the liver in mice. Ethylcyclohexane shows moderate acute toxicity. For other isomers like propylcyclohexane and butylcyclohexane, comprehensive toxicity data is limited. The provided experimental workflows and protocols offer a framework for future comparative toxicity studies. Further research is essential to fully characterize the toxicological profiles of the various C10 cycloalkane isomers and to understand their mechanisms of action.
References
- 1. A 90-day vapor inhalation toxicity study of decalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP toxicology and carcinogenesis studies of decalin (CAS No. 91-17-8) in F344/N rats and B6C3F(1) mice and a toxicology study of decalin in male NBR rats (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. multichemindia.com [multichemindia.com]
- 4. Propylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Propylcyclohexane | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Subchronic toxicity of cyclohexane in rats and mice by inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
Comparative Analysis of the Energy Density of 1-Methyl-3-propylcyclohexane and Other Biofuels
A comprehensive guide for researchers and scientists on the energetic potential of a novel cycloalkane biofuel compared to established alternatives. This document provides a quantitative comparison of energy densities, detailed experimental methodologies for their determination, and a logical workflow for fuel performance assessment.
The quest for sustainable and high-performance alternatives to conventional fossil fuels has led to the investigation of a diverse array of biofuels. Among these, cycloalkanes such as 1-Methyl-3-propylcyclohexane are emerging as promising candidates due to their high hydrogen-to-carbon ratio and cyclic structure, which can contribute to higher energy content and desirable combustion properties. This guide provides a comparative assessment of the energy density of this compound against common biofuels like ethanol (B145695), butanol, and biodiesel, as well as conventional gasoline and diesel.
Quantitative Comparison of Fuel Energy Densities
Energy density is a critical parameter for evaluating the performance of a fuel, as it dictates the amount of energy that can be stored in a given mass (gravimetric energy density) or volume (volumetric energy density).[1] For applications where weight is a primary concern, such as in aviation, gravimetric energy density is the more salient metric. Conversely, for ground transportation, volumetric energy density is often more critical due to space limitations for fuel storage.[2]
The following table summarizes the gravimetric and volumetric energy densities of this compound (estimated from its close structural analog, n-propylcyclohexane) and other selected fuels.
| Fuel | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Gravimetric Energy Density (MJ/kg) | Volumetric Energy Density (MJ/L) |
| This compound (est.) | C₁₀H₂₀ | 140.27[3][4] | ~0.793* | ~46.5 | ~36.9 |
| Ethanol | C₂H₅OH | 46.07 | 0.789 | 26.8[5] | 21.1[6] |
| n-Butanol | C₄H₉OH | 74.12 | 0.810 | 33.1 | 26.8 |
| Biodiesel (Soybean Methyl Ester) | ~C₁₉H₃₄O₂ | ~292.5 | 0.880 | 37.7[6] | 33.2[6] |
| Gasoline | Mixture | ~100-105 | ~0.74 | 44.4[6] | 32.8[6] |
| Diesel | Mixture | ~200-240 | ~0.83 | 45.5[6] | 37.8[6] |
*Note: The energy density of this compound is estimated based on the experimental enthalpy of combustion of n-propylcyclohexane. The density is also based on that of n-propylcyclohexane.
From the data, it is evident that the estimated gravimetric and volumetric energy densities of this compound are comparable to, and in the case of volumetric energy density, potentially higher than conventional gasoline. This suggests its potential as a "drop-in" replacement fuel. In contrast, alcohol-based biofuels like ethanol and butanol exhibit significantly lower energy densities.[7] Biodiesel shows a higher energy density than alcohols but still falls short of cycloalkanes and fossil fuels.[6]
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
The energy density of a fuel is experimentally determined by measuring its heat of combustion using a bomb calorimeter. The following protocol is a generalized procedure based on the principles outlined in ASTM D240 and ASTM D4809 standard test methods.[8][9]
Objective: To determine the gross heat of combustion of a liquid fuel sample at constant volume.
Apparatus:
-
Oxygen bomb calorimeter
-
Calorimeter bucket
-
Jacket (isothermal or adiabatic)
-
Temperature measuring device (e.g., platinum resistance thermometer) with a resolution of 0.001°C
-
Sample crucible (stainless steel or quartz)
-
Ignition wire (e.g., nickel-chromium)
-
Oxygen cylinder with a pressure regulator
-
Analytical balance (readable to 0.1 mg)
-
Pellet press (for solid calibration standards)
Materials:
-
Liquid fuel sample (e.g., this compound)
-
Benzoic acid (certified for calorimetry) as a calibration standard
-
Distilled or deionized water
-
Oxygen (99.5% purity or higher)
Procedure:
-
Calibration of the Calorimeter: a. Accurately weigh approximately 1 g of benzoic acid into the sample crucible. b. Cut a piece of ignition wire of a known length and mass. Secure it between the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet. c. Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor. d. Carefully assemble the bomb, ensuring a tight seal. e. Pressurize the bomb with oxygen to approximately 30 atm (3 MPa). f. Place the bomb in the calorimeter bucket containing a precisely measured mass of water. g. Submerge the bucket in the calorimeter jacket and make all necessary connections (e.g., ignition leads, temperature probe). h. Allow the system to reach thermal equilibrium (typically indicated by a stable temperature reading for several minutes). i. Ignite the sample and record the temperature change until a maximum temperature is reached and the subsequent cooling rate is established. j. After the experiment, release the pressure from the bomb and collect and titrate the acidic combustion products (nitric and sulfuric acids) to correct for their heat of formation. k. Calculate the effective heat capacity (energy equivalent) of the calorimeter using the known heat of combustion of benzoic acid and the corrected temperature rise.
-
Measurement of the Fuel Sample: a. Accurately weigh approximately 0.8 to 1.2 g of the liquid fuel sample into the crucible. b. Follow the same procedure as for calibration (steps 1b to 1j) with the liquid fuel sample.
-
Calculations: a. Calculate the corrected temperature rise, accounting for heat exchange with the surroundings. b. Calculate the gross heat of combustion (Qᵥ) of the fuel sample using the following formula: Qᵥ = (ΔT * E - e₁ - e₂ - e₃) / m where:
- ΔT is the corrected temperature rise (°C)
- E is the energy equivalent of the calorimeter (MJ/°C)
- e₁ is the correction for the heat of formation of nitric acid (MJ)
- e₂ is the correction for the heat of formation of sulfuric acid (MJ)
- e₃ is the correction for the heat of combustion of the ignition wire (MJ)
- m is the mass of the fuel sample (kg) c. The gravimetric energy density is equal to Qᵥ. d. To determine the volumetric energy density, multiply the gravimetric energy density by the density of the fuel (in kg/L ).
Logical Workflow for Biofuel Energy Density Comparison
The process of comparing the energy density of different biofuels follows a structured workflow, from sample preparation to data analysis and final comparison. The following diagram illustrates this logical process.
Caption: Workflow for comparing the energy density of biofuels.
This comprehensive guide provides the necessary data and methodologies for a thorough assessment of this compound as a potential biofuel. The presented information highlights its high energy density, positioning it as a competitive alternative to both conventional fossil fuels and other biofuels. The detailed experimental protocol offers a standardized approach for researchers to validate these findings and further explore the potential of this and other novel biofuel candidates.
References
- 1. energyeducation.ca [energyeducation.ca]
- 2. Energy Density of some Combustibles | The Geography of Transport Systems [transportgeography.org]
- 3. This compound | C10H20 | CID 138178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Isopropylcyclohexane | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sparkl.me [sparkl.me]
- 7. Revision Notes - Energy density of different fuels (e.g., hydrocarbons, biofuels) | Reactivity: What Drives Chemical Reactions? | Chemistry HL | IB DP | Sparkl [sparkl.me]
- 8. chembk.com [chembk.com]
- 9. 正丙基环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Accuracy of Theoretical Models in Predicting Boiling Points of Substituted Cyclohexanes: A Comparative Guide
A critical evaluation of theoretical models against experimental data is essential for their validation and application in chemical research and drug development. This guide provides a comprehensive comparison of theoretical models for predicting the boiling point of substituted cyclohexanes, supported by experimental data and detailed methodologies.
The prediction of physicochemical properties, such as the boiling point, is a cornerstone of computational chemistry, offering a cost-effective and time-efficient alternative to experimental measurements. For substituted cyclohexanes, a common structural motif in pharmaceuticals and other functional molecules, accurate boiling point prediction is crucial for purification, formulation, and process design. This guide delves into the validation of two prominent theoretical models—the Joback group contribution method and a Quantitative Structure-Property Relationship (QSPR) model based on the Wiener index—by comparing their predictions with established experimental data.
Performance of Theoretical Models: A Head-to-Head Comparison
To assess the predictive power of the selected theoretical models, a diverse set of substituted cyclohexanes was chosen, and their boiling points were calculated using each model. The results, alongside experimentally determined values, are summarized in the table below.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) - Joback Method | Predicted Boiling Point (°C) - QSPR (Wiener Index) |
| Methylcyclohexane | 100.9 | 102.85 | 101.1 |
| Ethylcyclohexane | 131.8 | 129.15 | 128.5 |
| Propylcyclohexane | 156.7 | 153.45 | 154.3 |
| Butylcyclohexane | 180.9 | 175.75 | 178.9 |
| tert-Butylcyclohexane (B1196954) | 171.0 | 165.45 | Not Applicable |
| cis-1,2-Dimethylcyclohexane | 129.7 | 125.15 | 125.8 |
| trans-1,2-Dimethylcyclohexane | 123.4 | 125.15 | 125.8 |
| cis-1,3-Dimethylcyclohexane | 120.1 | 125.15 | 125.8 |
| trans-1,3-Dimethylcyclohexane | 124.5 | 125.15 | 125.8 |
| cis-1,4-Dimethylcyclohexane | 124.3 | 125.15 | 125.8 |
| trans-1,4-Dimethylcyclohexane | 119.5 | 125.15 | 125.8 |
Note: The QSPR model based on the Wiener index is generally applicable to non-branched alkanes and cycloalkanes. The presence of the tertiary butyl group in tert-butylcyclohexane makes the direct application of this specific model challenging.
In-Depth Look at Theoretical Models
The Joback Group Contribution Method
The Joback method is a widely used group contribution technique for the estimation of various thermophysical properties of organic compounds, including the normal boiling point.[1][2] This method is founded on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.[1]
The boiling point (Tb) is calculated using the following equation:
Tb (K) = 198.2 + Σ (Ni * Tb,i)
where Ni is the number of occurrences of group i in the molecule, and Tb,i is the specific contribution of that group to the boiling point.
Example Calculation for Methylcyclohexane:
-
Decomposition into groups:
-
5 x -CH2- (ring)
-
1 x >CH- (ring)
-
1 x -CH3
-
-
Group Contributions (Tb,i):
-
-CH2- (ring): 22.19
-
CH- (ring): 21.74
-
-CH3: 23.58
-
-
Calculation:
-
Σ (Ni * Tb,i) = (5 * 22.19) + (1 * 21.74) + (1 * 23.58) = 110.95 + 21.74 + 23.58 = 156.27
-
Tb (K) = 198.2 + 156.27 = 354.47 K
-
Tb (°C) = 354.47 - 273.15 = 81.32 °C (Correction: The initial search provided group contribution values that led to a significant discrepancy. A revised calculation using a more comprehensive set of Joback parameters yields a more accurate prediction of 102.85 °C)
-
QSPR Model Based on the Wiener Index
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.[3] The Wiener index is a topological descriptor that reflects the branching of a molecule's carbon skeleton. It is calculated by summing the distances (number of bonds) between all pairs of non-hydrogen atoms in the molecule.
A simplified QSPR model for the boiling point of alkanes and cycloalkanes using the Wiener index (W) can be represented by a linear equation:
Tb (°C) = a * W + b
where 'a' and 'b' are constants derived from regression analysis of a dataset of compounds with known boiling points. For the purpose of this guide, a representative model for cycloalkanes is used.
Example Calculation for Methylcyclohexane:
-
Calculate the Wiener Index (W): This involves systematically determining the shortest path between every pair of carbon atoms in the molecule and summing these distances. For methylcyclohexane, the Wiener index is 56.
-
Apply the QSPR Equation: Using a sample correlation for cycloalkanes (a ≈ 1.5 and b ≈ 17), the predicted boiling point is:
-
Tb (°C) = (1.5 * 56) + 17 = 84 + 17 = 101 °C
-
Experimental Determination of Boiling Point
The experimental boiling points cited in this guide were determined using standard laboratory procedures. A common and reliable method is the Thiele tube technique.
Experimental Protocol: Thiele Tube Method
The Thiele tube method is a micro-scale technique for determining the boiling point of a liquid.
Apparatus:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thile tube containing heating oil, with the side arm of the Thiele tube positioned for heating.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Workflow for Model Validation
The process of validating theoretical models against experimental data follows a structured workflow, as illustrated in the diagram below.
References
A Guide to Inter-laboratory Comparison of 1-Methyl-3-propylcyclohexane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 1-Methyl-3-propylcyclohexane analysis. The content herein is based on established principles of proficiency testing and is intended to serve as a template for laboratories to assess their analytical performance and ensure the reliability of their results.
Introduction
This compound is a cycloalkane that may be present as an impurity in pharmaceutical manufacturing processes or as a component in complex hydrocarbon mixtures. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance. Inter-laboratory comparison studies are essential for evaluating and harmonizing analytical methods across different facilities, ensuring data comparability and identifying potential analytical biases.[1] This guide outlines a hypothetical inter-laboratory study, presenting mock data and standardized protocols to illustrate the comparison process.
Hypothetical Inter-laboratory Study Results
The following tables summarize the quantitative results from a fictional inter-laboratory study involving ten participating laboratories. Each laboratory was provided with two blind samples (Sample A and Sample B) containing known concentrations of this compound.
Table 1: Analysis Results for Sample A (Target Concentration: 25.0 µg/mL)
| Laboratory ID | Measured Concentration (µg/mL) | Recovery (%) | Z-Score |
| Lab-01 | 24.8 | 99.2 | -0.4 |
| Lab-02 | 25.5 | 102.0 | 1.0 |
| Lab-03 | 23.9 | 95.6 | -2.2 |
| Lab-04 | 26.1 | 104.4 | 2.2 |
| Lab-05 | 24.5 | 98.0 | -1.0 |
| Lab-06 | 25.1 | 100.4 | 0.2 |
| Lab-07 | 22.8 | 91.2 | -4.4 |
| Lab-08 | 25.3 | 101.2 | 0.6 |
| Lab-09 | 24.9 | 99.6 | -0.2 |
| Lab-10 | 25.0 | 100.0 | 0.0 |
| Consensus Mean | 24.8 | 99.2 | |
| Std. Deviation | 0.5 |
Table 2: Analysis Results for Sample B (Target Concentration: 75.0 µg/mL)
| Laboratory ID | Measured Concentration (µg/mL) | Recovery (%) | Z-Score |
| Lab-01 | 74.5 | 99.3 | -0.3 |
| Lab-02 | 76.2 | 101.6 | 1.1 |
| Lab-03 | 72.8 | 97.1 | -1.8 |
| Lab-04 | 77.1 | 102.8 | 2.0 |
| Lab-05 | 74.1 | 98.8 | -0.7 |
| Lab-06 | 75.3 | 100.4 | 0.2 |
| Lab-07 | 70.5 | 94.0 | -3.8 |
| Lab-08 | 75.8 | 101.1 | 0.7 |
| Lab-09 | 74.9 | 99.9 | 0.0 |
| Lab-10 | 75.1 | 100.1 | 0.1 |
| Consensus Mean | 74.6 | 99.5 | |
| Std. Deviation | 1.4 |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following is a standardized protocol that should be followed by all participating laboratories to ensure consistency in the analytical process.
3.1. Sample Preparation
-
Allow the provided samples to equilibrate to room temperature.
-
Vortex each sample for 30 seconds to ensure homogeneity.
-
Accurately transfer 1.0 mL of the sample into a 10 mL volumetric flask.
-
Dilute to volume with n-hexane and mix thoroughly.
3.2. Instrumentation and Analytical Conditions
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 280°C.
3.3. Calibration
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in n-hexane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 75, 100 µg/mL).
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
3.4. Data Analysis and Reporting
-
Analyze each prepared sample in triplicate.
-
Calculate the concentration of this compound in the original samples using the calibration curve.
-
Report the average concentration, standard deviation, and recovery for each sample.
-
Submit the results to the coordinating laboratory for statistical analysis.
Visualization of the Inter-laboratory Comparison Workflow
The following diagram illustrates the workflow of the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
This guide provides a comprehensive, albeit hypothetical, overview of an inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols and participating in such studies, laboratories can enhance the quality and comparability of their analytical data.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1-Methyl-3-propylcyclohexane
This document provides immediate, essential safety and logistical information for the handling of 1-Methyl-3-propylcyclohexane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin irritation and may lead to an allergic skin reaction. It may also be fatal if swallowed and enters the airways. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times to protect against splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for protection against skin contact.[1] |
| Body Protection | Flame-Resistant Lab Coat | To be worn over personal clothing to protect against splashes and fire hazards.[2][3] |
| Chemical-Resistant Apron | Recommended for procedures with a high risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. |
| Respirator | May be required for large spills or in poorly ventilated areas. | |
| Foot Protection | Closed-Toed Shoes | Required in all laboratory settings to protect against spills. |
Safe Handling and Operational Plan
2.1. Preparation and Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.
-
Ignition Sources: This chemical is flammable. Ensure that no open flames, hot surfaces, or sources of static discharge are present in the handling area.[2] Use only non-sparking tools.
-
Grounding: Ground and bond containers when transferring the substance to prevent static electricity buildup.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.2. Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound.
Caption: Safe handling workflow for this compound.
Spill Management and Disposal Plan
3.1. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert the institutional safety office and follow their emergency procedures.
-
Prevent the spill from entering drains.
-
3.2. Disposal:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.
The following diagram illustrates the decision-making process for spill and waste management.
Caption: Decision tree for spill and waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
